N-Butylphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1515-72-6 | |
| Record name | N-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylphthalimide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Butylphthalimide (CAS 1515-72-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylphthalimide, identified by the CAS number 1515-72-6, is an organic compound that serves as a versatile intermediate in a multitude of synthetic applications. Structurally, it consists of a butyl group attached to a phthalimide (B116566) ring system. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and known biological activities, offering valuable insights for professionals in research and development.
Chemical and Physical Properties
This compound is a white to slight yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 32-36 °C | [3] |
| Boiling Point | 309.90 °C (estimated at 760 mmHg) 120-123 °C (at 5 mmHg) | [3][4] |
| Solubility | Sparingly soluble in water (119.5 mg/L at 25 °C, estimated) | [1][4] |
| logP (o/w) | 2.562 - 3.150 (estimated) | [3][4] |
| Flash Point | >110 °C | [3] |
Safety and Handling
While some sources indicate this compound is not classified as a hazardous substance, others suggest it can cause serious eye irritation.[5][6] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation | [6] |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of two distinct approaches.
Synthesis from Phthalic Anhydride (B1165640) and n-Butylamine
A straightforward and environmentally friendly method involves the reaction of phthalic anhydride with n-butylamine.[7]
Experimental Protocol:
-
Reaction Setup: Phthalic anhydride and n-butylamine are used as the primary raw materials with water serving as the solvent. A phase transfer catalyst is also employed.
-
Reflux: The mixture is subjected to reflux at a temperature range of 100-160 °C for a duration of 0.5 to 20 hours. This reaction yields a slightly yellow turbid liquid.
-
Cooling and Separation: Post-reaction, the mixture is cooled to a temperature between 55-65 °C. At this stage, the mixture is allowed to stand for layering to occur.
-
Isolation: The resulting slightly yellow oily liquid is separated as the temperature is further reduced to 35-45 °C. This oily liquid is the this compound product.
-
Purification: The product can be further purified by washing with warm water (35-45 °C) two to three times, followed by cooling to induce curing.[7]
Synthesis of this compound from Phthalic Anhydride.
Synthesis from Phthalimide and 1-Butene (B85601)
An alternative synthetic route involves a free radical addition reaction between phthalimide and 1-butene.[8]
Experimental Protocol:
-
Reactants: The primary reacting substrates are phthalimide and 1-butene. The molar ratio of phthalimide to 1-butene is maintained between 1:1 and 1:7.
-
Initiation: The reaction is initiated either by an organic or inorganic peroxide initiator or through optical initiation.
-
Reaction Conditions: The reaction is carried out at a temperature ranging from normal room temperature up to 100 °C. The reaction time can vary from 3 to 24 hours.
-
Product Formation: Under these conditions, the free radical addition of phthalimide to 1-butene yields this compound.
Synthesis via Free Radical Addition.
Biological Activity and Applications
This compound has garnered attention for its potential biological activities and its utility as a synthetic building block.
Biological Profile
-
Antimicrobial and Antifungal Activity: Studies have indicated that this compound possesses antimicrobial properties.[9] Notably, it has demonstrated significant biofilm inhibition (96% at 50 μg/mL) against Candida albicans.[9] The four-carbon butyl chain is suggested to provide an optimal hydrophobic character for this biological activity.[9]
-
Enzyme Inhibition: There are reports of this compound acting as an inhibitor for certain enzymes, which is a promising characteristic for drug design and development.[9]
-
Vasodilator Activity: While research has focused on derivatives, the core structure is related to n-butylphthalide, a compound with known vasodilator effects.[10]
It is important to distinguish this compound from Dl-3-n-butylphthalide (NBP), a related but distinct compound approved in China for the treatment of ischemic stroke.[11]
Applications in Synthesis and Industry
-
Organic Synthesis Intermediate: this compound is a key intermediate in various organic syntheses.[2][9][12] It is particularly useful in the Gabriel synthesis for the introduction of primary amino groups.[12]
-
Pharmaceutical and Agrochemical Precursor: It serves as a precursor in the manufacturing of a range of pharmaceuticals, herbicides, and pesticides.[2][12]
-
Polymer Chemistry: The compound is also employed as a building block in polymer chemistry for the creation of specialty materials.[12]
-
Industrial Uses: It has been identified for use as a finishing agent and a swelling agent in industrial applications.[6]
Overview of this compound's Activities and Applications.
Conclusion
This compound (CAS 1515-72-6) is a chemical compound with significant utility, primarily as an intermediate in organic synthesis for the pharmaceutical, agrochemical, and polymer industries. Its notable antimicrobial and antifungal properties suggest potential for further investigation in drug development. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working with this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN103922993A - Method for synthesizing industrial auxiliary this compound - Google Patents [patents.google.com]
- 9. Buy this compound | 1515-72-6 [smolecule.com]
- 10. Synthesis and biological activity of n-butylphthalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leapchem.com [leapchem.com]
An In-depth Technical Guide to N-Butylphthalimide: Molecular Structure and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of N-Butylphthalimide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.
Core Molecular Information
This compound is an organic compound belonging to the phthalimide (B116566) family. It is characterized by a butyl group attached to the nitrogen atom of the phthalimide core.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | 2-butylisoindole-1,3-dione[1][2] |
| CAS Number | 1515-72-6[1][3][4][5] |
| Chemical Formula | C₁₂H₁₃NO₂[1][2][3][4][5] |
| Molecular Weight | 203.24 g/mol [1][2][3][4] |
| SMILES | CCCCN1C(=O)C2=CC=CC=C2C1=O[1][6][7] |
| InChI | InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3[5][7] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid or slight yellow liquid[4] | BuyersGuideChem |
| Melting Point | 32-36 °C[6] | Sigma-Aldrich |
| Boiling Point | 120-123 °C at 5 mmHg[4] | BuyersGuideChem |
| Solubility | Sparingly soluble in water[5] | Guidechem |
Molecular Structure
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride (B1165640) with n-butylamine. The following protocol is adapted from established synthetic methods.[8]
Objective: To synthesize this compound from phthalic anhydride and n-butylamine.
Materials:
-
Phthalic anhydride
-
n-Butylamine
-
Water (as solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
Charging the Reactor: In a reaction vessel equipped with a reflux condenser and a stirrer, charge phthalic anhydride and water.
-
Addition of Reactants: Add n-butylamine to the mixture. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[8]
-
Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst.
-
Reaction: Heat the mixture to reflux at a temperature between 100-160 °C for a period of 0.5 to 20 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Separation: After the reaction is complete, cool the mixture to 55-65 °C and allow the layers to separate.
-
Isolation: Once the temperature drops to 35-45 °C, separate the upper oily layer, which is the crude this compound.[8]
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the butyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching of the imide group, and C-H stretching from the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 203.24).[1] |
This guide provides a foundational understanding of this compound for professionals in research and development. The structured data and detailed protocols are intended to facilitate further investigation and application of this versatile chemical compound.
References
- 1. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1515-72-6 [smolecule.com]
- 3. 1515-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-n-Butylphthalimide | 1515-72-6 - BuyersGuideChem [buyersguidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
Physical and chemical properties of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of N-Butylphthalimide. The information is curated to support research, development, and application activities within the chemical and pharmaceutical sciences.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-butylisoindole-1,3-dione |
| Synonyms | N-(n-Butyl)phthalimide, 2-Butyl-1H-isoindole-1,3(2H)-dione |
| CAS Number | 1515-72-6[1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₂[1][3] |
| Molecular Weight | 203.24 g/mol [1][2] |
| InChI Key | DLKDEVCJRCPTLN-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2C1=O[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and development work.
Physical Properties
| Property | Value | Source(s) |
| Physical State | Slight yellow liquid or solid.[2][3] | [2][3] |
| Melting Point | 29-33 °C | [2] |
| 32-36 °C | [4] | |
| Boiling Point | 120-123 °C at 5 mmHg | [2] |
| 309.9 °C at 760 mmHg (estimated) | [5][6] | |
| Flash Point | 120-123 °C at 5 mmHg | [2] |
| >110 °C | [7] | |
| 130.8 °C (estimated) | [5] | |
| Solubility | Sparingly soluble in water.[3][8] Soluble in organic solvents like ethanol (B145695) and acetone.[9] | [3][8][9] |
| Density | 1.173 g/cm³ | [5] |
| Refractive Index | 1.562 | [5] |
| Vapor Pressure | 0.000623 mmHg at 25 °C | [5] |
Chemical Properties and Reactivity
| Property | Description | Source(s) |
| Hydrolysis | Can be hydrolyzed in the presence of an acid or base to yield phthalic acid and butylamine (B146782).[1] | [1] |
| Reduction | The carbonyl groups of the phthalimide (B116566) ring can be reduced to form amine derivatives.[1] | [1] |
| Nucleophilic Substitution | The butyl group can be displaced by various nucleophiles, allowing for the synthesis of other N-substituted phthalimides.[1] | [1] |
| Stability | Stable under recommended storage conditions.[7] | [7] |
| Incompatible Materials | Strong oxidizing agents.[7] | [7] |
| Hazardous Decomposition Products | Under fire conditions, can form carbon oxides and nitrogen oxides (NOx).[7] | [7] |
Spectral Data
| Spectroscopy | Data Summary |
| ¹H NMR | Spectral data is available and consistent with the structure of this compound.[10] |
| ¹³C NMR | Spectral data is available and consistent with the structure of this compound. |
| Infrared (IR) | IR spectra are available, showing characteristic peaks for the imide functional group. |
| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of this compound.[11] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key properties are provided below.
Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.
4.1.1. Materials:
-
Phthalic anhydride (B1165640)
-
n-Butylamine (99%)
-
Water (as solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
4.1.2. Procedure:
-
Charging the Reactor: In a reaction flask, combine phthalic anhydride and n-butylamine in a molar ratio of approximately 1:1 to 1:1.3.
-
Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of a phase-transfer catalyst.
-
Reaction: Heat the mixture to reflux at a temperature of 100–160 °C for a period of 0.5–20 hours. The reaction mixture will appear as a flaxen-colored turbid liquid.
-
Cooling and Separation: After the reaction is complete, cool the mixture to 55–65 °C. Allow the mixture to stand and separate into layers.
-
Isolation: As the mixture further cools to 35–45 °C, separate the upper pale yellow oily layer, which is the crude this compound.
-
Purification (Optional): The crude product can be washed with warm water (35–45 °C) and further purified by cooling to induce curing.
Determination of Melting Point (Capillary Method)
This is a general standard procedure for determining the melting point of a solid organic compound.
4.2.1. Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with a heating bath (e.g., mineral oil)
-
Thermometer
4.2.2. Procedure:
-
Sample Preparation: Finely powder a small amount of the this compound sample.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a heating bath.
-
Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Boiling Point (Micro Method)
This protocol is a general method for determining the boiling point of a small quantity of a liquid.
4.3.1. Materials:
-
This compound sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
4.3.2. Procedure:
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube.
-
Capillary Inversion: Place a capillary tube, with its open end down, into the test tube containing the sample.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath. Heat the bath gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Reading the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Chemical Reactivity Protocols
The following are generalized protocols for key reactions involving this compound.
4.4.1. Hydrolysis (Base-Catalyzed)
Procedure:
-
Dissolve this compound in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the phthalic acid.
-
The butylamine will remain in the aqueous solution as its ammonium (B1175870) salt and can be isolated by basification and extraction.
4.4.2. Reduction to 2-Butylisoindoline
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at room temperature.[3]
-
Stir the reaction mixture for an extended period (e.g., 12-24 hours).[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the excess reducing agent with an acid (e.g., acetic acid).
-
Work up the reaction mixture to isolate the 2-butylisoindoline product.
Safety Information
This compound is generally considered to be an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Applications
This compound serves as a valuable intermediate in organic synthesis.[1] Its applications include:
-
Precursor for Pharmaceuticals: The phthalimide group is a common motif in medicinal chemistry, and this compound can be a starting material for more complex drug candidates.[1][3]
-
Synthesis of Primary Amines: Through reactions like hydrolysis, it can be used to produce butylamine.
-
Material Science: It can be incorporated into polymers to create materials with specific thermal or self-assembly properties.[1]
-
Catalysis: The functional groups present in this compound allow it to be used as a catalyst or catalyst precursor in certain organic reactions.[1]
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 2. filab.fr [filab.fr]
- 3. benchchem.com [benchchem.com]
- 4. This compound(1515-72-6) 1H NMR spectrum [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. This compound(1515-72-6) 13C NMR spectrum [chemicalbook.com]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. oecd.org [oecd.org]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Butylphthalimide Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylphthalimide is a chemical compound with applications in organic synthesis and as a plasticizer. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in research and industrial processes, including reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive publicly available quantitative data, this document focuses on predicting solubility based on the compound's chemical structure and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound and its Solubility
This compound (C₁₂H₁₃NO₂) is a derivative of phthalimide (B116566) with a butyl group attached to the nitrogen atom. Its structure, featuring a nonpolar butyl chain and a more polar phthalimide ring system, results in a molecule with moderate overall polarity. This amphiphilic nature dictates its solubility in different organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility: this compound is expected to be more soluble in solvents of similar polarity and less soluble in highly polar or very nonpolar solvents. While an estimated water solubility of 119.5 mg/L at 25°C has been reported, indicating its limited solubility in highly polar aqueous environments, it is generally considered soluble in many common organic solvents.[1]
Predicted Solubility of this compound in Common Organic Solvents
In the absence of specific experimental data, the following table provides a qualitative prediction of this compound's solubility in a range of common organic solvents, categorized by their polarity. These predictions are based on the chemical structure of this compound and established solubility principles.
| Solvent Category | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The polarity of the phthalimide ring is too high for significant interaction with nonpolar aliphatic solvents. |
| Slightly Polar | Toluene (B28343), Diethyl Ether | Moderate | The aromatic ring of toluene and the ether linkage provide some polar character that can interact with the phthalimide portion of the molecule, while the nonpolar regions are also compatible. |
| Moderately Polar | Acetone, Ethyl Acetate | High | These solvents offer a good balance of polar (carbonyl group) and nonpolar (alkyl groups) characteristics, closely matching the amphiphilic nature of this compound. It has been qualitatively described as soluble in acetone.[1] |
| Polar Aprotic | Dimethylformamide (DMF) | High | The strong dipole moment of these solvents can effectively solvate the polar phthalimide ring. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups of alcohols can hydrogen bond with the carbonyl oxygens of the phthalimide ring, and the alkyl chains are compatible with the butyl group. It has been qualitatively described as soluble in ethanol.[1] |
| Highly Polar | Water | Very Low | The large nonpolar butyl group and the relatively nonpolar benzene (B151609) ring limit its interaction with the highly polar, hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal saturation method followed by gravimetric analysis, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter, also at the experimental temperature, into a pre-weighed, clean, and dry evaporating dish or vial.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80°C).
-
Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction (χ).
-
Solubility ( g/100 mL):
-
Mass of dissolved this compound = (Final constant weight of dish + solute) - (Initial weight of empty dish)
-
Mass of solvent = (Weight of saturated solution + dish) - (Final constant weight of dish + solute)
-
Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature
-
Solubility = (Mass of dissolved this compound / Volume of solvent) * 100
-
-
Mole Fraction (χ):
-
Moles of this compound = Mass of dissolved this compound / Molar mass of this compound (203.24 g/mol )
-
Moles of solvent = Mass of solvent / Molar mass of solvent
-
Mole fraction of this compound = Moles of this compound / (Moles of this compound + Moles of solvent)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of N-Butylphthalimide from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of N-Butylphthalimide, a significant intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. This guide details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.
Introduction
This compound is a crucial building block in organic synthesis, primarily utilized in the introduction of a butylamine (B146782) moiety. Its synthesis from phthalic anhydride (B1165640) is a fundamental reaction that has been optimized through various approaches to improve yield, purity, and environmental footprint. This document explores the prevalent methods for this conversion, providing researchers and drug development professionals with a detailed understanding of the available synthetic routes.
Synthetic Methodologies
The synthesis of this compound from phthalic anhydride can be achieved through several pathways. The most common and direct method involves the reaction of phthalic anhydride with n-butylamine. Variations of this method focus on different reaction conditions, catalysts, and solvents to enhance efficiency.
Direct Condensation of Phthalic Anhydride and n-Butylamine
The most straightforward method involves the direct heating of phthalic anhydride with n-butylamine. This reaction proceeds through a two-step mechanism: the initial formation of a phthalamic acid intermediate, followed by cyclization to the imide with the elimination of water.
Phase-Transfer Catalysis
To improve reaction rates and yields, phase-transfer catalysts can be employed. This method is particularly useful when dealing with reactants in different phases. The catalyst facilitates the transfer of the amine into the organic phase where the reaction with the anhydride occurs.
Free Radical Addition
An alternative, though less common, approach involves the free radical addition of 1-butene (B85601) to phthalimide. This method avoids the direct use of n-butylamine but requires an initiator for the radical reaction.
Data Presentation
The following tables summarize the quantitative data from various synthetic methods for this compound, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Condensation | Acetic Acid | Reflux | 4 | High | General Procedure |
| Phase-Transfer Catalysis | Phenyl Trimethyl Ammonium (B1175870) Chloride / Water | 100-160 | 0.5-20 | 67-96.7 | [1] |
| Free Radical Addition | Organic or Inorganic Peroxide | Room Temp - 100 | 3-24 | Not Specified | Patent CN103922993A |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Signals corresponding to the butyl chain and the aromatic protons. |
| IR | Characteristic peaks for the carbonyl groups of the imide. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of this compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis[1]
Materials:
-
Phthalic anhydride (99% purity)
-
n-Butylamine (97% purity)
-
Phenyl trimethyl ammonium chloride
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and a reflux condenser, add 29.9 g (0.2 mol) of phthalic anhydride, 20.54 g (0.26 mol) of n-butylamine, and 4.95 g of phenyl trimethyl ammonium chloride.
-
Begin stirring and heat the mixture until the phthalic anhydride is completely dissolved.
-
Continue heating to reflux at 160°C and maintain the reaction for 20 hours.
-
After the reaction is complete, cool the mixture to below 100°C and add 10 g of water.
-
Continue cooling to 65°C and transfer the reaction solution to a separatory funnel.
-
Allow the mixture to stand and cool to 45°C.
-
Separate the lower pale yellow oily layer, which is the crude this compound.
-
Wash the oily layer once with 45°C warm water.
-
Cool the product to induce curing. The final product is this compound with a yield of 96.7% and a melting point of 29-31°C.
Protocol 2: General Synthesis of N-Substituted Phthalimides
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., n-butylamine)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol (B145695) to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure N-substituted phthalimide.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phthalic anhydride is a well-established and versatile reaction. The choice of methodology depends on the desired scale, required purity, and available resources. The direct condensation method offers simplicity, while the phase-transfer catalysis approach provides higher yields and efficiency. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable method for their specific applications in drug development and chemical synthesis.
References
The Multifaceted Biological Activities of N-Substituted Phthalimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide (B116566) scaffold, characterized by a benzene (B151609) ring fused to a five-membered imide ring, represents a privileged structure in medicinal chemistry. The introduction of various substituents at the nitrogen atom (N-substitution) has given rise to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of N-substituted phthalimides, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. Detailed experimental protocols for key biological assays are provided, alongside signaling pathway and workflow visualizations to facilitate a deeper understanding of their mechanisms and evaluation.
Anticancer Activity
N-substituted phthalimides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Quantitative Data Summary: Anticancer Activity
| Compound Type | Cell Line | Activity Metric | Value | Reference |
| 1,8-acridinedione hybrids | H460, A431, A549, MDA-MB-231 | Cytotoxicity | - | [1] |
| 1,2,4-triazolo-alkyl-phthalimides | Three cell lines | Antitumor activity | - | [2] |
| Isoxazoline and bispiro derivatives | - | Anticancer potential | - | [3] |
Note: Specific quantitative data such as IC50 values were not consistently available in the provided search results for a comprehensive table.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted phthalimide derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. N-substituted phthalimides have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[7][8]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Model | Activity Metric | Result | Reference |
| Phthalimide derivatives | Carrageenan-induced paw edema | Inhibition of edema | 36% at 10 mg/kg | [9] |
| 1,2,3-Triazole phthalimide derivatives | Carrageenan-induced paw edema | Reduction in edema | Up to 69% | [10] |
| N-aryl phthalimides | Carrageenan-induced lung inflammation | Potent anti-inflammatory agent | - | [7] |
| Phthalimide analogue (IIh) | LPS-stimulated RAW264.7 cells | IC50 for NO production | 8.7 µg/mL | [11] |
| N-substituted phthalimides | LPS-stimulated RAW264.7 cells | Downregulation of COX-2 | 61.9±5.1–84.5±4.1% at 10 µM | [8] |
| N-substituted phthalimides | LPS-stimulated RAW264.7 cells | Downregulation of iNOS | 41.1±5.4–85.3±1.9% at 10 µM | [8] |
Key Signaling Pathway: TLR4-Mediated Inflammatory Response
Several N-substituted phthalimides exert their anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes.
Key Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.[12][13]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[12] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: House rodents (rats or mice) in a controlled environment for at least one week prior to the experiment, with free access to food and water.[12]
-
Compound Administration: Administer the N-substituted phthalimide derivative (e.g., intraperitoneally) to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[14]
-
Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[12][13]
-
Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Antimicrobial Activity
The phthalimide scaffold is also present in compounds with notable antimicrobial activity against a range of bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| N-phthaloylglycine aryl ester (3b) | S. aureus | MIC | 128 | [15] |
| N-phthaloylglycine aryl ester (3b) | P. aeruginosa | MIC | 128 | [15] |
| N-phthaloylglycine aryl ester (3b) | C. tropicalis | MIC | 128 | [15] |
| N-phthaloylglycine aryl ester (3b) | C. albicans | MIC | 128 | [15] |
| N-substituted phthalimides | S. aureus | - | Good activity | [16] |
| N-substituted phthalimides | E. coli | - | Good activity | [16] |
| N-substituted phthalimide derivatives | E. coli & S. mutans | Antibacterial screening | - | [17] |
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19][20]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.
Methodology (Broth Microdilution):
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of the N-substituted phthalimide derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).[19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]
Anticonvulsant Activity
Certain N-substituted phthalimides have shown promise as anticonvulsant agents, with activity in preclinical models of epilepsy.[21][22][23]
Quantitative Data Summary: Anticonvulsant Activity
| Compound Type | Test Model | Activity Metric | Result | Reference |
| N-phenyl phthalimide derivatives | MES test | Potent activity | - | [21] |
| Alkinyl phthalimide derivative (10) | MES and ScMet tests | Most active compound | - | [22] |
| N-substituted-phthalimides (1d, 1h, 1j) | PTZ-induced seizure test | Good activity | - | [23] |
Key Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[24][25][26]
Principle: A supramaximal electrical stimulus is applied to a rodent through corneal or auricular electrodes, inducing a characteristic tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[25][26]
Methodology:
-
Animal Preparation: Use mice or rats for the experiment. Administer the test N-substituted phthalimide derivative at various doses.
-
Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the animal's corneas, followed by a drop of saline to improve electrical conductivity.[24][25]
-
Electrical Stimulation: Deliver an alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) via the corneal electrodes using a specialized apparatus.[24][25]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[24][25]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using statistical methods like probit analysis.[24][27]
Conclusion
N-substituted phthalimides represent a versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, underscore their potential as scaffolds for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of this important chemical class. Further structure-activity relationship studies are crucial to optimize the potency and selectivity of these derivatives for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of some new phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 22. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
N-Butylphthalimide: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Butylphthalimide, a derivative of phthalimide (B116566), serves as a pivotal precursor in a multitude of organic syntheses. Its utility is most prominently showcased in the renowned Gabriel synthesis for the preparation of primary amines, a cornerstone reaction in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, physicochemical properties, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in synthesis. The following tables summarize its key properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1515-72-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| Melting Point | 32-36 °C | [2] |
| Boiling Point | 309.90 °C (estimated) | [5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Varian CFT-20 | [6] |
| ¹³C NMR | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan | [6][7] |
| Mass Spec (LC-MS) | Precursor Type: [M-H]⁻, m/z: 202.0874 | [6] |
| Mass Spec (GC-MS) | Available in SpectraBase | [8] |
| IR | Key absorptions for the carbonyl groups of the phthalimide ring. | [9] |
Synthesis of this compound
The most prevalent and industrially viable method for the synthesis of this compound involves the condensation reaction between phthalic anhydride (B1165640) and n-butylamine.
Experimental Protocol: Synthesis from Phthalic Anhydride and n-Butylamine
This protocol is based on a method that utilizes water as a solvent, presenting an environmentally benign approach.[10][11]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Phthalic anhydride
-
n-Butylamine
-
Water (solvent)
-
Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt)[11]
Procedure:
-
Charging and Reaction: In a suitable reaction vessel, charge phthalic anhydride and n-butylamine as the raw materials, with water serving as the solvent. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[11]
-
Add a catalytic amount of a phase transfer catalyst. The mass ratio of the catalyst to phthalic anhydride is generally between 0.001 and 0.1:1.[11]
-
Heat the mixture to reflux at a temperature of 100-160 °C for a duration of 0.5 to 20 hours, resulting in a slightly yellow turbid liquid.[10][11]
-
Cooling and Separation: Upon completion of the reaction, cool the mixture to 55-65 °C and allow it to stand for phase separation.[10][11]
-
Separate the upper aqueous layer. The lower oily layer is the crude this compound.[10][11]
-
Purification: Wash the crude product 2-3 times with warm water (35-45 °C). Upon cooling, the this compound will solidify.[11]
Quantitative Data:
-
Yield: 67 - 96.7%[11]
This compound as a Precursor in the Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the over-alkylation issues common with direct amination of alkyl halides.[12][13] this compound is a key intermediate in the synthesis of n-butylamine via this pathway.
Experimental Protocol: Gabriel Synthesis of n-Butylamine from this compound
This two-step process involves the initial formation of this compound (as described above or through alkylation of potassium phthalimide) followed by hydrazinolysis to release the primary amine.[14][15]
Workflow Diagram:
Figure 2: Gabriel Synthesis Workflow.
Step 1: Synthesis of this compound (Alternative to the above method)
Materials:
-
Potassium phthalimide
-
1-Chlorobutane
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (0.2 mol) in DMF (200 mL).[15]
-
Add 1-chlorobutane (0.2 mol) to the suspension.[15]
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]
-
After cooling to room temperature, pour the reaction mixture into cold water (600 mL) and stir vigorously.[15]
-
Collect the precipitated this compound by suction filtration and wash thoroughly with water.[15]
Step 2: Hydrazinolysis of this compound
Materials:
-
This compound
-
Ethanol
Procedure:
-
In a 500 mL round-bottom flask, place the dried this compound (0.2 mol) and ethanol (250 mL).[15]
-
Add hydrazine hydrate (~0.22 mol) to the suspension.[15]
-
Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.[15]
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to ensure complete precipitation of the phthalhydrazide.[14]
-
Filter the mixture to remove the solid byproduct.[14]
-
Amine Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 12.[14]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.[14]
Applications in Drug Development and Beyond
N-substituted phthalimides are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties.[16][17][18] this compound serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The phthalimide moiety is present in several marketed drugs, such as thalidomide (B1683933) and apremilast.[17][19]
Logical Relationship Diagram:
Figure 3: Role of this compound in Synthesis.
While specific examples directly starting from this compound to a marketed drug are proprietary, its role as a precursor for introducing a butylamine (B146782) or a modified butylamine moiety is a common strategy in medicinal chemistry. The synthesis of various N-substituted phthalimides for screening as potential drug candidates is a widely practiced approach in drug discovery.[9][18]
Conclusion
This compound is a versatile and indispensable precursor in organic synthesis. Its straightforward synthesis and its utility in the Gabriel synthesis make it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory and in the development of novel chemical entities.
References
- 1. CAS 1515-72-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. Butyl phthalimide | C12H13NO2 | CID 21190392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]
- 6. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1515-72-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]
- 17. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of N-Butylphthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are derivatives of N-Butylphthalimide, a class of compounds demonstrating significant bioactivity. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound derivatives, focusing on their antifungal and antibacterial efficacy, proposed mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Antimicrobial Activity
This compound (NBP) and its derivatives have exhibited a noteworthy spectrum of antimicrobial activities, particularly against fungal pathogens. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their potency.
Table 1: Antifungal Activity of this compound (NBP) Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Notes | Reference |
| N-Butylphthalide | Candida albicans | 128 | - | [1] |
| N-Butylphthalide (in combination with Fluconazole) | Fluconazole-resistant C. albicans | 32 (NBP) + 0.25–1 (Fluconazole) | Synergistic effect observed, reducing the MIC of fluconazole (B54011) from >512 µg/mL. | [1] |
| This compound (NBP) | Candida albicans (fluconazole-resistant and -sensitive) | 100 | Most potent among six N-substituted phthalimides tested. | [2][3][4] |
| This compound (NBP) | Candida parapsilosis | >200 | - | [2] |
| N-methylphthalimide (NMP) | Candida albicans | 200 | - | [2] |
| N-(hydroxymethyl)phthalimide (NHMP) | Candida albicans | 200 | - | [2] |
| N-vinylphthalimide | Botrytis cinerea | IC50: 7.92 | - | [3] |
| 8-[4-(phthalimide-2-yl) butyloxy] quinoline | Alternaria solani | IC50: 10.85 | - | [3] |
Table 2: Antibacterial Activity of this compound (NBP) and Other Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound (NBP) | Uropathogenic Escherichia coli | 200 | Not Reported | [2] |
| This compound (NBP) | Staphylococcus epidermidis | 100 | Not Reported | [2] |
| This compound (NBP) | Staphylococcus aureus | 200 | Not Reported | [2] |
| This compound (NBP) | Vibrio parahaemolyticus | 200 | Not Reported | [2] |
| Phthalimide (B116566) aryl ester 3b (R = Me) | Staphylococcus aureus | 128 | Not Reported | [5][6][7] |
| Phthalimide aryl ester 3b (R = Me) | Pseudomonas aeruginosa | 128 | Not Reported | [5][6][7] |
| Novel N-phthalimide derivatives | Various bacteria | 0.49 - 31.25 | 18-25 | [8] |
Mechanism of Action: Insights into Antifungal Activity
The antifungal activity of this compound derivatives, particularly against Candida albicans, appears to be multifaceted, targeting key virulence factors such as biofilm formation and hyphal morphogenesis.
Inhibition of Biofilm Formation and Hyphal Growth
This compound (NBP) has been shown to dose-dependently inhibit biofilm formation in both fluconazole-sensitive and resistant strains of C. albicans at sub-inhibitory concentrations (10–50 µg/ml)[2][3][4]. This anti-biofilm activity extends to other pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus[2]. Furthermore, NBP significantly inhibits the hyphal formation and cell aggregation of C. albicans, which are critical for its pathogenicity[2][4].
Downregulation of Key Virulence-Associated Genes
Gene expression analyses have revealed that NBP treatment significantly downregulates the expression of crucial hyphal- and biofilm-associated genes in C. albicans, namely ECE1, HWP1, and UME6[4]. These genes play pivotal roles in the morphological switch from yeast to hyphal form and in the adhesion and structural integrity of biofilms. The downregulation of these genes provides a molecular basis for the observed anti-biofilm and anti-hyphal activities of NBP.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound derivatives involves a series of standardized in vitro assays.
Synthesis of N-Substituted Phthalimides
A general method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with various amines.
Procedure:
-
Phthalic anhydride and the desired primary amine are added to a solvent such as glacial acetic acid[9].
-
The reaction mixture is stirred and heated under reflux for a specified period.
-
Upon completion, the mixture is cooled and poured into cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization, typically from ethanol[9].
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Test compound stock solution
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the appropriate broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10].
Disc Diffusion Assay
The disc-well or disc diffusion technique provides a qualitative assessment of antimicrobial activity.
Materials:
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile paper discs or wells cut into the agar
-
Microbial inoculum
-
Test compound solution
-
Standard antibiotic solution
Procedure:
-
The surface of the agar plate is uniformly inoculated with a standardized microbial suspension.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface, or a specific volume of the compound solution is added to wells cut into the agar[11].
-
The plates are incubated under suitable conditions.
-
The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around the disc or well[11].
Structure-Activity Relationship (SAR)
Preliminary studies suggest that the nature of the substituent on the phthalimide nitrogen plays a crucial role in its antimicrobial activity. For instance, the length of the alkyl chain can influence the antifungal efficiency of phthalimides[3]. The introduction of butyl and aryl groups has also been investigated to enhance antimicrobial properties[5][6][7]. Further SAR studies are essential to optimize the antimicrobial potency and spectrum of this class of compounds.
Cytotoxicity and Future Perspectives
While this compound derivatives show promise as antimicrobial agents, a thorough evaluation of their cytotoxicity is imperative. One study indicated that NBP exhibited mild toxicity in a nematode model at concentrations ranging from 2 to 20 µg/ml[2][4]. The N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides have demonstrated cytotoxicity against various cultured cell lines[12]. Future research should focus on synthesizing derivatives with high antimicrobial efficacy and low host toxicity. The synergistic effects observed with existing drugs like fluconazole highlight a potential avenue for combination therapies to combat resistant infections[1]. The development of this compound derivatives as novel antimicrobial agents represents a promising frontier in the fight against infectious diseases.
References
- 1. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
- 12. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Inhibition and Signaling Modulation Mechanisms of N-Butylphthalide
A Note on Nomenclature: The query specified N-Butylphthalimide. However, the preponderance of scientific literature indicates that N-Butylphthalide (NBP) is the extensively researched compound with significant neuroprotective and enzymatic modulatory effects. This guide will focus on N-Butylphthalide, assuming a likely typographical error in the initial request. This compound is primarily recognized as a chemical intermediate.
Executive Summary
N-Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases. While not a classical enzyme inhibitor in the traditional sense of competitive or non-competitive binding to a single enzyme's active site, NBP exerts its profound physiological effects by modulating complex intracellular signaling pathways. This, in turn, influences the activity and expression of a host of downstream enzymes critical to cellular homeostasis, oxidative stress, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanisms by which NBP modulates key enzymatic activities, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanisms of Action: Signaling Pathway Modulation
The primary mechanism of NBP's action is not direct enzyme inhibition but rather the upstream regulation of critical signaling pathways. By influencing these pathways, NBP orchestrates a downstream cascade that results in the altered activity of multiple enzymes. The most well-documented pathways include:
-
Keap1/Nrf2 Signaling Pathway: A cornerstone of the cellular antioxidant response.
-
NF-κB Signaling Pathway: A pivotal regulator of inflammation.
-
PI3K/Akt Signaling Pathway: A crucial pathway for cell survival and proliferation.
Modulation of Enzyme Activity: Quantitative Data
The following tables summarize the quantitative effects of NBP on key enzymes as reported in various preclinical studies. It is important to note that the effects are often indirect, resulting from the modulation of the signaling pathways mentioned above.
Table 3.1: Effect of N-Butylphthalide on Antioxidant Enzymes
| Enzyme | Model System | NBP Concentration/Dose | Observed Effect | Quantitative Change | Citation(s) |
| Superoxide (B77818) Dismutase (SOD) | Oxygen-glucose deprivation (OGD) in PC12 cells | 10 µmol/L | Increased activity | Activity significantly reversed the decrease caused by OGD. | [1] |
| Repeated cerebral ischemia-reperfusion (RCIR) in mice | 80 and 120 mg/kg | Enhanced activity | Dose-dependent increase in SOD activity in the hippocampus. | [2] | |
| Catalase (CAT) | Experimental autoimmune myositis model | Not specified | Increased activity | NBP treatment led to increased catalase activity. | [3] |
| Heme Oxygenase-1 (HO-1) | OGD in PC12 cells | 10 µmol/L | Increased expression | Significant upregulation of HO-1 protein expression. | [1] |
| RCIR in mice | 80 and 120 mg/kg | Increased expression | Dose-dependent increase in HO-1 protein and mRNA levels. | [2] | |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | RCIR in mice | 80 and 120 mg/kg | Increased expression | Dose-dependent increase in NQO1 protein and mRNA levels. | [2] |
Table 3.2: Effect of N-Butylphthalide on Apoptotic Enzymes
| Enzyme | Model System | NBP Concentration/Dose | Observed Effect | Quantitative Change | Citation(s) |
| Caspase-3 | OGD in PC12 cells | 10 µmol/L | Decreased activity | Significantly lower caspase-3 activity compared to OGD group. | [1] |
| Vascular dementia model rats | Not specified | Decreased serum levels | Significantly down-regulated levels of Caspase-3 in serum. | [4] |
Table 3.3: Effect of N-Butylphthalide on Inflammatory Enzymes
| Enzyme | Model System | NBP Concentration/Dose | Observed Effect | Citation(s) |
| Cyclooxygenase-2 (COX-2) | Lipopolysaccharide-induced Parkinson's disease model in mice | Not specified | Reduced expression | NBP treatment reduced the expression of COX-2. |
Signaling Pathways and Experimental Workflows
Keap1/Nrf2 Antioxidant Response Pathway
NBP enhances the cellular antioxidant defense primarily through the activation of the Keap1/Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. NBP is believed to interfere with the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of enzymes like SOD, HO-1, and NQO1.
NF-κB Inflammatory Pathway
NBP exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for enzymes like COX-2 and cytokines. NBP has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, such as Bad and caspases, while promoting the function of anti-apoptotic proteins like Bcl-2. NBP has been demonstrated to activate the PI3K/Akt pathway, thereby inhibiting apoptosis and promoting cell survival.[1][3][4][5]
Experimental Protocols
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is widely used to determine the levels of total and phosphorylated proteins within the signaling pathways modulated by NBP.
-
Cell Lysis and Protein Extraction:
-
Treat cells with NBP at desired concentrations (e.g., 10 µM) for a specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
-
-
Nuclear and Cytoplasmic Fractionation (for Nrf2 and NF-κB translocation):
-
Use a commercial nuclear extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear fractions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-Nrf2 (1:1000 dilution)
-
Rabbit anti-Keap1 (1:1000 dilution)
-
Rabbit anti-p-Akt (Ser473) (1:1000 dilution)
-
Rabbit anti-Akt (1:1000 dilution)
-
Rabbit anti-NF-κB p65 (1:1000 dilution)
-
Rabbit anti-Lamin B (nuclear marker) or β-actin (cytoplasmic marker) as loading controls (1:2000 dilution).
-
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity Assay:
-
Utilize a commercial SOD assay kit, which typically employs a colorimetric method.
-
Prepare cell or tissue homogenates as per the kit's instructions.
-
The assay principle often involves the inhibition of the reduction of WST-1 or a similar substrate by superoxide anions generated by a xanthine (B1682287) oxidase system.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction, as per the manufacturer's protocol.
-
-
Caspase-3 Activity Assay:
-
Use a colorimetric or fluorometric caspase-3 assay kit.
-
Prepare cell lysates from control and NBP-treated cells.
-
The assay is based on the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate the cell lysate with the substrate and reaction buffer at 37°C.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Quantify caspase-3 activity by comparing the signal from NBP-treated samples to that of untreated or vehicle-treated controls.[6]
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilize the samples with a solution containing Triton X-100 or proteinase K to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP) for 1-2 hours at 37°C in a humidified chamber. The TdT enzyme adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
-
Detection and Visualization:
-
If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells.[7][8]
-
Conclusion
N-Butylphthalide is a pleiotropic agent that does not function as a classical inhibitor of a single enzyme. Instead, its therapeutic potential stems from its ability to modulate key intracellular signaling pathways, namely the Keap1/Nrf2, NF-κB, and PI3K/Akt pathways. By influencing these cascades, NBP orchestrates a coordinated response that enhances antioxidant defenses, suppresses inflammation, and inhibits apoptosis. This is achieved through the downstream regulation of the expression and activity of a variety of enzymes, including SOD, catalase, HO-1, and caspases. The multifaceted nature of NBP's mechanism of action makes it a promising candidate for the treatment of complex multifactorial diseases such as ischemic stroke and neurodegenerative disorders. Further research focusing on the precise molecular interactions between NBP and the components of these signaling pathways will be crucial for the development of more targeted and effective therapeutic strategies.
References
- 1. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. opentrons.com [opentrons.com]
- 8. biotna.net [biotna.net]
Structure-Activity Relationship of N-Alkylphthalimides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-alkylphthalimides, a class of compounds demonstrating a wide spectrum of biological activities. The phthalimide (B116566) scaffold, a bicyclic aromatic system, serves as a versatile pharmacophore, and modifications at the N-alkyl substituent have been shown to significantly modulate its therapeutic potential. This document delves into the core principles governing the anticonvulsant, anti-inflammatory, and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The Phthalimide Core and the Influence of the N-Alkyl Substituent
The isoindoline-1,3-dione core, commonly known as phthalimide, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and lipophilic nature contribute to its ability to interact with various biological targets. The imide nitrogen allows for the introduction of a wide variety of substituents, with the N-alkyl group being a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. The nature of the alkyl chain—its length, branching, and the presence of additional functional groups—critically influences the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific receptors or enzymes.
Anticonvulsant Activity of N-Alkylphthalimides
N-Alkylphthalimide derivatives have shown significant promise as anticonvulsant agents, particularly in models of generalized tonic-clonic seizures. The primary mechanism of action for many of these compounds is believed to be the blockade of voltage-gated sodium channels in neurons. By stabilizing the inactivated state of these channels, N-alkylphthalimides can limit the repetitive firing of action potentials that is characteristic of seizure activity.
Structure-Activity Relationship for Anticonvulsant Activity
The anticonvulsant potency of N-alkylphthalimides is highly dependent on the substitution pattern on both the phthalimide ring and the N-phenyl ring (in the case of N-phenylphthalimide derivatives). For instance, in N-phenylphthalimides, the presence of a 4-amino group on the phthalimide ring generally enhances anticonvulsant activity.[1] Furthermore, the substitution on the N-phenyl ring plays a crucial role, with a general order of activity being 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring.[1] This suggests that steric hindrance at the ortho positions of the N-phenyl ring is favorable for activity.
Quantitative Data for Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected N-phenylphthalimide derivatives in the Maximal Electroshock Seizure (MES) test.
| Compound | R (Phthalimide Ring) | R' (N-Phenyl Ring) | MES ED50 (µmol/kg, mice, i.p.) | Reference |
| 1 | H | 2,6-dimethyl | >110 | [1] |
| 2 | 4-NO2 | 2,6-dimethyl | 68.9 | [1] |
| 3 | 4-NH2 | 2,6-dimethyl | 28.1 | [1] |
| 4 | 4-NH2 | 2-methyl | 47.61 | [1] |
| 5 | 4-NH2 | H | >300 | [1] |
Mechanism of Action: Sodium Channel Blockade
The proposed mechanism of action for the anticonvulsant activity of N-alkylphthalimides involves the modulation of voltage-gated sodium channels. The following diagram illustrates this process.
Caption: Mechanism of anticonvulsant action of N-alkylphthalimides.
Anti-inflammatory Activity of N-Alkylphthalimides
Several N-alkylphthalimide derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the modulation of inflammatory signaling pathways like the Toll-like receptor 4 (TLR4) pathway.
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of N-alkylphthalimides can be significantly influenced by the nature of the substituents on the phthalimide ring and the N-alkyl chain. For instance, tetrafluoro substitution on the phthalimide ring has been shown to confer high inhibitory potency against TNF-α production.[2] The length of the N-alkyl chain can also play a role; for some 1,2,3-triazole phthalimide derivatives, increasing the aliphatic chain length leads to increased anti-inflammatory activity.[3]
Quantitative Data for Anti-inflammatory Activity
The table below presents the anti-inflammatory activity of selected N-pyridinyl(alkyl)phthalimides as inhibitors of TNF-α production and their in vivo efficacy in the carrageenan-induced paw edema model.
| Compound | Phthalimide Substitution | N-Substituent | TNF-α Inhibition (%) at 10 µM | Carrageenan Paw Edema ID50 (µM/kg, rat) | Reference |
| 6 | H | Pyridin-3-ylmethyl | 17 | - | [2] |
| 7 | 4,5,6,7-Tetrafluoro | Pyridin-3-ylmethyl | 84 | 0.14 | [2] |
| 8 | 5-Nitro | Pyridin-3-ylmethyl | 65 | - | [2] |
| 9 | 5-Amino | Pyridin-3-ylmethyl | 58 | - | [2] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of N-alkylphthalimides are linked to the modulation of key signaling pathways. The following diagrams illustrate the TLR4 and TNF-α signaling cascades.
Caption: Simplified TLR4 signaling pathway and potential inhibition by N-alkylphthalimides.
Caption: Simplified TNF-α signaling pathway and potential inhibition by N-alkylphthalimides.
Antimicrobial Activity of N-Alkylphthalimides
N-Alkylphthalimide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of their antimicrobial action is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of N-alkylphthalimides is dependent on the nature of the N-substituent. In some series of derivatives, the presence of specific functional groups on the N-alkyl or N-aryl substituent can significantly enhance activity. For instance, phthalimide aryl esters have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data for Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values for selected N-alkylphthalimide derivatives against various microorganisms.
| Compound | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 10 | 4-(methoxycarbonyl)phenyl | Staphylococcus aureus | 128 | [4] |
| 11 | 4-(methoxycarbonyl)phenyl | Pseudomonas aeruginosa | 128 | [4] |
| 12 | 4-(methoxycarbonyl)phenyl | Candida albicans | 128 | [4] |
| 13 | 4-chlorobenzyl | Escherichia coli | 31.25 | [5] |
| 14 | 4-chlorobenzyl | Staphylococcus aureus | 15.62 | [5] |
| 15 | 2-chloroisonicotinoyl | Mycobacterium tuberculosis | 0.49 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-alkylphthalimides.
Synthesis of N-Alkylphthalimides from Phthalic Anhydride (B1165640) and an Amine
This protocol describes a general method for the synthesis of N-substituted phthalimides.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., alkylamine, aniline)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add the desired primary amine (1.0-1.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-substituted phthalimide.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR, Mass Spectrometry).
Anticonvulsant Screening: Maximal Electroshock (MES) Test
This protocol outlines the procedure for the MES test in mice, a model for generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male Swiss mice (20-25 g)
-
Test compounds and vehicle
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED50) using probit analysis.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes the carrageenan-induced paw edema model in rats, a common assay for acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compounds and vehicle
-
1% Carrageenan solution in saline
-
Pletismometer
-
Syringes and needles
Procedure:
-
Administer the test compound or vehicle to groups of rats (n=6-8 per group) via the desired route.
-
After a predetermined time (e.g., 30-60 minutes), measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the dose that causes 50% inhibition of edema (ID50).
Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
N-Alkylphthalimides represent a versatile and promising class of compounds with a diverse range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the N-alkyl substituent and the phthalimide core can lead to significant changes in their anticonvulsant, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogues. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, will be instrumental in the rational design of novel N-alkylphthalimide derivatives with enhanced potency and selectivity, paving the way for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of N-Butylphthalimide
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for N-Butylphthalimide (CAS No: 1515-72-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This document consolidates available data on physical and chemical properties, hazard classifications, toxicological information, and emergency procedures. Particular emphasis is placed on personal protective equipment, exposure controls, and safe workflow practices. Due to a lack of exhaustive toxicological data, a cautious approach is strongly recommended when handling this substance.
Compound Identification and Properties
This compound, also known as 2-butylisoindoline-1,3-dione, is an organic compound utilized in organic synthesis and medicinal chemistry.[1][2] It serves as a reagent and an intermediate in the synthesis of various pharmaceuticals and other compounds.[1] Its molecular formula is C12H13NO2.[1][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1515-72-6[3][4][6] |
| EC Number | 216-157-5[3][6][7] |
| Molecular Weight | 203.24 g/mol [3][4][5] |
| Appearance | Solid; White to off-white or slight yellow crystalline solid[1][2][3][4] |
| Melting Point | 29 - 36 °C[3][4][7] |
| Boiling Point | 120-123 °C @ 5 mmHg[3][4] ~310 °C @ 760 mmHg (estimated)[8][9] |
| Flash Point | >110 °C[3] |
| Water Solubility | Sparingly soluble; 119.5 mg/L @ 25 °C (estimated)[2][3][8] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone[1] |
| Partition Coefficient (log Pow) | 2.56 - 3.15[3][5][8] |
| Vapor Pressure | 0.000623 mmHg @ 25°C[9] |
Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers, though there is a consensus on its potential for causing serious eye irritation.[5][10] Some safety data sheets indicate that, according to Regulation (EC) No 1272/2008, the substance is not classified as hazardous.[6] However, aggregated GHS information from multiple notifications to the ECHA C&L Inventory identifies several hazards.[5] A "Warning" signal word is appropriate based on this data.[3][7][9]
Table 2: Aggregated GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Statement | Pictogram |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[5][7][10] | GHS07 (Exclamation Mark)[7] |
| Skin corrosion/irritation | H315 | Causes skin irritation[5][10] | GHS07 (Exclamation Mark) |
| Acute toxicity, oral | H302 | Harmful if swallowed[5][10] | GHS07 (Exclamation Mark) |
Note: The percentage of notifications supporting these classifications varies. Eye irritation is the most consistently reported hazard (85-96% of notifications).[5][10]
Toxicological Profile
A critical consideration for handling this compound is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[3] The available safety data sheets frequently report "no data available" for many standard toxicological endpoints.
Table 3: Summary of Toxicological Data
| Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[3] |
| Skin Corrosion/Irritation | No data available (though classified as an irritant)[3] |
| Serious Eye Damage/Irritation | No data available (though classified as a serious irritant)[3] |
| Respiratory or Skin Sensitisation | No data available[3] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | No component of this product present at levels ≥ 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[3] |
| Reproductive Toxicity | No data available[3] |
| Specific Target Organ Toxicity (Single/Repeated) | No data available[3] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the reviewed safety literature. Hazard classifications are typically derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Representative Protocol: OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants)
This protocol is provided as an example of how "serious eye irritation" (H319) would be experimentally determined using an in vitro method to reduce animal testing.
-
Objective: To assess the potential of a test chemical to induce serious eye damage by measuring its effect on corneal opacity and permeability.
-
Apparatus: Opacitometer, spectrophotometer, isolated bovine corneas.
-
Methodology:
-
Cornea Preparation: Bovine corneas are obtained from freshly slaughtered cattle, dissected, and mounted in holders.
-
Exposure: The test substance (this compound, likely dissolved in a suitable solvent) is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes). A negative control (saline) and a positive control (e.g., ethanol) are run in parallel.
-
Incubation & Rinsing: After exposure, the cornea is thoroughly rinsed and incubated in a holding medium.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer, which quantifies the amount of light that passes through the cornea.
-
Permeability Measurement: After the opacity reading, the permeability of the cornea is assessed. Sodium fluorescein (B123965) dye is applied to the epithelial side, and the amount of dye that penetrates to the endothelial side is measured with a spectrophotometer.
-
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the substance. A substance is identified as causing serious eye damage if the IVIS score exceeds a validated threshold.
Safe Handling and Storage Workflow
A systematic workflow is essential to minimize exposure and risk. The following diagram outlines the key stages in the laboratory lifecycle of this compound.
Exposure Controls and Personal Protection
Effective control of exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).
-
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3][6]
-
Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[11]
-
-
Personal Protective Equipment (PPE):
First Aid and Emergency Procedures
First Aid Measures
Immediate action is required in case of accidental exposure. Always consult a physician after administering first aid and show them the Safety Data Sheet (SDS).[3]
-
Inhalation: Move the person into fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water.[3][6] Consult a physician if irritation develops.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3][9] Continue rinsing and consult a physician immediately.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and consult a physician.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE (see Section 6) to prevent contact with skin and eyes and to avoid inhaling dust.[3][6] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3][6]
-
Containment and Cleanup: Carefully sweep up or scoop the spilled solid material, avoiding the generation of dust.[3] Place the material into a suitable, closed, and labeled container for disposal.[3][6] Clean the spill area thoroughly.
References
- 1. CAS 1515-72-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. N-n-Butylphthalimide | 1515-72-6 - BuyersGuideChem [buyersguidechem.com]
- 5. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. Buy this compound | 1515-72-6 [smolecule.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.se [fishersci.se]
An In-Depth Technical Guide to the Spectral Data of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Butylphthalimide (C₁₂H₁₃NO₂), a compound of interest in organic synthesis and pharmaceutical development. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectral analyses.
Spectroscopic Data
The following sections summarize the key spectral data for this compound, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84 - 7.81 | m | 2H | Aromatic C-H |
| 7.71 - 7.68 | m | 2H | Aromatic C-H |
| 3.68 | t, J = 7.3 Hz | 2H | N-CH₂- |
| 1.69 - 1.62 | m | 2H | -CH₂-CH₂-N |
| 1.37 | sextet, J = 7.5 Hz | 2H | -CH₂-CH₃ |
| 0.94 | t, J = 7.4 Hz | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.3 | C=O (imide) |
| 133.9 | Aromatic C-H |
| 132.1 | Aromatic C (quaternary) |
| 123.2 | Aromatic C-H |
| 37.8 | N-CH₂- |
| 29.1 | -CH₂-CH₂-N |
| 20.2 | -CH₂-CH₃ |
| 13.7 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are detailed below.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2959, 2932, 2872 | Medium | C-H stretch (aliphatic) |
| 1771 | Strong | C=O stretch (imide, asymmetric) |
| 1709 | Strong | C=O stretch (imide, symmetric) |
| 1608 | Medium | C=C stretch (aromatic) |
| 1466, 1437 | Medium | C-H bend (aliphatic) |
| 1396 | Strong | C-N stretch |
| 719 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 203 | 45% | [M]⁺ (Molecular Ion) |
| 160 | 100% | [M - C₃H₇]⁺ |
| 148 | 20% | [M - C₄H₉N]⁺ |
| 132 | 15% | [C₈H₄O₂]⁺ |
| 104 | 30% | [C₇H₄O]⁺ |
| 76 | 25% | [C₆H₄]⁺ |
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and the acquisition of the presented spectral data.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reaction of phthalic anhydride (B1165640) with n-butylamine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and n-butylamine (1.0 - 1.2 eq).
-
Add a suitable solvent, such as glacial acetic acid or water, to the flask.
-
Heat the reaction mixture to reflux (approximately 100-160 °C) and maintain for 0.5-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the mixture into cold water to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy Protocol
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 10-20 mg of this compound dissolved in 0.6 mL of CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon experiment.
IR Spectroscopy Protocol
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
GC Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected.
-
Temperature Program: The oven temperature was ramped to ensure good separation and elution of the compound.
Visualizations
The following diagrams illustrate the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical steps in the synthesis of this compound.
An In-depth Technical Guide to N-Butylphthalimide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylphthalimide (NBP), a derivative of phthalimide (B116566), is a versatile organic compound with significant applications in chemical synthesis and emerging potential in the pharmaceutical sector. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical and biological properties. Particular attention is given to its antifungal activity, including its mechanism of action. This document aims to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and methodologies related to this compound.
Introduction
This compound, with the chemical formula C12H13NO2, is an organic compound featuring a butyl group attached to the nitrogen atom of a phthalimide moiety.[1] It is a white to slight yellow solid or liquid at room temperature and is soluble in various organic solvents.[2][3] While it has been traditionally used as a reagent and intermediate in organic synthesis, recent studies have highlighted its potential biological activities, particularly its antimicrobial and antifungal properties.[4][5][6] This has spurred interest in its application in the development of new therapeutic agents.
Discovery and History
The direct discovery of this compound is not well-documented in a singular, seminal publication. However, its synthesis is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in 1887.[7][8] The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, using potassium phthalimide as a key reagent.[7] This reaction proceeds via the formation of an N-alkylphthalimide intermediate. Given that this compound is an N-alkylphthalimide, its synthesis became readily achievable following Gabriel's discovery.
While the exact first synthesis of this compound is not clearly recorded, its preparation falls under the general scope of reactions developed in the late 19th and early 20th centuries for the derivatization of phthalimide. More recently, various patents and research articles have described specific and optimized methods for its production, reflecting its growing industrial and scientific importance.[9][10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-butylisoindole-1,3-dione | [11] |
| CAS Number | 1515-72-6 | [11] |
| Molecular Formula | C12H13NO2 | [12] |
| Molecular Weight | 203.24 g/mol | [12] |
| Appearance | White to slight yellow solid or liquid | [2][3] |
| Melting Point | 32-36 °C | |
| Boiling Point | 309.9 °C at 760 mmHg | [11] |
| Solubility | Soluble in organic solvents | [13] |
| InChI | InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | [12] |
| InChIKey | DLKDEVCJRCPTLN-UHFFFAOYSA-N | [12] |
| SMILES | CCCCN1C(=O)C2=CC=CC=C2C1=O | [12] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. The two most common approaches are the Gabriel synthesis and the direct condensation of phthalic anhydride (B1165640) with n-butylamine.
Gabriel Synthesis of this compound
This method involves the N-alkylation of potassium phthalimide with a butyl halide.
Workflow for Gabriel Synthesis:
Caption: Workflow for the Gabriel Synthesis of this compound.
Detailed Protocol:
-
Preparation of Potassium Phthalimide:
-
In a round-bottom flask, dissolve phthalimide (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol, dropwise, with stirring.
-
The potassium salt of phthalimide will precipitate. Filter the precipitate, wash with cold ethanol, and dry.
-
-
N-Alkylation:
-
Suspend the dried potassium phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add n-butyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude this compound will precipitate. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis from Phthalic Anhydride and n-Butylamine
This is a more direct and often preferred industrial method involving the condensation of phthalic anhydride with n-butylamine.[9]
Workflow for Direct Condensation:
Caption: Workflow for the Direct Condensation Synthesis.
Detailed Protocol:
-
Reaction Setup:
-
To a solution of phthalic anhydride (1 equivalent) in toluene, add n-butylamine (1.1 equivalents) diluted with an equal weight of toluene.
-
Equip the reaction flask with a Dean-Stark trap and a reflux condenser.
-
-
Dehydration and Cyclization:
-
Heat the solution to reflux for approximately 16 hours.[2]
-
Collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction for the cessation of water formation.
-
-
Work-up and Purification:
-
After the reaction is complete, treat the hot toluene solution with activated carbon to decolorize.
-
Filter the hot solution and then cool the filtrate to 5°C.
-
The crude this compound will crystallize out of the solution.
-
Collect the product by filtration, wash with cold toluene, and dry.
-
Biological Activity and Mechanism of Action
Recent research has focused on the biological activities of this compound, revealing its potential as an antimicrobial and particularly as an antifungal agent.
Antifungal Activity
This compound has demonstrated significant activity against various Candida species, including drug-resistant strains.[4][6]
Quantitative Data on Antifungal Activity:
| Organism | Activity | Concentration | Reference(s) |
| Candida albicans | 96% biofilm inhibition | 50 µg/mL | [14] |
| Candida albicans (resistant) | Synergistic effect with fluconazole | - | [4] |
| Candida glabrata (resistant) | Synergistic effect with fluconazole | - | [1] |
| Candida tropicalis (resistant) | Synergistic effect with fluconazole | - | [1] |
Proposed Mechanism of Antifungal Action
The precise signaling pathway of this compound's antifungal action is still under investigation. However, studies suggest a multi-faceted mechanism that disrupts essential cellular processes in fungi.
Diagram of Proposed Antifungal Mechanism:
Caption: Proposed Mechanism of Antifungal Action of this compound.
The proposed mechanism involves:
-
Induction of Oxidative Stress: this compound appears to induce the accumulation of reactive oxygen species (ROS) within the fungal cell.[4]
-
Mitochondrial Dysfunction: This increase in ROS leads to a loss of mitochondrial membrane potential, disrupting cellular energy production and triggering apoptosis-like cell death.[4]
-
Inhibition of Efflux Pumps: this compound has been shown to down-regulate the expression of genes encoding for drug efflux pumps, such as CDR1 and CDR2.[1][4] This is particularly significant in drug-resistant strains, as it can restore their sensitivity to conventional antifungal drugs like fluconazole.
-
Inhibition of Hyphal Growth: The compound also inhibits the formation of hyphae, which are crucial for the virulence and tissue invasion of pathogenic fungi like Candida albicans.[6]
Applications in Drug Development and Research
The multifaceted biological activity of this compound makes it a promising candidate for further investigation in drug development.
-
Antifungal Drug Development: Its efficacy against resistant Candida species, both alone and in combination with existing drugs, makes it a valuable lead compound for the development of new antifungal therapies.
-
Enzyme Inhibition: this compound has been reported to inhibit certain enzymes, suggesting its potential as a scaffold for designing more specific enzyme inhibitors for various therapeutic targets.[14]
-
Organic Synthesis: It continues to be a useful building block in organic synthesis for the introduction of a protected primary amine or for the synthesis of more complex heterocyclic structures.
Conclusion
This compound, a compound with a history rooted in the classical Gabriel synthesis, is experiencing a resurgence of interest due to its significant biological activities. Its straightforward synthesis, coupled with its potent antifungal properties and a mechanism of action that can overcome drug resistance, positions it as a valuable molecule for further research and development. This technical guide provides a solid foundation of its discovery, synthesis, and properties, which will be beneficial for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and drug discovery. Further elucidation of its specific molecular targets and signaling pathways will undoubtedly open up new avenues for its therapeutic application.
References
- 1. N-Butylphthalide Potentiates the Effect of Fluconazole Against Drug-Resistant Candida glabrata and Candida tropicalis. Evidence for Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] N-Butylphthalide Potentiates the Effect of Fluconazole Against Drug-Resistant Candida glabrata and Candida tropicalis. Evidence for Its Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. CAS 1515-72-6: this compound | CymitQuimica [cymitquimica.com]
- 14. Buy this compound | 1515-72-6 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-Butylphthalimide, a valuable intermediate in organic and medicinal chemistry.[1] The primary method detailed is the direct condensation of phthalic anhydride (B1165640) with n-butylamine, a robust and efficient approach.[2][3] An alternative method, the Gabriel synthesis, is also briefly discussed.
Synthesis Methods Overview
The preparation of this compound can be achieved through several synthetic routes. The most common and direct method involves the condensation reaction between phthalic anhydride and n-butylamine.[3] This reaction can be performed under various conditions, including neat, in the presence of a solvent, or with the aid of a catalyst to improve reaction efficiency.[2][3] Another notable method is the Gabriel synthesis, which involves the N-alkylation of phthalimide (B116566) with a butyl halide.[4]
This protocol will focus on the direct condensation method, which is often preferred for its simplicity and high yield.
Experimental Protocols
Method 1: Direct Condensation of Phthalic Anhydride and n-Butylamine
This protocol is adapted from a patented method that utilizes a phase-transfer catalyst in an aqueous medium, offering an environmentally friendly and high-yield procedure.[2]
Materials:
-
Phthalic anhydride (99% purity)
-
n-Butylamine (97% purity)
-
Phase-transfer catalyst (e.g., Phenyl trimethyl ammonium (B1175870) chloride)
-
Water (solvent)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separating funnel
Procedure:
-
Charging the Reactor: In a reaction flask, combine phthalic anhydride and n-butylamine. A typical molar ratio of phthalic anhydride to n-butylamine is 1:1 to 1:1.3.[2] For example, use 29.9 g (0.2 mol) of phthalic anhydride and 20.54 g (0.26 mol) of n-butylamine.[2]
-
Addition of Catalyst and Solvent: Add the phase-transfer catalyst. The patent suggests using phenyl trimethyl ammonium chloride (4.95 g in the example).[2] Water is used as the solvent, with a mass ratio to phthalic anhydride of up to 1:1.[2]
-
Reaction: Heat the mixture with stirring to a reflux temperature between 100°C and 160°C.[2] The reaction time can range from 0.5 to 20 hours.[2] In one example, the reaction was carried out at 160°C for 20 hours.[2]
-
Work-up and Isolation:
-
Purification:
-
The crude product can be washed with warm water (35-45°C) two to three times.[2]
-
Cooling the washed product will lead to its solidification.[2]
-
Further purification can be achieved by recrystallization, for example from aqueous ethanol, or by column chromatography on silica (B1680970) gel if significant impurities are present.[5]
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Phthalic anhydride, n-Butylamine | [2] |
| Molar Ratio | Phthalic anhydride : n-Butylamine (1:1.3) | [2] |
| Solvent | Water | [2] |
| Catalyst | Phase-transfer catalyst (e.g., Phenyl trimethyl ammonium chloride) | [2] |
| Reaction Temperature | 100-160°C | [2] |
| Reaction Time | 0.5 - 20 hours | [2] |
| Yield | 67 - 96.7% | [2] |
| Product Appearance | Pale yellow oily liquid, solidifies on cooling | [2] |
| Melting Point | 29 - 31°C | [2] |
Visualizations
Reaction Scheme:
The synthesis of this compound from phthalic anhydride and n-butylamine proceeds through a condensation reaction, forming an intermediate phthalamic acid which then cyclizes to the imide with the elimination of water.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the laboratory synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes: Synthesis of Primary Amines using N-Butylphthalimide via Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered in direct alkylation of ammonia (B1221849).[1][2] This method utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion, ensuring the selective formation of primary amines.[2] A key intermediate in this synthesis is the N-alkylphthalimide, such as N-butylphthalimide, which is subsequently cleaved to release the desired primary amine.[3] This document provides detailed protocols and application notes for the synthesis of n-butylamine using this compound, a process valuable in organic synthesis and drug development for the introduction of a primary butylamine (B146782) moiety.
The synthesis proceeds in two main stages:
-
Formation of this compound: Potassium phthalimide undergoes a nucleophilic substitution reaction (SN2) with a butyl halide (e.g., n-bromobutane or n-butyl chloride) to form this compound.[3]
-
Liberation of n-Butylamine: The this compound is then cleaved to release the primary amine. While this can be achieved through acidic or basic hydrolysis, the most common and often milder method is hydrazinolysis, known as the Ing-Manske procedure.[2][4]
Advantages of the Gabriel Synthesis
-
High Selectivity for Primary Amines: The bulky nature of the phthalimide group prevents secondary and tertiary amine formation.
-
Avoidance of Overalkylation: The intermediate N-alkylphthalimide is not nucleophilic enough to react with additional alkyl halides.[1]
-
Reliable and High-Yielding: The reactions are generally high-yielding and the intermediates are often crystalline and easily purified.
Applications in Drug Development
Primary amines are crucial functional groups in a vast array of pharmacologically active molecules. The Gabriel synthesis provides a controlled method to introduce these groups. This compound itself has been investigated for potential biological activities, including antimicrobial and enzyme inhibition properties, making its synthesis and subsequent reactions relevant to pharmaceutical research.
Data Presentation
Table 1: Synthesis of this compound from Potassium Phthalimide and n-Bromobutane
| Parameter | Value | Reference |
| Reactants | ||
| Potassium Phthalimide | 1.0 equivalent | [3] |
| n-Bromobutane | 1.0 - 1.2 equivalents | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 4 - 6 hours | [3] |
| Typical Yield | > 90% | [3] |
Table 2: Synthesis of n-Butylamine from this compound via Hydrazinolysis (Ing-Manske Procedure)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Hydrazine (B178648) Hydrate (B1144303) | 1.1 - 1.5 equivalents | |
| Solvent | Ethanol (B145695) | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 2 - 3 hours | |
| Typical Yield | 80 - 95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from potassium phthalimide and n-bromobutane.
Materials:
-
Potassium phthalimide
-
n-Bromobutane
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add n-bromobutane (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water, which will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any remaining DMF and inorganic salts.
-
The crude this compound can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of n-Butylamine from this compound (Hydrazinolysis)
This protocol details the cleavage of this compound using hydrazine hydrate to yield n-butylamine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask and add ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will protonate the n-butylamine to form the hydrochloride salt and ensure the complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Transfer the filtrate to a rotary evaporator and remove the ethanol.
-
To the remaining aqueous solution, add a solution of sodium hydroxide until the solution is strongly basic (pH > 12) to deprotonate the butylammonium (B8472290) chloride and liberate the free n-butylamine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the n-butylamine with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be carefully removed by distillation to yield n-butylamine. Further purification can be achieved by fractional distillation.
Mandatory Visualization
Caption: Workflow for the Gabriel synthesis of n-butylamine.
References
Application Notes and Protocols: N-Butylphthalimide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological evaluation of N-Butylphthalimide, a key intermediate in pharmaceutical research and manufacturing. The protocols detailed below are intended to serve as a guide for laboratory procedures.
Introduction
This compound (2-butylisoindole-1,3-dione) is an organic compound that serves as a versatile building block in the synthesis of various molecules of pharmaceutical interest.[1][2][3][4] Its phthalimide (B116566) core is a structural motif found in a range of biologically active compounds. While not typically an active pharmaceutical ingredient (API) itself, its role as a crucial intermediate in the synthesis of N-substituted heterocyclic compounds makes it a valuable tool in drug discovery and development.[3] Furthermore, studies have indicated that this compound and its derivatives possess intrinsic biological activities, including antimicrobial and anticonvulsant properties.[5][6][7]
This document outlines protocols for the synthesis of this compound, its application as a synthetic intermediate, and methods for evaluating its biological potential.
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below: the reaction of phthalic anhydride (B1165640) with n-butylamine and a microwave-assisted synthesis for rapid production.
2.1. Conventional Synthesis from Phthalic Anhydride and n-Butylamine
This method involves the condensation reaction between phthalic anhydride and n-butylamine.[5][8]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (14.8 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Addition of n-Butylamine: To the stirring suspension, slowly add n-butylamine (7.3 g, 0.1 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 400 mL of ice-cold water with vigorous stirring.
-
Isolation and Purification: The solid precipitate of this compound is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from ethanol (B145695).
Expected Yield: 85-95%
2.2. Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound.[9][10][11]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, mix phthalic anhydride (1.48 g, 10 mmol) and n-butylamine (0.73 g, 10 mmol).
-
Microwave Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture at a power of 300-600W for 3-5 minutes. Monitor the reaction progress by TLC.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: >90%
Logical Workflow for this compound Synthesis
Caption: Comparative workflow of conventional and microwave-assisted synthesis of this compound.
Applications as a Pharmaceutical Intermediate
This compound is a key intermediate in the Gabriel synthesis for the preparation of n-butylamine and in the synthesis of other phthalimide derivatives with potential therapeutic activities.
3.1. Gabriel Synthesis of n-Butylamine
The Gabriel synthesis provides a reliable method for the preparation of primary amines from primary alkyl halides, avoiding overalkylation. This compound is a key intermediate in this process.[12][13][14][15][16]
Experimental Protocol:
-
Formation of this compound: Synthesize this compound from potassium phthalimide and 1-bromobutane (B133212) or 1-chlorobutane (B31608) as described in the literature, or use commercially available this compound.[12]
-
Hydrazinolysis: In a 250 mL round-bottom flask, dissolve this compound (20.3 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Hydrazine (B178648): Add hydrazine hydrate (B1144303) (5.0 g, 0.1 mol) to the solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Isolation of Phthalhydrazide: Filter off the precipitated phthalhydrazide and wash it with a small amount of cold ethanol.
-
Isolation of n-Butylamine: Evaporate the filtrate to dryness under reduced pressure. Treat the residue with a concentrated solution of sodium hydroxide (B78521) to liberate the free n-butylamine. The amine can then be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by distillation.
Gabriel Synthesis Workflow
Caption: Key steps in the Gabriel synthesis of n-butylamine from this compound.
3.2. Synthesis of N-Butyl-4-nitrophthalimide
This compound can be further functionalized to produce derivatives with potential biological activities. The nitration of this compound is a representative example.
Experimental Protocol:
-
Reaction Setup: In a 100 mL flask cooled in an ice bath, add concentrated sulfuric acid (20 mL).
-
Addition of this compound: Slowly add this compound (4.06 g, 20 mmol) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, keeping the mixture cool.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g).
-
Isolation and Purification: The precipitated N-butyl-4-nitrophthalimide is collected by filtration, washed with cold water until the washings are neutral, and dried. The product can be purified by recrystallization from ethanol.
Expected Yield: 80-90%
Biological Activities and Evaluation Protocols
N-substituted phthalimides have been investigated for various biological activities. Below are protocols for evaluating the antifungal and anticonvulsant potential of this compound.
4.1. Antifungal Activity against Candida albicans
This compound has shown promising antifungal activity, particularly against Candida albicans.[5][6][17][18][19] The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.
Experimental Protocol (Broth Microdilution):
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Inoculum: Culture Candida albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar at 35°C for 24 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with RPMI 1640 medium to obtain a range of concentrations (e.g., 256 µg/mL to 4 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 100 | [6] |
| N-Butylphthalide | Candida albicans | 128 | [17][18][19] |
4.2. Anticonvulsant Activity Screening
Phthalimide derivatives have been evaluated for their anticonvulsant properties using standard animal models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.[1][2][7][20][21][22][23][24]
Experimental Protocol (Maximal Electroshock Test - MES):
-
Animal Model: Use adult male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg), typically dissolved in a vehicle like 0.5% methylcellulose. A control group receives only the vehicle.
-
Induction of Seizure: After a specific time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered as a measure of protection. The ED50 (the dose that protects 50% of the animals) can be calculated.
Experimental Protocol (Pentylenetetrazole Test - PTZ):
-
Animal Model: Use adult male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound i.p. at various doses as in the MES test.
-
Induction of Seizure: After a set time, administer a subcutaneous (s.c.) or i.p. injection of Pentylenetetrazole (e.g., 85 mg/kg, s.c.), a GABA receptor antagonist that induces clonic seizures.[3][4][20][25][26]
-
Observation: Observe the mice for the onset and severity of clonic seizures for a period of 30 minutes.
-
Evaluation: The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity. The ED50 can be determined.
| Phthalimide Derivative | Test | ED50 (µmol/kg) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | MES (mice, i.p.) | 47.61 | [22] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES (rats, p.o.) | 25.2 | [22] |
Signaling Pathway Postulate for Anticonvulsant Activity
Caption: Postulated mechanism of anticonvulsant action of some phthalimide derivatives.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical manufacturing and drug discovery. Its straightforward synthesis and the biological activity of its derivatives make it an important scaffold for the development of new therapeutic agents. The protocols provided herein offer a foundation for the synthesis, derivatization, and biological evaluation of this compound and related compounds. Further research into specific APIs derived from this compound and a deeper understanding of the mechanisms of action of its derivatives are warranted.
References
- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [ouci.dntb.gov.ua]
- 7. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. brainly.in [brainly.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 26. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Butylphthalimide: A Research Protocol for Evaluation as a Novel Polymer Plasticizer
Application Note ACRN-2025-12-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive research protocol for the evaluation of N-Butylphthalimide as a potential novel plasticizer in polymer chemistry. While this compound is recognized as a versatile intermediate in organic synthesis, its application as a primary plasticizer for polymers such as polyvinyl chloride (PVC) is not well-documented in peer-reviewed literature.[1][2][3][4] This protocol provides a detailed framework for researchers to systematically investigate its plasticizing efficacy, thermal stability, and migration properties. The methodologies described herein are based on established standards for plasticizer evaluation and are intended to generate robust and comparable data.[5][6]
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₂H₁₃NO₂.[3] It is a derivative of phthalimide (B116566) with a butyl group attached to the nitrogen atom. Its chemical structure suggests potential as a plasticizer due to the presence of both polar (phthalimide ring) and non-polar (butyl chain) moieties, which could facilitate interaction with polymer chains and increase free volume.[7] Currently, it is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2][4] A Chinese patent has noted its use as an industrial auxiliary and an internal plasticizer in specialized applications like inks and cosmetics, though detailed performance data in bulk polymers is unavailable.[8]
Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymers by lowering the glass transition temperature (Tg).[9][10] The evaluation of a new plasticizer involves a thorough assessment of its impact on the mechanical, thermal, and permanence properties of the host polymer.[11][12]
Hypothetical Performance Data
The following tables present a hypothetical summary of expected results from the evaluation of this compound as a plasticizer in PVC, compared to a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (B1215562) (DEHP). This data is for illustrative purposes only and must be validated through experimentation as outlined in Section 3.
Table 1: Hypothetical Mechanical Properties of Plasticized PVC (40 phr Plasticizer)
| Property | ASTM Method | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr this compound (Hypothetical) |
| Tensile Strength (MPa) | D638 | 55 | 25 | 30 |
| Elongation at Break (%) | D638 | 5 | 350 | 300 |
| Shore A Hardness | D2240 | 100 | 85 | 90 |
Table 2: Hypothetical Thermal Properties of Plasticized PVC (40 phr Plasticizer)
| Property | Test Method | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr this compound (Hypothetical) |
| Glass Transition Temperature (Tg) (°C) | DSC | 85 | 10 | 25 |
| Temperature of 5% Weight Loss (°C) | TGA | 250 | 280 | 290 |
Table 3: Hypothetical Migration Resistance of Plasticizers from PVC (40 phr)
| Test | Test Conditions | % Weight Loss (DEHP) | % Weight Loss (this compound - Hypothetical) |
| Volatility (Activated Carbon) | 24h @ 70°C | 1.5 | 1.0 |
| Extraction in Hexane | 24h @ 25°C | 5.0 | 3.5 |
| Extraction in Soapy Water | 24h @ 50°C | 0.5 | 0.3 |
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of this compound as a plasticizer in PVC.
Materials and Sample Preparation
-
Materials:
-
Polyvinyl Chloride (PVC) resin (suspension grade, K-value 67)
-
This compound (≥98% purity)
-
Di(2-ethylhexyl) phthalate (DEHP) (plasticizer standard)
-
Thermal stabilizer (e.g., Tin-based stabilizer)
-
Lubricant (e.g., Stearic acid)
-
-
Protocol for Compounding and Sheet Preparation:
-
Dry the PVC resin at 80°C for 4 hours to remove any moisture.
-
Prepare formulations by adding the plasticizer (this compound or DEHP) at a concentration of 40 parts per hundred of resin (phr), along with 2 phr of thermal stabilizer and 0.5 phr of lubricant.
-
Premix the components in a high-speed mixer for 5 minutes until a homogeneous powder blend is obtained.
-
Melt-compound the blend using a two-roll mill at a temperature of 160-170°C for 10 minutes to ensure complete fusion and uniform distribution of the plasticizer.
-
Press the milled sheets in a hydraulic press at 175°C and 10 MPa for 5 minutes to produce sheets of uniform thickness (e.g., 1 mm).
-
Cool the sheets to room temperature under pressure.
-
Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Mechanical Property Testing
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min.
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength and elongation at break from the stress-strain curve. Test at least five specimens for each formulation.
-
-
Hardness (ASTM D2240):
-
Stack at least three layers of the 1 mm sheets to achieve the required thickness for the Shore A durometer.
-
Measure the hardness at five different points on the sample surface and record the average value.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Cut a small sample (5-10 mg) from the plasticized PVC sheet.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to -50°C at 10°C/min.
-
Reheat the sample to 120°C at 10°C/min.
-
Determine the Tg from the midpoint of the transition in the second heating scan.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place a 10-15 mg sample of the plasticized PVC in a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs (T₅%) as an indicator of the onset of thermal degradation.
-
Migration Resistance Testing
-
Volatility Test (Activated Carbon Method):
-
Cut circular discs of a specific diameter from the plasticized PVC sheets and weigh them accurately (W₁).
-
Place the discs in a container with activated carbon, ensuring no direct contact.
-
Keep the container in an oven at 70°C for 24 hours.
-
After cooling to room temperature in a desiccator, reweigh the discs (W₂).
-
Calculate the percentage weight loss due to volatility.
-
-
Solvent Extraction Test:
-
Weigh pre-cut samples of the plasticized PVC sheets (W₁).
-
Immerse the samples in a solvent (e.g., n-hexane for non-polar extraction, or a 1% soap solution for aqueous extraction) at a specified temperature (e.g., 25°C for hexane, 50°C for soapy water) for 24 hours.
-
Remove the samples, gently wipe them dry, and then dry them in a vacuum oven at 50°C until a constant weight is achieved (W₂).
-
Calculate the percentage weight loss due to extraction.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(n-Butyl)phthalimide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. mdpi.com [mdpi.com]
- 9. protolabs.com [protolabs.com]
- 10. specialchem.com [specialchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Phthalimide-Based Polymers Using N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-based polymers, particularly polyimides, are a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of an N-butylphthalimide moiety into the polymer backbone can enhance solubility and modify other physicochemical properties, making these polymers attractive for specialized applications, including in the field of drug delivery. The N-butyl group can increase the polymer's hydrophobicity and compatibility with organic solvents, which is advantageous for processing and formulation. This document provides detailed protocols for the synthesis of a novel diamine monomer derived from this compound and its subsequent polymerization to yield a phthalimide-based polymer. Furthermore, an application protocol for the formulation of drug-loaded nanoparticles using this polymer is described.
Part 1: Synthesis of N-Butyl-4,5-diaminophthalimide Monomer
The synthesis of a diamine monomer containing the this compound structure is a critical first step. This protocol outlines a plausible two-step synthetic route starting from this compound involving nitration followed by reduction.
Experimental Protocol: Synthesis of N-Butyl-4,5-diaminophthalimide
Step 1: Nitration of this compound to N-Butyl-4,5-dinitrophthalimide
This procedure is adapted from standard nitration methods for phthalimides.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.16 g (0.05 mol) of this compound to 40 mL of concentrated sulfuric acid. Stir the mixture until all the this compound has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 4.2 mL (0.1 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Cool the this compound solution to 0-5 °C using an ice-salt bath. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the this compound solution while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Isolation of Product: Pour the reaction mixture slowly into 500 mL of an ice-water mixture with vigorous stirring. The yellow precipitate of N-butyl-4,5-dinitrophthalimide will form.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven at 60 °C. Recrystallize the crude product from a mixture of ethanol (B145695) and acetic acid to obtain pure N-butyl-4,5-dinitrophthalimide.
Step 2: Reduction of N-Butyl-4,5-dinitrophthalimide to N-Butyl-4,5-diaminophthalimide
This procedure utilizes a standard method for the reduction of aromatic nitro compounds to amines.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 8.8 g (0.03 mol) of N-butyl-4,5-dinitrophthalimide and 150 mL of ethanol.
-
Addition of Reducing Agent: Heat the mixture to reflux and then add 20.2 g (0.09 mol) of tin(II) chloride dihydrate in small portions.
-
Acidification: After the addition of tin(II) chloride, slowly add 50 mL of concentrated hydrochloric acid.
-
Reaction Progression: Continue to reflux the mixture for 4-6 hours. The color of the solution should change, indicating the reduction of the nitro groups.
-
Isolation of Product: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide (B78521) solution until the pH is approximately 8-9. The tin salts will precipitate.
-
Purification: Filter the mixture to remove the inorganic salts. Evaporate the ethanol from the filtrate under reduced pressure. The resulting aqueous solution is then extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude N-butyl-4,5-diaminophthalimide. Purify the product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.
Part 2: Synthesis of Phthalimide-Based Polymer
The synthesized N-butyl-4,5-diaminophthalimide can be used as a monomer in a polycondensation reaction with a dianhydride to produce a polyimide. The following protocol describes a typical two-step polymerization process.
Experimental Protocol: Synthesis of Poly(this compound-pyromellitimide)
Step 1: Synthesis of Poly(amic acid) Precursor
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.33 g (10 mmol) of N-butyl-4,5-diaminophthalimide in 30 mL of dry N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Monomer Addition: Once the diamine has completely dissolved, add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in one portion.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Chemical Imidization to Polyimide
-
Dehydration: To the viscous poly(amic acid) solution, add 4.0 mL of acetic anhydride (B1165640) and 2.0 mL of pyridine (B92270) as the imidization agent and catalyst, respectively.
-
Imidization Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the polymer solution into 300 mL of methanol (B129727) with vigorous stirring to precipitate the polyimide.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water. Dry the polymer in a vacuum oven at 100 °C for 24 hours.
Data Presentation: Expected Polymer Properties
The properties of the synthesized polyimide are crucial for its application. Below is a table summarizing the expected quantitative data based on analogous polymers found in the literature.
| Property | Expected Value | Analytical Method |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn) ( g/mol ) | 30,000 - 80,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) (°C) | 220 - 280 | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (T10) (°C) | > 450 | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMAc, DMF | Solubility Tests |
Part 3: Application in Drug Delivery
The synthesized this compound-based polymer can be used to formulate nanoparticles for controlled drug delivery. The following protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
-
Organic Phase Preparation: Dissolve 50 mg of the synthesized poly(this compound-pyromellitimide) and 5 mg of a model hydrophobic drug (e.g., paclitaxel) in 5 mL of N,N-dimethylformamide (DMF).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a surfactant, such as 0.5% w/v Pluronic F68.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The polymer will precipitate, entrapping the drug to form nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for 2-4 hours to allow for the complete evaporation of the DMF.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove any unloaded drug and excess surfactant.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
Data Presentation: Nanoparticle Characterization
The following table outlines the key parameters for characterizing the drug-loaded nanoparticles.
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.2 |
| Zeta Potential | DLS | -15 to -30 mV |
| Drug Loading Content (%) | HPLC/UV-Vis Spectroscopy | 5 - 15% |
| Encapsulation Efficiency (%) | HPLC/UV-Vis Spectroscopy | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles |
Visualizations
Diagram: Synthetic Workflow for this compound-Based Polymer
Caption: Workflow for the synthesis of this compound-based polymer and its application.
Diagram: Logical Relationship in Polyimide Synthesis
Caption: Key components and stages in the two-step polyimide synthesis.
High-Yield Synthesis of 2-Butylisoindole-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylisoindole-1,3-dione, also known as N-butylphthalimide, is a key chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. The phthalimide (B116566) moiety is a crucial structural component in many biologically active molecules. Consequently, efficient and high-yield synthetic routes to N-substituted phthalimides like 2-butylisoindole-1,3-dione are of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for two high-yield methods for the synthesis of 2-butylisoindole-1,3-dione, focusing on procedural simplicity, environmental considerations, and high product yields.
Reaction Overview
The primary and most direct route for the synthesis of 2-butylisoindole-1,3-dione is the condensation reaction between phthalic anhydride (B1165640) and n-butylamine. This reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the imide. The use of catalysts can significantly improve the reaction rate and yield under milder conditions.
Caption: General reaction scheme for the synthesis of 2-butylisoindole-1,3-dione.
Experimental Protocols
Two effective methods for the synthesis of 2-butylisoindole-1,3-dione are detailed below. The first utilizes a phase-transfer catalyst in an aqueous medium, offering an environmentally benign approach. The second employs sulphamic acid as an efficient catalyst in glacial acetic acid.
Method 1: Phase-Transfer Catalyzed Synthesis in Aqueous Medium
This protocol is adapted from a patented method that emphasizes environmental safety and high efficiency by using water as the solvent.[1]
Materials:
-
Phthalic anhydride
-
n-Butylamine
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, benzyltrimethylammonium (B79724) chloride)
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride, n-butylamine, water, and the phase-transfer catalyst. The molar ratio of phthalic anhydride to n-butylamine should be approximately 1:1 to 1:1.2. The amount of phase-transfer catalyst should be in the range of 0.001 to 0.1 parts by mass relative to phthalic anhydride.[1]
-
Reaction: Heat the mixture to reflux (100-160 °C) with vigorous stirring. The reaction time can range from 0.5 to 20 hours, depending on the scale and specific catalyst used.[1] The reaction mixture will appear as a turbid liquid.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 55-65 °C.[1] Transfer the mixture to a separatory funnel and allow it to stand for phase separation. The product, a slightly yellow oily liquid, will form the lower layer.
-
Purification: Separate the oily product layer. For further purification, wash the product 2-3 times with warm water (35-45 °C).[1] The final product can be obtained after cooling, which may result in solidification.
Method 2: Sulphamic Acid Catalyzed Synthesis
This method provides a rapid and high-yield synthesis using a solid acid catalyst.
Materials:
-
Phthalic anhydride
-
n-Butylamine
-
Sulphamic acid
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with a hotplate
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing glacial acetic acid (approximately 15 mL per 0.013 mol of phthalic anhydride), add phthalic anhydride (1.0 eq.), n-butylamine (1.05 eq.), and sulphamic acid (catalytic amount).
-
Reaction: Stir the reaction mixture at 110 °C for approximately 10 minutes.
-
Work-up and Isolation: Pour the hot reaction mixture into a beaker of cold water. A solid precipitate of 2-butylisoindole-1,3-dione will form.
-
Purification: Collect the solid product by filtration using a Buchner funnel and wash it with water. The crude product can be further purified by recrystallization from ethanol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-butylisoindole-1,3-dione using the described methods.
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Phase-Transfer Catalysis | Phthalic anhydride, n-Butylamine | Tetrabutylammonium bromide | Water | 100-160 | 0.5 - 20 hours | 67 - 96.7[1] |
| Sulphamic Acid Catalysis | Phthalic anhydride, n-Butylamine | Sulphamic acid | Glacial Acetic Acid | 110 | 10 minutes | Good to High |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-butylisoindole-1,3-dione.
Caption: General workflow for the synthesis of 2-butylisoindole-1,3-dione.
References
Unveiling the Catalytic Potential of N-Hydroxyphthalimide in Organic Synthesis
For Immediate Release
[City, State] – [Date] – While N-Butylphthalimide is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, its direct application as a catalyst in organic reactions is not extensively documented in scientific literature. However, the closely related N-hydroxyphthalimide (NHPI) has emerged as a versatile and powerful organocatalyst, particularly in the realm of oxidation reactions. This report provides detailed application notes and protocols for two prominent uses of NHPI as a catalyst: the aerobic oxidation of toluene (B28343) and the allylic oxidation of steroids. These applications are of significant interest to researchers, scientists, and professionals in drug development.
N-Hydroxyphthalimide: A Catalyst Overview
N-hydroxyphthalimide (NHPI) functions as a catalyst primarily through the formation of the phthalimide-N-oxyl (PINO) radical. This highly reactive species can abstract a hydrogen atom from a C-H bond in a substrate, initiating a radical chain reaction. This mechanism is central to its catalytic activity in a variety of oxidation processes.[1][2][3]
Application 1: Aerobic Oxidation of Toluene
The selective oxidation of toluene to valuable products like benzaldehyde (B42025) and benzoic acid is a significant transformation in industrial chemistry. NHPI, often in conjunction with a co-catalyst, effectively catalyzes the aerobic oxidation of toluene using molecular oxygen as the primary oxidant.[4][5]
Quantitative Data
The efficiency of NHPI-catalyzed toluene oxidation is influenced by various factors, including the choice of co-catalyst, solvent, temperature, and oxygen pressure. The following table summarizes representative data from various studies.
| Entry | Co-catalyst (mol%) | Solvent | Temp. (°C) | O₂ Pressure (MPa) | Time (h) | Toluene Conversion (%) | Benzoic Acid Yield (%) | Benzaldehyde Yield (%) | Reference |
| 1 | Co(acac)₂ (- ) | - | 100 | 1.6 | 2 | 16 | >30 (selectivity) | - | [4] |
| 2 | Co(OAc)₂ (0.5) + Mn(OAc)₂ (0.05) | - | 130 | 1.01 | - | - | 81 (p-nitrotoluene) | - | [6] |
| 3 | VO(acac)₂/LiCl | - | - | - | - | 14.4 | - | - | [7] |
| 4 | NHPI/Cu-BTC | Solvent-free | - | - | - | - | - | - | [4] |
| 5 | Didecyl dimethyl ammonium (B1175870) bromide (DDAB) | Solvent-free | 90 | 2 | 5 | - | - | - | [5] |
Note: Direct yield comparisons are challenging due to variations in substrates and reported metrics (e.g., selectivity vs. yield).
Experimental Protocol: Aerobic Oxidation of Toluene with NHPI/Co(II)
This protocol is a representative example of the aerobic oxidation of a benzylic C-H bond.
Materials:
-
Toluene
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate (B1210297) (Co(OAc)₂)
-
Acetonitrile (or other suitable solvent)
-
Autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Oxygen source
Procedure:
-
To a high-pressure autoclave, add toluene (e.g., 10 mmol), N-hydroxyphthalimide (e.g., 1-10 mol%), and Co(OAc)₂ (e.g., 0.1-1 mol%).
-
Add the chosen solvent (e.g., acetonitrile) to the desired concentration.
-
Seal the autoclave and purge it with oxygen several times.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 0.1-2 MPa).[5]
-
Heat the reaction mixture to the specified temperature (e.g., 80-130°C) with vigorous stirring.[6][8]
-
Maintain the reaction under these conditions for the desired duration (e.g., 2-6 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Analyze the products and determine the conversion and yield using appropriate analytical techniques (e.g., gas chromatography, HPLC).
Catalytic Cycle: Aerobic Oxidation of Toluene
Caption: Catalytic cycle for the NHPI-catalyzed aerobic oxidation of toluene.
Application 2: Allylic Oxidation of Δ⁵-Steroids
The allylic oxidation of steroids is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates.[9] NHPI, in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH), provides an efficient and selective method for this conversion. The addition of a cobalt salt, such as Co(OAc)₂, can further enhance the reaction rate and yield.[10][11]
Quantitative Data
The following table illustrates the effectiveness of the NHPI-catalyzed allylic oxidation of a representative Δ⁵-steroid, dehydroepiandrosterone (B1670201) (DHEA), to 7-keto-DHEA.
| Entry | Substrate | Co-catalyst | Time (h) | Yield (%) | Reference |
| 1 | DHEA | None | 24 | 75 | [10][11] |
| 2 | DHEA | Co(OAc)₂ | 8 | 92 | [10][11] |
| 3 | Cholesterol | Co(OAc)₂ | 8 | 89 | [10][11] |
| 4 | Pregnenolone | Co(OAc)₂ | 8 | 91 | [10][11] |
Experimental Protocol: Allylic Oxidation of a Δ⁵-Steroid
This protocol is a general procedure for the NHPI-catalyzed allylic oxidation of Δ⁵-steroids.
Materials:
-
Δ⁵-Steroid (e.g., dehydroepiandrosterone - DHEA)
-
N-hydroxyphthalimide (NHPI)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Cobalt(II) acetate (Co(OAc)₂) (optional, but recommended)
-
Ethyl acetate (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the Δ⁵-steroid (e.g., 1.0 mmol) in ethyl acetate (e.g., 10 mL) in a round-bottom flask.
-
Add N-hydroxyphthalimide (e.g., 0.1 mmol, 10 mol%).
-
If using a co-catalyst, add Co(OAc)₂ (e.g., 0.01 mmol, 1 mol%).
-
Add tert-butyl hydroperoxide (e.g., 3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α,β-unsaturated ketone.
Catalytic Cycle: Allylic Oxidation of a Δ⁵-Steroid
References
- 1. desymp.promonograph.org [desymp.promonograph.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic oxidation of alcohols and alkylaromatics with dioxygen catalysed by N-hydroxyphthalimide with vanadium co-catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-State Synthesis of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the environmentally friendly, solvent-free solid-state synthesis of N-Butylphthalimide. This method, employing mechanochemical grinding of phthalic anhydride (B1165640) and n-butylamine, offers a green alternative to traditional solvent-based syntheses, minimizing waste and reducing reaction times. The protocol includes reactant quantities, reaction conditions, purification procedures, and expected yields. Characterization data is provided for the verification of the final product. This application note is intended to guide researchers in academic and industrial settings in the efficient and sustainable synthesis of N-alkylphthalimides.
Introduction
N-Alkylphthalimides are important intermediates in organic synthesis, notably in the Gabriel synthesis of primary amines and in the preparation of various biologically active compounds. Traditional methods for their synthesis often involve the use of volatile and hazardous organic solvents, leading to environmental concerns and complex purification procedures. Solid-state synthesis, a cornerstone of green chemistry, offers a compelling alternative by eliminating the need for solvents, thereby reducing waste and energy consumption. The mechanochemical reaction between phthalic anhydride and an amine is a straightforward and efficient method for the preparation of N-substituted phthalimides. This protocol details the specific application of this solvent-free method for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |
| n-Butylamine | C₄H₁₁N | 73.14 | -50 |
| This compound | C₁₂H₁₃NO₂ | 203.24 | 32-36 |
Table 2: Summary of Solid-State Synthesis Parameters and Results
| Parameter | Value |
| Molar Ratio (Phthalic Anhydride : n-Butylamine) | 1 : 1.1 |
| Grinding Time | 15-20 minutes |
| Reaction Temperature | Ambient Temperature |
| Purification Method | Recrystallization from ethanol/water |
| Typical Yield | 85-95% |
Experimental Protocols
Materials and Equipment
-
Phthalic anhydride (≥99%)
-
n-Butylamine (≥99%)
-
Mortar and pestle (agate or porcelain) or a ball mill
-
Spatula
-
Beaker
-
Filter paper and funnel
-
Recrystallization apparatus
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H NMR Spectrometer
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Butylamine is a flammable and corrosive liquid with a strong odor. Handle with care.
-
Phthalic anhydride is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Detailed Synthesis Protocol
-
Reactant Preparation:
-
Weigh 1.48 g (10 mmol) of phthalic anhydride and place it into a clean, dry mortar.
-
In a separate container, measure 0.81 g (0.88 mL, 11 mmol) of n-butylamine.
-
-
Mechanochemical Reaction:
-
Carefully add the n-butylamine dropwise to the phthalic anhydride in the mortar.
-
Immediately begin grinding the mixture vigorously with the pestle. The reaction is often exothermic, and the mixture may become pasty or liquid before solidifying.
-
Continue grinding for 15-20 minutes at room temperature. The product will form as a solid cake.
-
-
Isolation and Purification:
-
Scrape the solid product from the mortar.
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature value is 32-36 °C.
-
Record the FT-IR spectrum and compare it with known spectra for this compound. Key peaks should include C=O stretching of the imide group.
-
Obtain a ¹H NMR spectrum to confirm the structure.
-
Mandatory Visualization
Caption: Experimental workflow for the solid-state synthesis of this compound.
Application Notes and Protocols for Nucleophilic Substitution on N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary nucleophilic substitution reactions involving N-Butylphthalimide. The document details the synthesis of this compound and, more centrally, the subsequent cleavage of the phthalimide (B116566) group to yield n-butylamine. This latter process, a critical step in the Gabriel synthesis of primary amines, is explored through various methodologies.
Introduction to Nucleophilic Substitution Reactions of this compound
This compound is a key intermediate in organic synthesis, primarily utilized as a precursor to n-butylamine. The nucleophilic substitution reactions associated with this compound can be broadly categorized into two types:
-
Formation of this compound: A nucleophilic substitution reaction where the phthalimide anion acts as a nucleophile, attacking an n-butyl halide. This is the first stage of the Gabriel synthesis.
-
Cleavage of this compound: Nucleophilic attack on the carbonyl carbons of the phthalimide ring, leading to the cleavage of the imide bond and the release of the primary amine, n-butylamine. This deprotection step is the final stage of the Gabriel synthesis.
While nucleophilic attack on the butyl group of this compound to displace the phthalimide moiety is conceivable, it is not a commonly employed synthetic route. The predominant and synthetically useful reactions involve the cleavage of the phthalimide group.
Formation of this compound
The synthesis of this compound is a standard procedure that can be achieved through the reaction of phthalic anhydride (B1165640) with n-butylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Quantitative Data for this compound Synthesis
| Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phthalic anhydride, n-Butylamine | Water | Tetrabutylammonium (B224687) chloride | 135 | 5 | 90.6[1] |
| Phthalic anhydride, n-Butylamine | Water | Phase-transfer catalyst | 100-160 | 0.5-20 | 67-96.7[1] |
| Phthalimide, 1-Bromobutane | - | Base (e.g., K₂CO₃) | Not specified | Not specified | - |
| Phthalic anhydride, Butylamine | - | Controlled conditions | Not specified | Not specified | - |
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Phthalic anhydride (0.2 mol)
-
n-Butylamine (0.21 mol)
-
Tetrabutylammonium chloride (1.39 g)
-
Water (10 g)
-
Separating funnel
-
Reaction flask with stirrer and reflux condenser
Procedure:
-
In a reaction flask, combine water (10 g), n-butylamine (15.8 g, 0.21 mol), phthalic anhydride (29.9 g, 0.2 mol), and tetrabutylammonium chloride (1.39 g).
-
Stir the mixture and heat until the phthalic anhydride is completely dissolved.
-
Increase the temperature to reflux (approximately 135 °C) and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 60 °C.
-
Transfer the reaction solution to a separating funnel and allow it to stand and separate as it cools to 40 °C.
-
Separate the lower pale yellow oily layer, which is the crude this compound. The aqueous layer can be recycled.
-
Wash the oily layer twice with warm water (40 °C).
-
Cool the product to induce curing. The final product is this compound with a reported yield of 36.8 g (90.6%).
Cleavage of this compound (Deprotection)
The cleavage of the phthalimide group from this compound to liberate n-butylamine is a crucial transformation. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions.
Overview of Cleavage Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Reflux in ethanol (B145695) | Mild, neutral conditions, high yields | Phthalhydrazide (B32825) byproduct can be difficult to remove |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | High temperature, prolonged heating | Simple reagents | Harsh conditions, may affect acid-sensitive groups |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | High temperature | Effective for robust substrates | Harsh conditions, may affect base-sensitive groups |
| Reductive Cleavage | Sodium borohydride (B1222165) (NaBH₄), Acetic acid | 2-propanol/water, room temp then 80 °C | Very mild, near-neutral, good for sensitive substrates, avoids racemization | Two-stage, one-flask procedure |
Experimental Protocols for this compound Cleavage
This is the most common and generally high-yielding method for phthalimide deprotection.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated HCl
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated n-butylamine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude n-butylamine.
-
Purify the product by distillation if necessary.
This method uses strong acid and high temperatures.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a round-bottom flask, add this compound and an excess of concentrated acid (e.g., 20% HCl).
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. Phthalic acid may precipitate and can be removed by filtration.
-
Carefully neutralize the filtrate with a strong base (e.g., NaOH solution) to liberate the free n-butylamine.
-
Extract the n-butylamine with a suitable organic solvent.
-
Dry the organic layer, filter, and remove the solvent to obtain the product.
This is a very mild method suitable for sensitive substrates. The following is a general procedure for N-alkylphthalimides.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (or similar)
-
1 M Ammonium hydroxide (NH₄OH) solution
Procedure: [3]
-
Dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (e.g., a 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully add glacial acetic acid to quench the excess NaBH₄.
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the reaction mixture and load it onto a Dowex 50 (H⁺) column.
-
Wash the column with water to remove the phthalide (B148349) byproduct.
-
Elute the n-butylamine with 1 M NH₄OH solution.
-
Collect the ninhydrin-active fractions and lyophilize to obtain the product.
Visualizing the Reaction Pathways and Workflows
Signaling Pathway: Gabriel Synthesis and Deprotection of this compound
Caption: Gabriel synthesis pathway showing the formation and subsequent deprotection of this compound.
Experimental Workflow: this compound Deprotection via Hydrazinolysis
Caption: Experimental workflow for the hydrazinolysis of this compound.
Conclusion
The nucleophilic substitution reactions of this compound are fundamental to its role in organic synthesis, particularly as an intermediate in the Gabriel synthesis. The choice of method for the cleavage of the phthalimide group should be made based on the stability of the substrate to the reaction conditions. The Ing-Manske procedure using hydrazine is a widely applicable and robust method, while the reductive cleavage with sodium borohydride offers an exceptionally mild alternative for sensitive molecules. The provided protocols offer a starting point for the synthesis and deprotection of this compound, which can be optimized for specific applications in research and development.
References
Application Notes and Protocols for N-Butylphthalimide as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Butylphthalimide as a potential corrosion inhibitor, particularly for mild steel in acidic environments. Due to the limited availability of extensive quantitative data specifically for this compound, this document leverages data and protocols from studies on closely related phthalimide (B116566) derivatives to illustrate the principles and methodologies.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Phthalimide derivatives, including this compound, have emerged as a promising class of corrosion inhibitors. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the benzene (B151609) ring in the phthalimide structure, facilitate adsorption onto the d-orbitals of iron, thereby inhibiting the corrosion process.[3]
This compound (C₁₂H₁₃NO₂) is an organic compound that has been investigated for its potential as a corrosion inhibitor.[4] Its molecular structure suggests that it can effectively adsorb on metal surfaces, making it a candidate for protecting metals like mild steel from acidic corrosion.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound and its derivatives is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms or via counter-ions (e.g., chloride ions) that are already adsorbed on the surface.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond. The π-electrons of the aromatic ring can also participate in this interaction.[5]
The adsorption process displaces water molecules and aggressive ions from the metal surface, forming a protective film that acts as a barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] The effectiveness of the inhibitor is dependent on its concentration, the temperature, and the nature of the corrosive environment.
Logical Relationship of Corrosion Inhibition
Caption: Logical flow of this compound's corrosion inhibition mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from studies on phthalimide derivatives, which can be considered indicative of the potential performance of this compound.
Table 1: Inhibition Efficiency of Phthalimide Derivatives from Weight Loss Measurements
| Inhibitor Compound | Concentration (ppm) | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| N-(3-methoxyphenylaminomethyl) phthalimide | Not Specified | Nitric Acid | Not Specified | 67.8 | [3] |
| Phenyl phthalimide derivative with -OCH₃ | Not Specified | Sulfuric Acid | Not Specified | 92.36 | [3] |
| N-Hydroxy phthalimide derivative (B5) | 50 | 1M HCl | 293 | 99 | [7] |
| N-Hydroxy phthalimide derivative (B4) | 50 | 1M HCl | 293 | 85 | [7] |
Table 2: Electrochemical Polarization Parameters for a Phthalimide Derivative in 1M HCl
| Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank | -690.7 | 704.69 | -163.1 | 79.1 | - | [8] |
| 50 (Compound B4) | -326.3 | 102.55 | -109.6 | 78.4 | 85.4 | [8] |
| 50 (Compound B5) | -382.2 | 5.65 | -98.8 | 73.5 | 99.2 | [8] |
| 50 (Compound B9) | -423.5 | 11.25 | -102.5 | 75.6 | 98.4 | [8] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Schiff Base Inhibitor in 1M HCl (Illustrative)
| Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 77 | 1300 | - | [9] |
| 1 x 10⁻⁴ | 202 | 1000 | 61.8 | [9] |
| 5 x 10⁻⁴ | 342 | 800 | 77.5 | [9] |
| 2 x 10⁻³ | 781 | 500 | 90.1 | [9] |
Note: Data in Table 3 is for a different type of organic inhibitor but illustrates typical EIS results.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors like this compound.
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Abrasive papers of various grades (e.g., 120 to 1200 grit)
-
Degreasing solvent (e.g., acetone)
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1M HCl)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper until a mirror finish is obtained.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and weigh them accurately using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1M HCl) containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution without the inhibitor.
-
Immersion: Suspend the prepared coupons in the beakers containing the blank and inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.
-
Maintain the temperature of the solutions using a water bath for a specified immersion period (e.g., 6 hours).
-
Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again with distilled water, and finally with acetone.
-
Dry the coupons and reweigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K = 8.76 × 10⁴, W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Experimental Workflow for Weight Loss Measurement
Caption: Workflow for determining corrosion inhibition efficiency using the weight loss method.
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)
-
Computer with analysis software
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed (e.g., 1 cm²). Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
4.2.1. Potentiodynamic Polarization:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Analysis: Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Analysis: Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct is inversely proportional to the corrosion rate.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.
Protocol (SEM):
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a specified period.
-
Remove, rinse, and dry the coupons.
-
Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the coupons using an SEM. A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in the blank, indicates effective inhibition.
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good fit for such systems and is represented by:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm.
The Gibbs free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insight into the nature of adsorption (physisorption vs. chemisorption).
Conclusion
This compound shows potential as a corrosion inhibitor for mild steel in acidic media due to its molecular structure, which is conducive to adsorption on the metal surface. While specific quantitative data for this compound is limited, the methodologies and illustrative data from related phthalimide derivatives provide a strong framework for its evaluation. The protocols outlined in these notes offer a standardized approach for researchers to systematically investigate the efficacy and mechanism of this compound as a corrosion inhibitor. Further experimental studies are encouraged to establish a detailed performance profile for this specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches [frontiersin.org]
- 3. Corrosion Inhibition Properties of Phenyl Phthalimide Derivatives against Carbon Steel in the Acidic Medium: DFT, MP2, and Monte Carlo Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Adsorption Mechanism and Anti-Corrosion Functionality of Dextrin and Inulin as Eco-Friendly Biopolymers for the Corrosion of Reinforced Steel in 1.0 M HCl: A Thermodynamic and Kinetic Approach [mdpi.com]
Application Note: Conformational Analysis of N-Butylphthalimide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylphthalimide is a chemical compound used in various industrial applications and as a building block in organic synthesis. Its biological activity and interactions are intrinsically linked to its three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and conformational preferences of molecules in solution. This application note provides a detailed protocol for the conformational analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY). Understanding the conformational landscape of this compound can provide crucial insights for applications in materials science and drug discovery.
Key Concepts in Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the N-butyl chain. The spatial orientation of the butyl group relative to the planar phthalimide (B116566) ring dictates the overall shape of the molecule. NMR spectroscopy, particularly the NOESY experiment, allows for the detection of through-space interactions between protons that are in close proximity (typically < 5 Å). These interactions, or Nuclear Overhauser Effects (NOEs), provide distance constraints that are essential for determining the predominant conformation(s) in solution.
Data Presentation
Table 1: 1H NMR Spectroscopic Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | 3.65 | Triplet (t) | 7.3 |
| H-β | 1.63 | Multiplet (m) | - |
| H-γ | 1.33 | Sextet | 7.5 |
| H-δ | 0.91 | Triplet (t) | 7.4 |
| Aromatic (H-Ar) | 7.80 | Doublet of doublets (dd) | 5.5, 3.0 |
| Aromatic (H-Ar') | 7.67 | Doublet of doublets (dd) | 5.4, 3.1 |
Table 2: 13C NMR Spectroscopic Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 168.4 |
| C-Ar (quaternary) | 132.1 |
| C-Ar | 133.8 |
| C-Ar' | 123.1 |
| C-α | 37.7 |
| C-β | 30.6 |
| C-γ | 20.2 |
| C-δ | 13.6 |
Table 3: Hypothetical NOESY Correlations for Conformational Analysis of this compound
This data is illustrative to demonstrate the principles of conformational analysis using NOESY.
| Proton 1 | Proton 2 | NOE Cross-Peak Intensity | Inferred Proximity |
| H-α | H-Ar | Strong | Close spatial proximity |
| H-β | H-Ar | Weak | Moderate spatial proximity |
| H-γ | H-Ar | Not Observed | Distant |
| H-δ | H-Ar | Not Observed | Distant |
| H-α | H-β | Strong | Expected through-bond and through-space |
| H-α | H-γ | Weak | Moderate spatial proximity |
Experimental Protocols
1. Sample Preparation
-
Compound: this compound
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a suitable solvent. For certain experiments, other deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Concentration:
-
For 1H NMR: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
For 13C NMR and 2D NMR: A more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to ensure a good signal-to-noise ratio, especially for less sensitive experiments.
-
-
Procedure:
-
Weigh the required amount of this compound directly into a clean, dry NMR tube.
-
Add the deuterated solvent using a pipette.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
For high-resolution experiments, it is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments is required.
-
General Parameters:
-
Temperature: 298 K (25 °C)
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Protocol for 1H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
Protocol for 13C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Protocol for 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').
-
Spectral Width: Same as the 1H NMR spectrum in both dimensions.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1-2 seconds.
Protocol for 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph').
-
Spectral Width: Same as the 1H NMR spectrum in both dimensions.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 2-3 seconds.
-
Mixing Time (d8): This is a crucial parameter. For small molecules like this compound, a mixing time in the range of 300-800 ms (B15284909) is typically used. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE signals.
Data Analysis and Interpretation
-
1D NMR (1H and 13C): The 1D spectra are used for the initial assignment of proton and carbon signals based on their chemical shifts, multiplicities, and integration.
-
2D COSY: The COSY spectrum reveals through-bond scalar couplings between protons, typically over two to three bonds. This is used to confirm the connectivity of the butyl chain (e.g., correlations between H-α and H-β, H-β and H-γ, and H-γ and H-δ).
-
2D NOESY: The NOESY spectrum is the key experiment for conformational analysis.
-
Analysis of Cross-Peaks: Off-diagonal cross-peaks in the NOESY spectrum indicate that two protons are close in space. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r^6).
-
Conformational Insights: For this compound, the crucial NOEs are those between the protons of the butyl chain and the aromatic protons of the phthalimide ring.
-
A strong NOE between H-α and the aromatic protons would suggest a conformation where the butyl chain is folded back over the phthalimide ring.
-
The absence or weakness of such NOEs would indicate a more extended conformation of the butyl chain.
-
By analyzing the pattern and intensities of all NOE cross-peaks, a three-dimensional model of the predominant conformation in solution can be constructed.
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the conformational analysis of this compound.
Signaling Pathway of Conformational Determination
Caption: Logical pathway for determining molecular conformation from NMR data.
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of N-Butylphthalimide
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Butylphthalimide. This protocol is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for the accurate and reliable quantification of this compound in solution.
Introduction
This compound (C₁₂H₁₃NO₂) is a chemical compound that can be used as a plasticizer and is a derivative of phthalimide.[1] The detection and quantification of such compounds are crucial in various stages of manufacturing and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing trace levels of this compound.[2] This method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring reliable and reproducible results.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
The following is a general protocol for the preparation of a standard solution. The sample preparation for specific matrices will require further optimization.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Gradient: A typical starting gradient would be:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.[5]
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the proposed MRM transitions for the quantification of this compound. The precursor ion is based on the [M-H]⁻ adduct.[5] The product ions are selected from the most abundant fragments observed in MS/MS experiments.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 202.1 | 144.0 | 100 | 15 |
| This compound (confirmatory) | 202.1 | 92.1 | 100 | 25 |
Table 1: Multiple Reaction Monitoring (MRM) Parameters for this compound.
Note: The quantitative data in the table below is hypothetical and serves as a template for reporting results from a validated method. Actual values for LOD, LOQ, and linearity must be experimentally determined.
| Parameter | Result |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
Table 2: Summary of Quantitative Performance (Hypothetical).
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound detection.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the detection and quantification of this compound. The detailed protocol for sample preparation and instrument parameters can be readily adapted and validated in analytical laboratories. This method is suitable for a range of applications, including quality control and research.
References
- 1. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]
- 2. rsc.org [rsc.org]
- 3. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Butylphthalimide: Applications in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylphthalimide is an organic compound belonging to the phthalimide (B116566) class, characterized by a butyl group attached to the nitrogen atom of the isoindole-1,3-dione core. While much of the extensive research in medicinal chemistry has focused on its close analogue, 3-n-butylphthalide (NBP), this compound itself serves as a crucial precursor in the synthesis of various biologically active molecules and has demonstrated potential in its own right, particularly in the realm of antimicrobial agents.[1][2] The phthalimide scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][5]
This document provides detailed application notes on the known and potential uses of this compound in medicinal chemistry, along with experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. Below are two common protocols.
Protocol 1: Condensation of Phthalic Anhydride (B1165640) and n-Butylamine
This is a widely used method involving the reaction of phthalic anhydride with n-butylamine.[1][6]
Materials:
-
Phthalic anhydride
-
n-Butylamine
-
Water (as solvent)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add phthalic anhydride (1.0 eq) and n-butylamine (1.0-1.3 eq).[6]
-
Add water as the solvent. The mass ratio of water to phthalic anhydride can be up to 1:1.[6]
-
Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide), with a mass ratio of catalyst to phthalic anhydride of 0.001-0.1:1.[6]
-
Equip the flask with a reflux condenser and heat the mixture to 100-160 °C.[6]
-
Allow the reaction to reflux for 0.5-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to 55-65 °C and allow the layers to separate.[6]
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer (pale yellow oily liquid) 2-3 times with warm water (35-45 °C).[6]
-
The resulting pale yellow oily liquid is this compound. Further purification can be achieved by vacuum distillation or crystallization.[6]
Synthesis Workflow: Condensation Method
Caption: Workflow for the synthesis of this compound.
Protocol 2: Free Radical Addition of Phthalimide to 1-Butene (B85601)
This method provides an alternative route using different starting materials.[7]
Materials:
-
Phthalimide
-
1-Butene
-
Initiator (organic or inorganic peroxide, e.g., benzoyl peroxide) or UV light source
-
Solvent (e.g., a non-reactive organic solvent)
-
Reaction vessel suitable for handling gaseous reagents and/or photochemical reactions
Procedure:
-
In a suitable reaction vessel, dissolve phthalimide in an appropriate solvent.
-
Introduce 1-butene into the reaction mixture. The molar ratio of phthalimide to 1-butene should be between 1:1 and 1:7.[7]
-
Add the initiator. If using an organic peroxide, the molar ratio of phthalimide to initiator is 5:1-10:1. If using an inorganic peroxide, the ratio is 1:1-1:4.[7] Alternatively, initiate the reaction using a UV light source.
-
Maintain the reaction temperature between ambient temperature and 100 °C.[7]
-
Allow the reaction to proceed for 3-24 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Medicinal Chemistry
This compound is a versatile scaffold for the development of new therapeutic agents. Its biological activities are an area of ongoing research.
Antimicrobial Activity
This compound has demonstrated notable antifungal activity, particularly against Candida species.
Quantitative Data
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 100 | [8] |
| This compound | Candida parapsilosis | 100 | [8] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[9][10]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth (MHB or RPMI-1640) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this standardized inoculum in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader.
Anticancer and Anti-inflammatory Potential
While specific quantitative data for the anticancer and anti-inflammatory activities of this compound are not extensively available in the reviewed literature, the broader class of phthalimide derivatives is well-known for these properties.[11][12] Therefore, it is a compound of interest for screening in these areas.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[13]
Materials:
-
This compound
-
Human cancer cell lines (e.g., BT-20 breast cancer, LoVo colon cancer)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][15]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with Griess reagent. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells. Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound are not fully elucidated, research on its derivatives, particularly 3-n-butylphthalide (NBP), provides insights into potential signaling pathways that could be modulated. These include pathways involved in inflammation, oxidative stress, and cell survival.[16][17] For instance, many phthalimide derivatives are known to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[3]
Hypothetical Signaling Pathway for Phthalimide Derivatives
Caption: A potential anti-inflammatory signaling pathway for phthalimide derivatives.
Conclusion
This compound is a valuable compound in medicinal chemistry, both as a synthetic intermediate and as a molecule with inherent biological activity. Its demonstrated antifungal properties warrant further investigation and optimization. While its potential as an anticancer and anti-inflammatory agent is suggested by the activities of related phthalimide derivatives, further direct experimental evaluation is necessary to establish its efficacy and mechanisms of action in these areas. The protocols provided herein offer a foundation for researchers to synthesize and explore the therapeutic potential of this compound and its future derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 1515-72-6 [smolecule.com]
- 3. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN103922993A - Method for synthesizing industrial auxiliary this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dl-3-n-butylphthalide attenuates mouse behavioral deficits to chronic social defeat stress by regulating energy metabolism via AKT/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N-Butylphthalimide into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of N-Butylphthalimide moieties into polymer backbones for potential therapeutic applications. The protocols detailed below are based on established polymer synthesis and characterization techniques, adapted for the specific context of creating functional polymers with potential biological activity.
Introduction
Phthalimide (B116566) derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of these moieties into polymer backbones offers a promising strategy for the development of novel drug delivery systems and polymer therapeutics. By combining the therapeutic potential of the phthalimide group with the physicochemical properties of a polymer carrier, it is possible to enhance drug solubility, improve circulation times, and achieve targeted delivery.[4]
This document outlines the synthesis of a polymerizable monomer derived from this compound, its subsequent copolymerization, and characterization. Furthermore, it explores a potential application in anticancer therapy, based on the known mechanisms of action of phthalimide derivatives.
Synthesis of this compound-Containing Monomer
To incorporate this compound into a polymer backbone via common polymerization techniques such as free-radical polymerization, it must first be functionalized into a polymerizable monomer. A feasible approach is the synthesis of an acrylic or methacrylic monomer. The following protocol is adapted from the synthesis of 2-(N-phthalimido) ethyl methacrylate (B99206) (PEMA).[5]
Protocol 1: Synthesis of N-(2-Hydroxyethyl)butylphthalimide
This intermediate is the precursor for the final monomer.
Materials:
-
Phthalic Anhydride (B1165640)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride and a molar equivalent of 2-(butylamino)ethanol in DMF.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure N-(2-Hydroxyethyl)butylphthalimide.
Protocol 2: Synthesis of 2-(N-Butylphthalimido)ethyl Methacrylate (BPEMA)
Materials:
-
N-(2-Hydroxyethyl)butylphthalimide
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-(2-Hydroxyethyl)butylphthalimide in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a molar equivalent of triethylamine to the solution.
-
Slowly add a molar equivalent of methacryloyl chloride dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) mixture) to yield pure 2-(N-Butylphthalimido)ethyl Methacrylate (BPEMA).
Copolymerization of BPEMA
For applications in drug delivery, it is often desirable to create copolymers to tailor the physicochemical properties of the resulting material, such as solubility, glass transition temperature, and hydrophilicity. Here, we describe the copolymerization of BPEMA with Butyl Acrylate (BA), a common comonomer used to modulate polymer properties.
Protocol 3: Free-Radical Copolymerization of BPEMA with Butyl Acrylate (BA)
This protocol is adapted from the copolymerization of similar phthalimide-containing methacrylates.[6]
Materials:
-
2-(N-Butylphthalimido)ethyl Methacrylate (BPEMA)
-
Butyl Acrylate (BA)
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
In a polymerization tube, dissolve the desired molar ratio of BPEMA and BA monomers in DMF.
-
Add a specific amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomers).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the polymerization tube and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Terminate the polymerization by cooling the tube in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of the Copolymer
Thorough characterization of the synthesized copolymer is essential to understand its structure, composition, and physical properties.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of the copolymer.
FTIR Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain. Characteristic peaks for the phthalimide group (C=O stretching around 1770 cm⁻¹ and 1720 cm⁻¹) and the ester groups of both monomers should be present. The disappearance of the vinyl C=C stretching band (around 1640 cm⁻¹) indicates successful polymerization.[5][6]
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer, which provides information about its physical state at physiological temperatures.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
Quantitative Data Summary
The following tables present hypothetical yet plausible data for a series of P(BPEMA-co-BA) copolymers, based on typical results for similar acrylate/methacrylate systems.[6]
Table 1: Copolymerization of BPEMA (M₁) with BA (M₂) at 70°C in DMF
| Mole % BPEMA in Feed | Mole % BPEMA in Copolymer | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 20 | 22.5 | 85 | 25,000 | 1.85 |
| 40 | 41.8 | 82 | 28,500 | 1.92 |
| 60 | 61.2 | 78 | 32,000 | 2.05 |
| 80 | 80.9 | 75 | 35,500 | 2.15 |
Table 2: Thermal Properties of P(BPEMA-co-BA) Copolymers
| Mole % BPEMA in Copolymer | T₉ (°C) | T₉₅₀ (°C) | Char Yield at 600°C (%) |
| 22.5 | 95 | 380 | 15.2 |
| 41.8 | 110 | 395 | 18.9 |
| 61.2 | 125 | 410 | 22.5 |
| 80.9 | 140 | 425 | 26.8 |
T₉ represents the glass transition temperature. T₉₅₀ is the temperature at which 50% weight loss occurs.
Application in Anticancer Drug Delivery
Phthalimide derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[1][7][8] A polymer incorporating this compound could potentially be used as a nanocarrier for a conventional chemotherapeutic drug, or the phthalimide moiety itself could act as the therapeutic agent.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Some phthalimide-based compounds have been shown to inhibit this pathway.[1] A P(BPEMA-co-BA) nanoparticle could be designed to target cancer cells and release the therapeutic polymer, which then interferes with this signaling pathway, leading to apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the this compound polymer.
Protocol 4: Preparation of P(BPEMA-co-BA) Nanoparticles
Nanoparticles can be formulated using techniques such as nanoprecipitation.
Materials:
-
P(BPEMA-co-BA) copolymer
-
Acetone (B3395972) or THF (solvent for the polymer)
-
Deionized water (non-solvent)
-
Pluronic F-127 (stabilizer)
Procedure:
-
Dissolve the P(BPEMA-co-BA) copolymer in a water-miscible organic solvent like acetone to a specific concentration (e.g., 10 mg/mL).
-
Prepare an aqueous solution of a stabilizer, such as Pluronic F-127 (e.g., 0.5% w/v).
-
Under moderate stirring, add the polymer solution dropwise to the aqueous stabilizer solution.
-
The rapid diffusion of the solvent into the water phase will cause the polymer to precipitate, forming nanoparticles.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining solvent and excess stabilizer.
Protocol 5: In Vitro Cytotoxicity Assay
To evaluate the anticancer potential of the P(BPEMA-co-BA) nanoparticles, a standard cytotoxicity assay such as the MTT assay can be performed.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
P(BPEMA-co-BA) nanoparticle suspension
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the P(BPEMA-co-BA) nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth).
Conclusion
The incorporation of this compound into polymer backbones presents a promising avenue for the development of new materials for biomedical applications. The protocols outlined above provide a framework for the synthesis, characterization, and preliminary biological evaluation of such polymers. Further studies would be required to optimize the polymer properties, investigate the drug release kinetics if a co-loaded drug is used, and explore the in vivo efficacy and safety of these novel polymer therapeutics.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Butylphthalimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Butylphthalimide. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct Condensation: This approach involves the reaction of phthalic anhydride (B1165640) with n-butylamine, typically at elevated temperatures or in the presence of a catalyst.[1] It is a direct, one-step process.
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, such as n-butyl bromide.[1] This method is known for producing pure primary amines (after deprotection) with minimal risk of over-alkylation.[1]
Q2: Which method generally provides a higher yield?
A2: The direct condensation of phthalic anhydride with n-butylamine, especially when optimized with a phase-transfer catalyst, can achieve very high yields, reportedly in the range of 67% to 96.7%.[2] The Gabriel synthesis also provides good yields, often between 69-79% for similar compounds, but can be more sensitive to reaction conditions.[3]
Q3: What is the role of a phase-transfer catalyst in the direct condensation method?
A3: A phase-transfer catalyst (PTC) is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase). In the synthesis of this compound from phthalic anhydride and n-butylamine in a water solvent system, the PTC helps to transfer the reactive species across the phase boundary, thereby increasing the reaction rate and improving the yield.[2]
Q4: Can I use microwave irradiation to improve the synthesis of this compound?
A4: Yes, microwave-assisted synthesis can be a very effective technique for preparing N-substituted phthalimides. It often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[4] Some microwave-assisted syntheses can even be performed under solvent-free conditions, aligning with the principles of green chemistry.[4]
Q5: What are the common side products in the synthesis of this compound?
A5: In the direct condensation of phthalic anhydride with n-butylamine, a potential side product is the formation of the intermediate phthalamic acid if the reaction does not go to completion. In the Gabriel synthesis, a common issue is the potential for the alkyl halide to undergo elimination reactions, especially with secondary halides, which are generally not suitable for this method.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Phthalic Anhydride and n-Butylamine
This protocol is adapted from a patented method demonstrating high yields.[2]
Materials:
-
Phthalic Anhydride (99%)
-
n-Butylamine (97%)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Chloride, Benzyl Trimethyl Ammonium Chloride)
-
Water (Solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Separating funnel
-
Heating mantle
Procedure:
-
Charging the Reactor: In a reaction flask, add water, n-butylamine, phthalic anhydride, and the phase-transfer catalyst. The molar ratio of phthalic anhydride to n-butylamine can range from 1:1 to 1:1.3.[2]
-
Reaction: Stir the mixture and heat to reflux. The reaction temperature can range from 100°C to 160°C, and the reaction time can vary from 0.5 to 20 hours, depending on the specific conditions and catalyst used.[2]
-
Cooling and Separation: After the reaction is complete, cool the mixture to 55-65°C. Transfer the mixture to a separating funnel and allow it to stand and separate. As the temperature drops to 35-45°C, a pale yellow oily layer of this compound will separate.[2]
-
Washing and Purification: Separate the oily layer. The aqueous layer can be recycled. Wash the oily product 2-3 times with warm water (35-45°C).[2]
-
Isolation: Cool the washed product to induce solidification. The resulting solid is this compound.[2]
Protocol 2: Gabriel Synthesis of this compound (Adapted)
This protocol is adapted from the synthesis of N-(2-bromoethyl)phthalimide and can be modified for this compound by using n-butyl bromide.[3][5]
Materials:
-
Potassium Phthalimide
-
n-Butyl Bromide
-
Anhydrous Dimethylformamide (DMF) (Solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add n-butyl bromide (1.0 equivalent).
-
Alkylation: Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to obtain pure this compound.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis from Phthalic Anhydride and n-Butylamine[2]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Phthalic Anhydride (mol) | 0.2 | 0.2 | 0.2 |
| n-Butylamine (mol) | 0.21 | 0.2 | 0.26 |
| Catalyst | Tetrabutylammonium Chloride | Benzyl Trimethyl Ammonium Chloride | Phenyl Trimethyl Ammonium Chloride |
| Solvent | Water | Water | Water |
| Temperature (°C) | 135 | 100 | 160 |
| Time (hours) | 5 | 2 | 20 |
| Yield (%) | 90.6 | 67 | 96.7 |
Troubleshooting Guide
Synthesis from Phthalic Anhydride and n-Butylamine
Table 2: Troubleshooting Guide for Direct Condensation Method
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature within the recommended range (100-160°C). Monitor the reaction progress using TLC. |
| Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | Ensure the molar ratio of phthalic anhydride to n-butylamine is between 1:1 and 1:1.3. An excess of the amine can help drive the reaction to completion.[2] | |
| Ineffective Catalyst: The phase-transfer catalyst is not active or is used in an insufficient amount. | Use a fresh, high-quality phase-transfer catalyst. The mass ratio of catalyst to phthalic anhydride should be in the range of 0.001-0.1:1.[2] | |
| Formation of a Solid Mass during Reaction | Precipitation of Reactants or Product: The solvent amount may be insufficient. | Ensure the mass ratio of the aqueous solvent to phthalic anhydride is between 0 and 1:1 to maintain a stirrable slurry or solution.[2] |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. | Ensure the product is thoroughly washed with warm water to remove impurities. If it still fails to solidify, consider purification by column chromatography. |
| Product is Discolored | High Reaction Temperature or Extended Time: Can lead to the formation of colored impurities. | Optimize the reaction time and temperature to the minimum required for complete conversion. |
Gabriel Synthesis
Table 3: Troubleshooting Guide for Gabriel Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality of Reagents: Degraded potassium phthalimide or n-butyl bromide. | Use freshly prepared or properly stored reagents. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | Anhydrous polar aprotic solvents like DMF or DMSO are generally effective.[6] | |
| Insufficient Reaction Temperature or Time: The reaction has not gone to completion. | Increase the reaction temperature (typically 80-100°C) and/or extend the reaction time. Monitor progress by TLC.[6] | |
| Formation of Side Products | Elimination Reaction: Although less likely with primary halides, it can occur at high temperatures. | Avoid excessively high temperatures. |
| Difficulty in Isolating the Product | Incomplete Precipitation: The product may have some solubility in the water used for precipitation. | Ensure the reaction mixture is poured into a sufficiently large volume of cold water to maximize precipitation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
N-Butylphthalimide Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-Butylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
The Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, such as n-butyl bromide or n-butyl chloride. It is renowned for producing pure primary amines with a minimal risk of over-alkylation.[1]
-
Condensation of Phthalic Anhydride (B1165640) with n-Butylamine: This is a more direct approach where phthalic anhydride reacts with n-butylamine, often at elevated temperatures or in the presence of a catalyst, to form the imide ring.[2][3]
Q2: Why is the Gabriel synthesis often preferred over direct alkylation of amines?
A2: The Gabriel synthesis effectively prevents the common issue of over-alkylation.[1][4] When primary amines are directly reacted with alkyl halides, the resulting secondary amine is often more nucleophilic than the starting amine and can react further, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[4][5] By using the phthalimide anion as a protected form of ammonia (B1221849), the reaction stops cleanly after a single alkylation, leading to higher yields of the desired N-alkylated product.[4]
Q3: What are the most common side reactions to be aware of during this compound synthesis?
A3: The most significant side reactions are:
-
Elimination Reactions: If sterically hindered alkyl halides (secondary or tertiary) are used instead of a primary halide like n-butyl bromide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes as byproducts.[1]
-
Hydrolysis: The phthalimide ring is susceptible to hydrolysis back to phthalic acid and butylamine (B146782) under harsh acidic or basic conditions, particularly during the product work-up phase.[1][3]
-
Polyalkylation (in direct amination): While not an issue in the Gabriel Synthesis, if one were to attempt a direct reaction of ammonia with butyl halide, polyalkylation is a major side reaction.[5]
Q4: Can secondary or tertiary butyl halides be used in the Gabriel synthesis to create branched N-alkylphthalimides?
A4: No, the Gabriel synthesis is generally unsuitable for secondary and tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1] Secondary and tertiary alkyl halides are sterically hindered, which dramatically slows the rate of substitution and promotes the competing E2 elimination reaction, resulting in low yields of the desired product and the formation of alkene impurities.[1][6]
Q5: What are the recommended solvents for the Gabriel synthesis of this compound?
A5: Polar aprotic solvents are generally the most effective for the Gabriel synthesis. Dimethylformamide (DMF) is the most commonly recommended solvent as it facilitates the reaction and improves yield.[7][8] Other suitable solvents include DMSO and acetonitrile.[1] It is critical to use an anhydrous solvent, as the presence of water can cause the hydrolysis of the potassium phthalimide starting material.[9]
Q6: Are there milder alternatives to harsh acid/base hydrolysis for the final deprotection step to yield the primary amine?
A6: Yes, the most common and milder alternative is the Ing-Manske procedure, which utilizes hydrazine (B178648) (N₂H₄) in a refluxing ethanol (B145695) solution.[4][10] This method is particularly advantageous when the target molecule contains functional groups that are sensitive to strong acids or bases. The reaction with hydrazine produces the desired primary amine along with phthalhydrazide (B32825), which precipitates out of the solution.[10] However, the separation of phthalhydrazide can sometimes be challenging.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degraded Reagents: Potassium phthalimide is sensitive to moisture; old alkyl halides may have degraded.[9] 2. Inappropriate Solvent: The solvent is not a polar aprotic type, or it is not anhydrous.[1][9] 3. Insufficient Reaction Conditions: The temperature is too low or the reaction time is too short.[1] 4. Poor Solubility: The potassium phthalimide is not adequately dissolved in the chosen solvent.[9] | 1. Use freshly prepared or properly stored reagents. Verify the quality of potassium phthalimide; a solution in water should be basic (pH 10-12).[9] 2. Use a dry, polar aprotic solvent like DMF or DMSO.[1] 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC).[9] 4. Ensure vigorous stirring and sufficient solvent volume. |
| Presence of Alkene Side Products | Use of Sterically Hindered Alkyl Halide: The reaction was attempted with a secondary or tertiary alkyl halide, leading to E2 elimination.[1] | This side reaction is inherent to sterically hindered substrates. To avoid elimination, exclusively use primary alkyl halides like n-butyl bromide or n-butyl chloride for this reaction.[1][6] |
| Significant Unreacted Starting Material | 1. Insufficient Base: When starting from phthalimide (not the potassium salt), an insufficient amount of base (e.g., K₂CO₃) was used to form the nucleophilic anion. 2. Low Reactivity of Alkyl Halide: Alkyl chlorides are less reactive than bromides or iodides.[6] 3. Reaction Not Driven to Completion: Inadequate heating or reaction time.[1] | 1. Ensure at least one equivalent of a suitable base is used to deprotonate the phthalimide. 2. For less reactive chlorides, consider adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein reaction in situ, forming the more reactive alkyl iodide.[8] 3. Monitor the reaction by TLC until the starting material spot is consumed. |
| Product Hydrolysis During Work-up | Harsh Conditions: The this compound product was exposed to strong acidic or basic aqueous solutions, especially at elevated temperatures.[1] | Use milder work-up conditions. Neutralize reaction mixtures carefully, avoiding excess strong acid or base. Use buffered solutions during extractions if the product is sensitive. For the subsequent cleavage step to the amine, consider using hydrazinolysis instead of strong acid hydrolysis.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel Synthesis
This protocol is adapted from the modified Ing and Manske procedure, which uses potassium carbonate and a solvent.[8]
Materials:
-
Phthalimide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.55 - 1.0 eq)
-
n-Butyl Bromide (1.1 - 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Potassium Iodide (KI), catalytic amount (optional, for less reactive halides)[8]
-
Deionized Water
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
To the flask, add phthalimide (1.0 eq), anhydrous potassium carbonate (0.55 eq), and anhydrous DMF (approx. 2.5-3.0 mL per gram of phthalimide).
-
If using n-butyl chloride or another less reactive halide, add a catalytic amount of potassium iodide.[8]
-
Begin stirring the mixture and add n-butyl bromide (1.5 eq).
-
Heat the reaction mixture under reflux. The optimal temperature and time can vary, but heating for 2-4 hours is a typical starting point. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approx. 10-15 mL per gram of initial phthalimide).
-
Stir vigorously. The this compound product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Condensation Reaction
This protocol is based on the direct condensation of phthalic anhydride and n-butylamine.[2][3]
Materials:
-
Phthalic Anhydride (1.0 eq)
-
n-Butylamine (1.0 - 1.3 eq)[2]
-
Phase-transfer catalyst (e.g., phenyl trimethyl ammonium chloride) (optional)[2]
-
Water (as solvent, optional)[2] or an organic solvent like toluene (B28343) with a Dean-Stark trap.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), combine phthalic anhydride (1.0 eq) and n-butylamine (1.3 eq).[2]
-
If using a catalyst, add it at this stage.
-
Heat the mixture. The reaction involves the formation of a phthalamic acid intermediate, followed by cyclization with the elimination of water.
-
Reflux the mixture for several hours (e.g., 2-20 hours, depending on scale and conditions) until the theoretical amount of water has been collected (if using a Dean-Stark trap) or until TLC indicates the completion of the reaction.[2]
-
After completion, cool the reaction mixture.
-
The work-up procedure will vary. If no solvent is used, the crude product may solidify upon cooling. If a solvent like water is used, the product may separate as an oily layer upon cooling to 55-65 °C, which can then be isolated.[2]
-
Purify the crude this compound by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the Gabriel synthesis of this compound.
Caption: Logical diagram of desired SN2 substitution vs. competing E2 elimination.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 1515-72-6 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude N-Butylphthalimide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude N-Butylphthalimide via recrystallization. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.
Experimental Protocol: Recrystallization of this compound from Ethanol (B145695)
This protocol details the purification of crude this compound using ethanol as the recrystallization solvent. This method is effective for removing common impurities and yielding a product with high purity.
Materials:
-
Crude this compound
-
95% Ethanol (or absolute ethanol)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to the flask. Gently heat the mixture to the boiling point of the ethanol while continuously stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals. This can be done by air drying or in a desiccator.
Quantitative Data Summary
The following table summarizes the expected outcomes of the recrystallization process.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Slight yellow oily liquid or solid[1] | White to off-white crystalline solid[2] |
| Purity (typical) | Varies | ≥99%[3] |
| Yield (typical) | N/A | 80-90% |
| Melting Point | Broad range | 32-36 °C |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions:
-
Q1: What is the best solvent for recrystallizing this compound?
-
Q2: My crude this compound is an oil. Can I still recrystallize it?
-
Q3: What are the common impurities in crude this compound?
-
A3: Common impurities may include unreacted starting materials such as phthalic anhydride (B1165640) and n-butylamine, as well as byproducts from the synthesis.
-
Troubleshooting Common Problems:
-
Problem 1: The this compound does not dissolve completely in the hot ethanol.
-
Solution: You may not have added enough solvent. Add small, incremental amounts of hot ethanol until the solid fully dissolves.
-
-
Problem 2: No crystals form upon cooling.
-
Solution 1: The solution may be too dilute. Reheat the solution to evaporate some of the ethanol and then allow it to cool again.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
-
Problem 3: The product "oils out" instead of forming crystals.
-
Solution: This can occur if the solution is supersaturated or cools too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Problem 4: The yield of purified crystals is very low.
-
Solution 1: You may have used too much solvent, causing a significant portion of the product to remain in the mother liquor. Concentrate the filtrate and cool it to obtain a second crop of crystals.
-
Solution 2: Ensure the solution was sufficiently cooled in an ice bath to maximize precipitation.
-
Solution 3: Avoid washing the crystals with an excessive amount of cold solvent during filtration.
-
Experimental Workflow
References
Troubleshooting low yield in Gabriel synthesis with N-Butylphthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the Gabriel synthesis of primary amines, with a specific focus on the synthesis involving N-butylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel Synthesis and why is it used for preparing n-butylamine?
The Gabriel Synthesis is a robust method for preparing primary amines from primary alkyl halides.[1][2] It utilizes potassium phthalimide (B116566) as a nitrogen source, which undergoes N-alkylation with an alkyl halide, followed by the cleavage of the intermediate N-alkylphthalimide to release the primary amine.[3][4] This method is particularly advantageous as it prevents the over-alkylation that often occurs with other methods like the direct amination of alkyl halides with ammonia, thus avoiding the formation of secondary and tertiary amine byproducts and leading to a purer primary amine product.[5][6]
Q2: What are the key steps in the Gabriel synthesis of n-butylamine?
The synthesis of n-butylamine via the Gabriel method involves two primary stages:
-
N-Alkylation: Potassium phthalimide is reacted with a primary butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) to form this compound. This is a nucleophilic substitution (SN2) reaction.[3][7]
-
Cleavage (Hydrolysis or Hydrazinolysis): The intermediate this compound is cleaved to release n-butylamine. This is most commonly achieved using hydrazine (B178648) hydrate (B1144303) in a process known as the Ing-Manske procedure, which is generally milder and gives better yields than acidic or basic hydrolysis.[4][8]
Q3: Can I use a different starting material instead of potassium phthalimide?
Yes, this compound can also be synthesized by the dehydrative condensation of phthalic anhydride (B1165640) with n-butylamine.[1][9] This alternative starting point can be advantageous depending on the availability and cost of the reagents. The reaction is typically carried out at high temperatures in a suitable solvent like toluene (B28343) or even water with a phase transfer catalyst.[1][9]
Troubleshooting Guide for Low Yield
Issue 1: Low or No Conversion of Potassium Phthalimide to this compound
Low yields during the N-alkylation step are a common problem. The following sections address potential causes and solutions.
Potential Cause 1: Poor Quality of Reagents
-
Potassium Phthalimide: The quality of potassium phthalimide is crucial. If it has been stored for a long time or in poor conditions, it may have degraded.[10]
-
Solution: Use freshly purchased or prepared potassium phthalimide. Ensure it is dry, as moisture can interfere with the reaction.
-
-
Solvent: The solvent, typically DMF, must be anhydrous. Water can hydrolyze the phthalimide anion.
-
Solution: Use a fresh bottle of anhydrous DMF or dry the solvent using standard laboratory procedures before use.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Temperature: The reaction may be too slow at lower temperatures.[11]
-
Solution: Increase the reaction temperature. Refluxing in DMF is a common condition.[12]
-
-
Reaction Time: The SN2 reaction can be slow.[11]
-
Solution: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[12]
-
-
Choice of Butyl Halide: The reactivity of the butyl halide affects the reaction rate (I > Br > Cl).
-
Solution: If using 1-chlorobutane (B31608), consider switching to 1-bromobutane for a faster reaction.
-
Potential Cause 3: Side Reactions
-
Elimination: Although less common with primary halides, elimination reactions can occur, especially at higher temperatures, leading to the formation of butene.
-
Solution: Use the mildest possible conditions that still afford a reasonable reaction rate.
-
The following diagram illustrates a general troubleshooting workflow for the N-alkylation step.
Issue 2: Low Yield of n-Butylamine During Cleavage
Even with successful formation of this compound, the final yield of n-butylamine can be compromised during the cleavage step.
Potential Cause 1: Inefficient Hydrolysis
-
Acidic/Basic Hydrolysis: Cleavage of the N-alkylphthalimide using strong acids or bases often requires harsh conditions and can lead to low yields and side products.[4][13]
-
Solution: The preferred method is the Ing-Manske procedure, which uses hydrazine hydrate in a refluxing solvent like ethanol (B145695).[4][8] This method is milder and generally provides higher yields.
-
Potential Cause 2: Difficult Product Isolation
-
Phthalhydrazide (B32825) Byproduct: The Ing-Manske procedure produces a phthalhydrazide precipitate, which can sometimes be difficult to completely separate from the desired n-butylamine product.[4][6]
-
Solution: Ensure complete precipitation of the phthalhydrazide before filtration. Thoroughly washing the precipitate with a suitable solvent can help. Acidifying the filtrate after removing the precipitate can help to dissolve the product and precipitate any remaining phthalhydrazide.[12]
-
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for the synthesis of this compound.
Table 1: Synthesis of this compound from Phthalic Anhydride and n-Butylamine
| Molar Ratio (Phthalic Anhydride:n-Butylamine) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:1.05 | Water | Tetrabutylammonium (B224687) chloride | 135 | 5 | 90.6 | [9] |
| 1:1.3 | None | Phenyl trimethyl ammonium (B1175870) chloride | 160 | 20 | 96.7 | [9] |
| Not Specified | Toluene | None | Reflux | 16 | Not Specified | [1] |
Table 2: Synthesis of N-Alkylphthalimides from Potassium Phthalimide and Alkyl Halides
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorobutane | DMF | Reflux | 4-6 | Not Specified | [12] |
| 1,4-Dibromobutane | DMF | 100 | 24 | 85-87 | [14] |
| 1,4-Dibromobutane | None | 115-120 | 9-12 | 63-92 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Potassium Phthalimide and 1-Chlorobutane
This protocol is adapted from a general procedure for Gabriel synthesis.[12]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (37.0 g, 0.2 mol) in N,N-dimethylformamide (DMF) (200 mL).
-
Addition of Alkyl Halide: Add 1-chlorobutane (18.5 g, 0.2 mol) to the suspension.
-
Heating: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 600 mL of cold water and stir vigorously.
-
Isolation: Collect the precipitated this compound by suction filtration and wash thoroughly with water. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound from Phthalic Anhydride and n-Butylamine
This protocol is based on a patented method.[9]
-
Reaction Setup: In a reaction flask, add water (10 g), n-butylamine (97% purity, 15.8 g, 0.21 mol), phthalic anhydride (99% purity, 29.9 g, 0.2 mol), and tetrabutylammonium chloride (1.39 g).
-
Heating: Heat the mixture with stirring until the phthalic anhydride dissolves completely. Continue heating to reflux (approximately 135 °C) and maintain for 5 hours.
-
Cooling and Separation: Cool the reaction to 60 °C and transfer the solution to a separatory funnel. Allow it to stand and cool to 40 °C to allow for layer separation.
-
Isolation: Separate the pale yellow oily layer, which is the this compound. The aqueous layer can be recycled. Wash the oily product twice with warm water (40 °C).
-
Purification: Cooling the washed product will cause it to solidify. The reported yield for this procedure is 90.6%.[9]
Protocol 3: Cleavage of this compound using Hydrazine (Ing-Manske Procedure)
This protocol is a standard procedure for the cleavage of N-alkylphthalimides.[12]
-
Reaction Setup: Place the dried this compound (40.6 g, 0.2 mol) in a 500 mL round-bottom flask with ethanol (250 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (11.0 mL, ~0.22 mol) to the suspension.
-
Heating: Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Work-up: After cooling, acidify the mixture with concentrated hydrochloric acid. This will dissolve the n-butylamine product and help precipitate any remaining phthalhydrazide.
-
Isolation of Byproduct: Remove the phthalhydrazide precipitate by filtration.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous solution contains n-butylamine hydrochloride. The free amine can be liberated by making the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution and then extracting with a suitable organic solvent. The final product can be purified by distillation.
The overall workflow for the Gabriel synthesis of n-butylamine is depicted in the following diagram.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. N-(4-Bromobutyl)phthalimide | 5394-18-3 | Benchchem [benchchem.com]
Preventing hydrolysis of N-Butylphthalimide during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-Butylphthalimide during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is an organic compound used as an intermediate in the synthesis of various molecules, including primary amines via the Gabriel synthesis. It consists of a butyl group attached to a phthalimide (B116566) moiety. The imide functional group in this compound is susceptible to hydrolysis, a chemical reaction with water, which breaks the imide ring to form phthalic acid and n-butylamine. This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to remove.
Q2: Under what conditions does hydrolysis of this compound typically occur?
Hydrolysis of this compound is significantly accelerated in the presence of acids or bases.[1] Therefore, aqueous workup procedures involving either acidic or basic washes pose a risk of product degradation. Elevated temperatures can also increase the rate of hydrolysis.
Q3: What are the primary byproducts of this compound hydrolysis?
The hydrolysis of this compound yields phthalic acid and n-butylamine. The presence of these byproducts can complicate the purification of the final product.
Q4: How can I detect if hydrolysis has occurred during my workup?
The presence of phthalic acid or n-butylamine in your isolated product can be detected using various analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, phthalic acid will appear as a more polar spot compared to this compound. In an NMR spectrum, new peaks corresponding to the protons of phthalic acid and n-butylamine would be observed.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses specific issues that may lead to the hydrolysis of this compound during the workup process and provides recommended solutions.
Issue 1: Product loss and impurity formation after aqueous basic wash.
-
Cause: The use of strong bases (e.g., sodium hydroxide, potassium hydroxide) or even milder bases for prolonged periods can catalyze the hydrolysis of the imide ring.
-
Solution:
-
Use a mild base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) for neutralizing any residual acid. Sodium bicarbonate is a weaker base than sodium carbonate (Na₂CO₃) and is less likely to promote significant hydrolysis.
-
Minimize contact time: Perform the basic wash quickly and efficiently. Avoid vigorous, prolonged shaking in the separatory funnel.
-
Work at low temperatures: Conduct the extraction and washing steps at room temperature or below (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Issue 2: Hydrolysis observed even with the use of a mild basic wash.
-
Cause: Even with a mild base, the presence of a large amount of water in the organic layer can facilitate hydrolysis, especially if the subsequent drying step is not efficient.
-
Solution:
-
Use a brine wash: After the aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). Brine helps to remove dissolved water from the organic layer, thereby reducing the potential for hydrolysis during subsequent steps.
-
Thorough drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) to remove all traces of water from the organic solvent before evaporation.
-
Issue 3: Difficulty in separating the product from hydrolysis byproducts.
-
Cause: Phthalic acid, being a diacid, can be soluble in some organic solvents, making its complete removal by simple washing challenging.
-
Solution:
-
Optimize extraction pH: After the reaction, if acidic byproducts are present, a carefully controlled basic wash can convert phthalic acid into its more water-soluble carboxylate salt, facilitating its removal into the aqueous layer.
-
Recrystallization: If hydrolysis has occurred, purification of the crude this compound by recrystallization can be an effective method to remove impurities. Suitable solvents for recrystallization include ethanol (B145695) or toluene.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Minimal Hydrolysis
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and transfer it to a separatory funnel.
-
Acid Wash (if necessary): If the reaction was conducted under basic conditions, wash the organic layer with a dilute, cold acid solution (e.g., 1 M HCl) to neutralize any excess base.
-
Mild Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Perform this wash quickly (1-2 minutes of gentle inversion).
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions where the product can be precipitated while the impurities remain in solution.
-
Reaction Completion and Cooling: Once the reaction is complete, cool the mixture to room temperature or below.
-
Precipitation: Add a non-polar solvent (e.g., hexanes, heptane) to the reaction mixture to induce the precipitation of this compound.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold non-polar solvent to remove any soluble impurities.
-
Drying: Dry the purified solid under vacuum.
Data Presentation
The following table summarizes the key parameters to control during the workup of this compound to minimize hydrolysis. The "Risk Level" is a qualitative assessment based on general principles of chemical reactivity.
| Workup Parameter | Condition | Risk of Hydrolysis | Recommendation |
| Washing Reagent | 1M NaOH | High | Avoid for routine workups. |
| Saturated Na₂CO₃ | Moderate | Use with caution and for short durations. | |
| Saturated NaHCO₃ | Low | Recommended for neutralizing acids. | |
| Brine (Saturated NaCl) | Very Low | Recommended to remove dissolved water. | |
| Temperature | 40-50 °C | High | Avoid heating during aqueous workup. |
| Room Temperature (~25 °C) | Moderate | Standard condition, minimize time. | |
| 0-5 °C | Low | Recommended for sensitive substrates. | |
| Contact Time | > 10 minutes | High | Minimize contact with aqueous phases. |
| < 5 minutes | Low | Perform extractions and washes efficiently. |
Visualization
The following diagram illustrates the decision-making process for the workup of a reaction mixture containing this compound to prevent hydrolysis.
References
Optimizing reaction conditions for phthalic anhydride and n-butylamine
Welcome to the technical support center for the optimization of reaction conditions for the synthesis of N-butylphthalimide from phthalic anhydride (B1165640) and n-butylamine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer detailed protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from phthalic anhydride and n-butylamine?
A1: The reaction proceeds through a two-step mechanism. Initially, the nucleophilic n-butylamine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the ring-opening of the anhydride and the formation of an intermediate N-butylphthalamic acid. Subsequently, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the final product, this compound, and a molecule of water.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal Temperature: The temperature might be too low for the dehydration and cyclization of the phthalamic acid intermediate to occur efficiently.
-
Presence of Water: Excess water in the reaction mixture can hinder the dehydration step, which is crucial for the final ring closure.
-
Poor Quality of Reagents: Degradation or impurities in phthalic anhydride or n-butylamine can lead to side reactions and lower yields.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting materials and reduced product formation.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: A common side product is the uncyclized N-butylphthalamic acid. Its presence indicates that the dehydration step is incomplete. To minimize its formation, ensure adequate heating and consider using a Dean-Stark apparatus to remove the water formed during the reaction. Another potential issue is the presence of unreacted starting materials. Using a slight excess of the amine can help to ensure the complete consumption of phthalic anhydride. Purification techniques like recrystallization are effective in removing these impurities.
Q4: What is a suitable solvent for this reaction?
A4: While the reaction can be carried out under solvent-free conditions, various solvents can be employed. A Chinese patent suggests that the reaction can be effectively carried out in water with the aid of a phase transfer catalyst.[1] High-boiling point, polar apathetic solvents are also generally preferred to facilitate the reaction at elevated temperatures. Glacial acetic acid is a common choice as it can also act as a catalyst.[2]
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) is a commonly used solvent for recrystallizing phthalimide (B116566) derivatives. The general process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals can then be collected by vacuum filtration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Poor quality or degraded reagents. | Use fresh, high-purity phthalic anhydride and n-butylamine. | |
| Presence of excess water. | If conducting the reaction in a solvent, use a Dean-Stark apparatus to remove water. Ensure all glassware is dry. | |
| Presence of a Significant Amount of Phthalamic Acid Intermediate | Incomplete dehydration/cyclization. | Increase the reaction temperature and/or prolong the reaction time to drive the cyclization to completion. |
| Insufficient heat to drive the dehydration. | Ensure the reaction mixture reaches a temperature high enough to facilitate the elimination of water. | |
| Product is Difficult to Purify/Multiple Spots on TLC | Presence of unreacted starting materials. | During workup, consider washing the organic layer with a dilute acid to remove excess n-butylamine and a dilute base to remove unreacted phthalic anhydride. |
| Co-precipitation of impurities during recrystallization. | Re-dissolve the product in a minimal amount of hot solvent and allow it to cool more slowly to improve the selectivity of crystal formation. Consider using a different recrystallization solvent. |
Data Presentation
The following table summarizes the reaction conditions from a patented method for the synthesis of this compound, demonstrating the impact of varying parameters on the yield.[1]
| Phthalic Anhydride (mol) | n-Butylamine (mol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 0.2 | 0.21 | Tetrabutylammonium (B224687) chloride | Water | 135 | 5 | 90.6 |
| 0.2 | 0.26 | Phenyl trimethyl ammonium (B1175870) chloride | None | 160 | 20 | 96.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound in Water with a Phase Transfer Catalyst[1]
This protocol is adapted from a method described in Chinese patent CN102344405A.
Materials:
-
Phthalic anhydride (0.2 mol, 29.6 g)
-
n-Butylamine (0.21 mol, 15.4 g)
-
Tetrabutylammonium chloride (1.39 g)
-
Water (10 g)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Separating funnel
Procedure:
-
To the reaction flask, add 10 g of water, 15.4 g of n-butylamine, 29.6 g of phthalic anhydride, and 1.39 g of tetrabutylammonium chloride.
-
Begin stirring and heat the mixture until the phthalic anhydride has completely dissolved.
-
Continue heating to reflux at a temperature of 135 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 60 °C.
-
Pour the reaction solution into a separating funnel and allow it to stand and separate.
-
Once the temperature has cooled to 40 °C, separate the lower oily layer, which is the crude this compound.
-
Wash the oily layer twice with warm water (40 °C).
-
Cool the washed product to induce solidification.
-
The expected yield of this compound is approximately 36.8 g (90.6%).
Protocol 2: Purification of this compound by Recrystallization
This is a general protocol for the purification of N-substituted phthalimides.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol, just enough to cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, you can place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals completely to obtain pure this compound.
Mandatory Visualization
References
Technical Support Center: Phthalimide Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted phthalimide (B116566) from reaction products.
Frequently Asked Questions (FAQs)
Q1: My crude product is contaminated with unreacted phthalimide. What is the most straightforward purification method?
For crystalline products, recrystallization is often the most effective and straightforward method. This technique relies on the difference in solubility between your desired product and phthalimide in a specific solvent system at varying temperatures. Phthalimide has relatively low solubility in many common solvents at room temperature but becomes more soluble upon heating.
Q2: How do I choose the right solvent for recrystallization?
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while phthalimide has the opposite solubility profile or is much more soluble and remains in the mother liquor upon cooling. Ethanol (B145695), or an aqueous ethanol mixture, is a common starting point.[1][2] Phthalimide itself can be recrystallized from water or alcohol.[3] However, its solubility in boiling water is very low (approx. 4 g/L), making water a good solvent to wash out more soluble products while leaving phthalimide behind.[3]
Q3: My product is an oil or a sticky solid and will not crystallize. How can I remove the phthalimide?
When a product fails to crystallize, it may be due to residual high-boiling solvents (like DMF) or a high concentration of impurities.[1] In this scenario, column chromatography is the recommended method.[1] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase.
Q4: Can I use a simple wash to remove phthalimide instead of a full purification?
Yes, if the amount of phthalimide is small and your product has low solubility in the wash solvent, a simple slurry and filtration can be effective. Since phthalimide is virtually insoluble in cold water, washing the crude solid with cold distilled water can remove highly water-soluble impurities.[2] Additionally, because phthalimide is weakly acidic, washing an organic solution of your product with a mild aqueous base (like 5% sodium bicarbonate) can deprotonate the phthalimide, making it water-soluble and allowing it to be removed in the aqueous layer during a liquid-liquid extraction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product does not crystallize; remains an oil or sticky solid. | 1. Residual high-boiling point solvent (e.g., DMF).[1] 2. High impurity content inhibiting crystallization.[1] | 1. Remove solvent under high vacuum, possibly with gentle heating. An aqueous workup followed by extraction can also help.[1] 2. Purify using column chromatography on silica gel.[1] |
| Low and/or broad melting point after recrystallization. | 1. Incomplete removal of impurities.[1] 2. Residual solvent depressing the melting point.[1] | 1. Perform a second recrystallization or switch to column chromatography.[1] 2. Ensure the product is completely dry by placing it under a high vacuum for an extended period. |
| Multiple spots are visible on a TLC plate after purification. | 1. Co-precipitation of impurities during recrystallization. 2. The solvent system for chromatography was not optimal.[1] | 1. Re-dissolve the product in a minimal amount of hot solvent and allow it to cool more slowly.[1] 2. Optimize the mobile phase using TLC to achieve better separation before running the column.[1] |
Data Presentation: Phthalimide Solubility
Understanding the solubility of phthalimide is crucial for selecting an appropriate purification method. The following table summarizes its solubility in various common laboratory solvents. Note that solubility generally increases with temperature.[4][5]
| Solvent | Solubility Profile | Reference(s) |
| Water | Very slightly soluble at room temperature (approx. 4 g/L in boiling water). | [3][4] |
| Ethanol | Soluble, especially when hot (5 parts in 100 at boiling temperature). | [3][4] |
| Acetone | Highly soluble. | [4][6] |
| Ethyl Acetate (B1210297) | Soluble. | [6] |
| Methanol | Soluble. | [6] |
| Acetonitrile (B52724) | Soluble. | [6] |
| Toluene | Low solubility. | [6] |
| Dichloromethane | Soluble. | [7] |
| Non-polar solvents (e.g., Hexane) | Insoluble. | [4] |
Data compiled from multiple sources indicating general solubility trends. For precise values, refer to the cited literature.[3][4][6][7]
Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
This protocol is a generalized procedure for removing phthalimide from a solid product.
-
Dissolution: Place the crude product in a flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[1][2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for 5-10 minutes.[1]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This method is ideal for non-crystalline products or when recrystallization is ineffective.
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between your product and phthalimide.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if necessary) to begin eluting the compounds. Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol uses the acidic nature of phthalimide to separate it from a neutral organic product.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add a 5% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[8]
-
Layer Separation: Place the funnel in a ring stand and allow the organic and aqueous layers to separate completely. The deprotonated phthalimide salt will be in the lower aqueous layer (for dichloromethane) or upper aqueous layer (for ethyl acetate).
-
Drain Layers: Carefully drain the aqueous layer. Repeat the wash (steps 2-3) one or two more times to ensure complete removal of the phthalimide.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the purified product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 6. daneshyari.com [daneshyari.com]
- 7. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Butylphthalimide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N-Butylphthalimide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the laboratory to pilot plant and beyond. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reaction of Phthalic Anhydride (B1165640) with n-Butylamine: This is a widely used industrial method involving the condensation of phthalic anhydride with n-butylamine.[1] The reaction is typically carried out at elevated temperatures, and water is removed as the reaction progresses.
-
Gabriel Synthesis Variation: This method involves the reaction of potassium phthalimide (B116566) with an n-butyl halide (e.g., n-butyl bromide).
-
Free Radical Addition of Phthalimide to 1-Butene: This method utilizes a radical initiator or photoinitiation to add phthalimide across the double bond of 1-butene.[2]
Q2: What are the typical reaction conditions for the phthalic anhydride and n-butylamine route?
A2: A patented method describes the reaction in water with a phase transfer catalyst. The reaction is conducted at a temperature of 100-160°C for 0.5 to 20 hours.[2] The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[2]
Q3: What are the main challenges when scaling up this compound synthesis?
A3: Scaling up the synthesis of this compound presents several common chemical engineering challenges:
-
Heat Transfer: The reaction between phthalic anhydride and n-butylamine is exothermic. In larger reactors, inefficient heat removal can lead to temperature gradients, localized overheating, and the formation of byproducts.
-
Mixing Efficiency: Achieving uniform mixing in large-scale reactors is more challenging than in a laboratory flask. Poor mixing can result in localized concentration differences, leading to incomplete reactions and increased impurity formation.
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and large-scale production. Byproducts that are negligible at a small scale can become significant at an industrial scale.
-
Solid Handling: If the product crystallizes out of the reaction mixture, handling the resulting slurry in large quantities can be challenging, affecting filtration and drying efficiency.
Q4: What are the potential impurities in this compound synthesis?
A4: Potential impurities can include:
-
Unreacted Starting Materials: Residual phthalic anhydride or n-butylamine.
-
Phthalamic Acid Intermediate: The initial ring-opened intermediate, N-butylphthalamic acid, may be present if the cyclization to the imide is incomplete.
-
Hydrolysis Products: Phthalic acid can form if water is present, especially at high temperatures, leading to the hydrolysis of phthalic anhydride or the final product.
-
Side-Reaction Products: In reactions involving alcohols as solvents or impurities, the corresponding monoesters of phthalic acid (e.g., mono-n-butyl phthalate) can form.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratio of phthalic anhydride to n-butylamine is used. A slight excess of the amine may be beneficial. - Increase Reaction Time/Temperature: Within the recommended range (e.g., up to 160°C), cautiously increase the reaction time or temperature to drive the reaction to completion.[2] Monitor for byproduct formation. - Efficient Water Removal: In solvent-based reactions, ensure the continuous and efficient removal of water formed during the reaction to shift the equilibrium towards the product. |
| Sub-optimal Mixing | - Increase Agitation Speed: In a stirred-tank reactor, increasing the agitator speed can improve mixing. However, be mindful of excessive shear, which could affect crystal size if the product crystallizes. - Evaluate Impeller Design: For large-scale reactors, ensure the impeller design is appropriate for the viscosity and density of the reaction mixture to avoid dead zones. |
| Losses During Work-up and Purification | - Optimize Isolation Procedure: Review the cooling and separation steps. A controlled cooling rate can improve crystallization and ease of filtration. The product can be separated as an oily liquid at 35-45°C.[2] - Minimize Product Solubility in Wash Solvents: If washing the product, use a solvent in which this compound has low solubility. Washing with warm water (35-45°C) has been suggested.[2] |
Problem 2: High Impurity Levels in the Final Product
| Possible Cause | Suggested Solution |
| Formation of Phthalamic Acid Intermediate | - Ensure Complete Cyclization: As with low yield, increasing the reaction temperature and/or time can promote the dehydration of the phthalamic acid intermediate to the imide. |
| Presence of Phthalic Acid | - Use Anhydrous Conditions: Minimize the presence of water in the starting materials and solvents to prevent hydrolysis of the anhydride. |
| Formation of Mono-n-butyl phthalate | - Ensure Purity of n-Butylamine: Verify that the n-butylamine is free from significant amounts of n-butanol. |
| Thermal Degradation | - Improve Temperature Control: On a large scale, ensure the reactor's cooling system can handle the exotherm of the reaction to prevent hotspots and decomposition. |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound via the reaction of phthalic anhydride and n-butylamine in an aqueous medium with a phase transfer catalyst, based on patent literature.
| Parameter | Value | Reference |
| Reactants | Phthalic Anhydride, n-Butylamine | [2] |
| Solvent | Water | [2] |
| Catalyst | Phase Transfer Catalyst | [2] |
| Reaction Temperature | 100 - 160 °C | [2] |
| Reaction Time | 0.5 - 20 hours | [2] |
| Molar Ratio (Phthalic Anhydride:n-Butylamine) | 1:1 to 1:1.3 | [2] |
| Product Separation Temperature | 35 - 45 °C | [2] |
| Reported Yield | 67 - 96.7% | [2] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on a patented method for the synthesis of this compound.
Materials:
-
Phthalic Anhydride
-
n-Butylamine
-
Phase Transfer Catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Water
Procedure:
-
Charging the Reactor: Charge the reactor with phthalic anhydride, n-butylamine (in a 1:1 to 1:1.3 molar ratio), water, and a catalytic amount of a phase transfer catalyst.[2]
-
Reaction: Heat the mixture to a temperature between 100°C and 160°C and maintain it under reflux for 0.5 to 20 hours.[2] The progress of the reaction can be monitored by techniques such as TLC or HPLC to determine the disappearance of starting materials.
-
Cooling and Separation: After the reaction is complete, cool the mixture to 55-65°C.[2] Allow the layers to separate. Further, cool to 35-45°C and separate the upper oily layer, which is the crude this compound.[2]
-
Purification: The crude product can be washed with warm water (35-45°C) to remove water-soluble impurities.[2] For higher purity, techniques like vacuum distillation or crystallization from a suitable solvent can be employed.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: N-Butylphthalimide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Butylphthalimide in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate this compound in the cell culture medium or assay buffer for the same duration and at the same temperature as your experiment.
-
Time-Point Analysis: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the intact this compound. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
-
pH and Temperature Monitoring: Ensure the pH and temperature of your experimental medium are controlled and consistent, as fluctuations can accelerate degradation.
-
Issue 2: Appearance of precipitate or cloudiness in the solution.
-
Possible Cause:
-
The concentration of this compound exceeds its solubility in the chosen solvent.
-
Degradation of this compound to less soluble products.
-
Change in temperature affecting solubility.
-
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in the specific solvent or buffer system at the intended experimental temperature.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.
-
pH Adjustment: The pH of aqueous solutions can significantly impact the solubility and stability of this compound. Experiment with different pH values to find the optimal conditions.
-
Filtration: If a precipitate is observed, it can be removed by filtering the solution through a suitable syringe filter (e.g., 0.22 µm) before use in sensitive applications. However, this does not address the underlying stability issue if the precipitate is a degradant.
-
Issue 3: Unexpected peaks observed in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.
-
Peak Tracking: Compare the chromatograms of the stressed samples with those of the problematic experimental sample to identify and tentatively characterize the unknown peaks.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system with a mass spectrometer (LC-MS) to obtain mass information of the degradation products, which is crucial for their identification and structure elucidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous solutions is hydrolysis. The imide bond is susceptible to cleavage under both acidic and basic conditions, yielding phthalic acid and n-butylamine as the primary degradation products.
Q2: How should I prepare and store this compound solutions to minimize degradation?
A2: To ensure the stability of this compound solutions, consider the following:
-
Solvent Selection: Use high-purity, anhydrous organic solvents such as ethanol (B145695) or acetone (B3395972) for stock solutions.[1] For aqueous solutions, use buffers at a pH where this compound exhibits maximum stability, which typically is near neutral pH.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and exposure to moisture.[2] It is advisable to handle and store the compound under an inert gas.[2]
-
Light Protection: Protect solutions from light, especially if photostability studies indicate sensitivity.
-
Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating HPLC method is the most common and reliable technique for quantifying this compound and its degradation products.[3] Key features of a suitable method include:
-
Specificity: The ability to resolve the this compound peak from all potential degradation products and excipients.
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[3]
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A4: A color change, such as turning to a pale yellow, can be an indicator of degradation. While the compound itself may appear as a white to off-white solid, a noticeable color change in solution warrants investigation.[1][4] It is recommended to re-analyze the solution using a stability-indicating HPLC method to determine the purity and concentration of the active compound before use.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble/Insoluble | [1][5] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Container | Reference |
| Solid | Cool, dry place | Inert gas | Tightly sealed | [2][6] |
| Solution | -20°C to -80°C | Inert gas (headspace) | Tightly sealed, light-protected | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
-
Sample Collection: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples and a control (unstressed) solution using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method to analyze this compound and its degradation products.
-
Column Selection: Start with a versatile column, such as a C18 reversed-phase column.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Perform initial runs with a gradient elution to separate compounds with a wide range of polarities.
-
-
Wavelength Selection: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system.
-
Method Optimization:
-
Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve optimal separation of the parent compound from all degradation products.
-
Ensure good peak shape and resolution (>1.5) between all peaks of interest.
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
References
Technical Support Center: GC-MS Analysis of N-Butylphthalimide
Welcome to the technical support center for the analysis of N-Butylphthalimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound typically originate from its synthesis. The two primary synthesis routes are:
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Reaction of Phthalic Anhydride (B1165640) with n-Butylamine: This can lead to residual starting materials, namely Phthalic Anhydride and n-Butylamine , in the final product.
-
Gabriel Synthesis: This involves the reaction of potassium phthalimide (B116566) with an n-butyl halide (e.g., 1-bromobutane). Potential impurities from this route include unreacted Phthalimide and residual alkylating agent.[1][2][3][4][5][6]
Hydrolysis of this compound can also lead to the formation of Phthalic Acid and n-Butylamine .[7]
Q2: I am seeing a peak with a molecular ion at m/z 148. What could it be?
A2: A molecular ion peak at m/z 148 is characteristic of Phthalic Anhydride , a common starting material in one of the synthesis routes for this compound.[7][8]
Q3: My baseline is noisy and I'm seeing several small, unidentified peaks. What could be the cause?
A3: A noisy baseline and the presence of ghost peaks can be due to several factors, including:
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Contaminated Carrier Gas: Ensure high-purity carrier gas and check for leaks in the gas lines.
-
Injector Port Contamination: Residuals from previous injections can accumulate in the injector liner. Regular cleaning and replacement of the liner and septum are recommended.
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Column Bleed: Operating the GC column at or above its maximum temperature limit for extended periods can cause the stationary phase to degrade and "bleed," leading to a rising baseline and extraneous peaks.
Q4: The peak shape for this compound is tailing. What are the possible reasons?
A4: Peak tailing for this compound can be caused by:
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Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing. Using deactivated liners and columns is crucial.
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Diluting the sample may resolve this issue.
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Inappropriate Temperature Settings: If the injector or transfer line temperatures are too low, it can result in poor volatilization and peak tailing.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the GC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peak detected | Presence of an impurity. | 1. Check Retention Time: Compare the retention time of the unknown peak with the expected retention times of common impurities (see Table 1).2. Analyze Mass Spectrum: Compare the mass spectrum of the unknown peak with the reference spectra of potential impurities (see Table 2).3. Verify Synthesis Route: Consider the synthesis method used to anticipate likely impurities. |
| No peak for this compound | Instrument malfunction or sample degradation. | 1. Check GC-MS System: Ensure the GC-MS is functioning correctly by injecting a known standard.2. Verify Sample Preparation: Confirm that the sample was prepared correctly and in a suitable solvent.3. Assess Sample Stability: this compound can hydrolyze. Ensure the sample is fresh and has been stored under appropriate conditions.[7] |
| Poor separation of peaks | Suboptimal GC method. | 1. Optimize Temperature Program: Adjust the oven temperature ramp rate to improve separation.2. Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions.3. Consider a Different GC Column: A column with a different stationary phase may provide better separation. |
| Inconsistent peak areas | Injection issues or sample variability. | 1. Check Syringe and Autosampler: Ensure the syringe is clean and functioning correctly. Check for air bubbles in the syringe.2. Ensure Sample Homogeneity: Vortex the sample before injection to ensure it is well-mixed. |
Data Presentation
Table 1: Typical GC-MS Parameters and Retention Times for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Typical Retention Time (min)* | Key Mass Fragments (m/z) |
| n-Butylamine | 73.14 | Early eluting | 30, 41, 56, 73 |
| Phthalic Anhydride | 148.12 | Intermediate | 104, 76, 50, 148 |
| Phthalimide | 147.13 | Intermediate | 147, 104, 76, 50 |
| This compound | 203.24 | Later eluting | 203, 160, 147, 104, 76 |
*Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. This table provides a general elution order.
Table 2: Mass Spectral Data for this compound and Common Impurities
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| n-Butylamine | 73 | 30 | 41, 56 |
| Phthalic Anhydride | 148 | 104 | 76, 50 |
| Phthalimide | 147 | 76 | 104, 50 |
| This compound | 203 | 160 | 147, 104, 76 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. Ensure the solvent is of high purity (GC or HPLC grade).
-
Dilution: Dilute to the mark with the chosen solvent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.
Protocol 2: Recommended GC-MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. Phthalic anhydride [webbook.nist.gov]
- 8. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst for N-Butylphthalimide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Butylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method is the direct condensation of phthalic anhydride (B1165640) with n-butylamine.[1] This reaction is typically facilitated by a catalyst and involves heating to remove the water byproduct.
Q2: What types of catalysts are effective for this compound synthesis?
Various catalysts can be employed to improve reaction rate and yield. These include:
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Phase-Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) salts (e.g., benzyl (B1604629) trimethylammonium chloride, tetrabutylammonium (B224687) bromide) are highly effective, particularly when using a two-phase solvent system (e.g., water and an organic solvent).[2][3] They facilitate the transfer of reactants across the phase boundary, accelerating the reaction.
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Acid Catalysts: Glacial acetic acid is commonly used both as a catalyst and a solvent.[1] It protonates the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amine.
-
Clay Catalysts: Montmorillonite-KSF, a type of clay, can serve as a reusable, environmentally friendly catalyst for this condensation reaction.[4]
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Basic Catalysts: While less common for the direct condensation, bases are crucial in the related Gabriel synthesis, where potassium phthalimide (B116566) is used as a nucleophile.[5]
Q3: What are the typical reaction conditions?
Reaction conditions vary depending on the catalyst and solvent system. For phase-transfer catalysis in an aqueous medium, refluxing at 100-160°C for 0.5 to 20 hours is common.[2] When using acetic acid as a solvent and catalyst, refluxing for 4 hours is a typical procedure.[1]
Q4: What are common side products and how can their formation be minimized?
A potential side product is the phthalamic acid intermediate, resulting from incomplete cyclization. To ensure complete conversion to the imide, adequate heating and reaction time are necessary to drive the dehydration and subsequent ring closure. Another possible impurity is the formation of an isoimide (B1223178), a structural isomer of the desired product. Thermal conditions, such as heating in a high-boiling solvent like acetic acid, favor the formation of the thermodynamically more stable imide over the isoimide.[6]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[6] A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) can be used to separate the starting materials (phthalic anhydride and n-butylamine), the intermediate phthalamic acid, and the final this compound product. The disappearance of starting material spots and the appearance of the product spot indicate the reaction is proceeding.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor Quality Reagents: Phthalic anhydride may be hydrolyzed to phthalic acid if exposed to moisture.[6] 2. Inactive Catalyst: The catalyst may be old, degraded, or used in insufficient quantity. 3. Insufficient Reaction Temperature or Time: The dehydration and cyclization steps may be incomplete.[6] 4. Sub-optimal Solvent: The chosen solvent may not be suitable for the reaction conditions or catalyst type. | 1. Use fresh, dry phthalic anhydride and n-butylamine. Ensure solvents are anhydrous if required by the protocol. 2. Use a fresh batch of catalyst at the recommended loading. 3. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor progress by TLC. 4. If using a phase-transfer catalyst, ensure a two-phase system is present or switch to a polar aprotic solvent. For acid-catalyzed reactions, glacial acetic acid is often a good choice.[1][2] |
| Product is an Oil or Sticky Solid and Difficult to Purify | 1. Presence of Impurities: Unreacted starting materials or the phthalamic acid intermediate can inhibit crystallization. 2. Residual Solvent: High-boiling point solvents (e.g., DMF, acetic acid) may be trapped in the product. | 1. Purify the crude product using column chromatography on silica (B1680970) gel. Alternatively, wash the crude product with a dilute acid to remove any unreacted n-butylamine, followed by a dilute base to remove unreacted phthalic anhydride (as phthalic acid). 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove residual solvent. |
| Multiple Spots on TLC After Purification | 1. Co-precipitation of Impurities: During recrystallization, impurities may have crystallized along with the product. 2. Formation of Isoimide: This byproduct can sometimes form and may have a similar polarity to the desired product.[6] | 1. Re-dissolve the product in a minimal amount of a suitable hot solvent and allow it to cool more slowly to improve crystal purity. Trying a different recrystallization solvent may also be effective. 2. If isoimide formation is suspected, heating the product mixture in a high-boiling solvent like acetic acid can promote its isomerization to the more stable this compound.[6] |
| Reaction Stalls or is Very Slow | 1. Poor Nucleophilicity of Amine: While n-butylamine is generally reactive, impurities could affect its nucleophilicity. 2. Inefficient Catalyst System: The chosen catalyst may not be optimal for the specific reaction conditions. | 1. Ensure the n-butylamine is of high purity. 2. Consider switching to a more active catalyst. For example, if using a simple acid catalyst, a phase-transfer catalyst might offer faster reaction rates under the right conditions.[2] |
Data Presentation
Catalyst Performance in this compound Synthesis
The following table summarizes data from various experimental conditions for the synthesis of this compound from phthalic anhydride and n-butylamine, primarily based on examples from patent CN102344405A.[2]
| Catalyst | Catalyst Loading (wt% relative to Phthalic Anhydride) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl trimethylammonium chloride | 0.1% | Water | 100 | 2 | 67 |
| Phenyl trimethylammonium chloride | 16.5% | None (neat) | 160 | 20 | 96.7 |
Note: The significant difference in catalyst loading and reaction conditions in the examples above highlights the wide range of parameters that can be successfully employed.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is adapted from the procedure described in patent CN102344405A.[2]
Materials:
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Phthalic anhydride (0.2 mol, 29.6 g)
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n-Butylamine (0.2 mol, 14.6 g)
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Benzyl trimethylammonium chloride (0.03 g)
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Water (10 g)
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Warm water (35°C) for washing
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add phthalic anhydride (29.6 g), n-butylamine (14.6 g), water (10 g), and benzyl trimethylammonium chloride (0.03 g).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
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Heat the mixture with stirring. Continue heating until the phthalic anhydride has completely dissolved and the mixture is refluxing.
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Maintain the reaction at reflux (approximately 100°C) for 2 hours.
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After 2 hours, turn off the heat and allow the reaction mixture to cool to 55°C.
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Pour the warm reaction mixture into a separatory funnel and allow it to stand.
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As the mixture cools to 35°C, two layers will separate. Separate and collect the lower, pale yellow oily layer, which is the crude this compound.
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Wash the oily layer three times with 35°C warm water.
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After the final wash, cool the oily product, which should solidify upon cooling.
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The resulting solid is this compound. The reported yield for this procedure is approximately 67%.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Logical flowchart for troubleshooting common synthesis issues.
References
Minimizing byproduct formation in N-Butylphthalimide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of N-Butylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its primary advantages?
A1: The most prevalent method for synthesizing this compound is a variation of the Gabriel synthesis. This reaction involves the N-alkylation of phthalimide (B116566) (or its potassium salt) with an n-butyl halide (e.g., n-butyl bromide). The primary advantage of the Gabriel synthesis is its ability to produce primary amines with high purity, effectively avoiding the over-alkylation that often occurs when using ammonia (B1221849) as the nitrogen source. The use of phthalimide as a protected form of ammonia prevents the formation of secondary and tertiary amines as byproducts.[1]
Q2: What are the potential side reactions that can lead to byproduct formation in this compound synthesis?
A2: Several side reactions can occur, leading to the formation of impurities:
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O-alkylation: The phthalimide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom and the oxygen atoms of the carbonyl groups. While N-alkylation is the desired reaction, O-alkylation can occur, leading to the formation of an isomeric byproduct.
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Hydrolysis of the alkyl halide: If water is present in the reaction mixture, the n-butyl halide can be hydrolyzed to form n-butanol.
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Elimination reactions: Although less common with primary alkyl halides like n-butyl bromide, elimination reactions can be promoted by strongly basic conditions, leading to the formation of butene.
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Solvent-related byproducts: The choice of solvent can influence byproduct formation. For example, in some reactions, the solvent itself may participate in side reactions.
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Incomplete reaction: Unreacted phthalimide or n-butyl halide will remain as impurities if the reaction does not go to completion.
Q3: Can I use secondary or tertiary butyl halides for this synthesis?
A3: It is not recommended to use secondary or tertiary butyl halides in the Gabriel synthesis. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and especially tertiary alkyl halides are sterically hindered, which will significantly slow down the desired N-alkylation reaction and favor elimination side reactions, leading to low yields of the desired product and a higher proportion of byproducts.
Q4: How can I monitor the progress of the reaction to optimize the reaction time?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting materials (phthalimide and n-butyl bromide) and the formation of the this compound product. Once the starting materials are no longer visible on the TLC plate, the reaction can be considered complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting materials are consumed. If the reaction is sluggish, consider moderately increasing the temperature. |
| Presence of Water: Hydrolysis of the alkyl halide or interference with the formation of the phthalimide anion. | Ensure all reagents and solvents are anhydrous. Dry the solvent (e.g., DMF) over molecular sieves before use. | |
| Poor Quality Reagents: Impurities in phthalimide or n-butyl halide. | Use high-purity reagents. Consider recrystallizing the phthalimide before use. | |
| Presence of a Major Byproduct with the Same Mass as the Product | O-alkylation: The phthalimide anion reacting at the oxygen instead of the nitrogen. | The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Using potassium phthalimide in a polar aprotic solvent like DMF generally favors N-alkylation. |
| Presence of Low Molecular Weight Impurities | Unreacted n-Butyl Bromide: Excess starting material or incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the phthalimide salt to ensure all the alkyl halide reacts. |
| n-Butanol: Hydrolysis of n-butyl bromide due to the presence of water. | Use anhydrous conditions. | |
| Reaction Mixture Turns Dark or Charred | Excessive Heat: Decomposition of starting materials or solvent. | Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring. |
Experimental Protocols
Optimized Synthesis of this compound via Gabriel Synthesis
This protocol is adapted from established procedures for N-alkylation of phthalimide and is designed to minimize byproduct formation.
Materials:
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Potassium phthalimide
-
n-Butyl bromide
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Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 equivalent).
-
Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
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Slowly add n-butyl bromide (1.05 equivalents) to the stirred solution at room temperature.
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Heat the reaction mixture to 80-90°C and maintain this temperature.
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Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase). The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.
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Stir the mixture for 15-20 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.
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Recrystallize the crude product from ethanol to obtain pure this compound.
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Dry the purified product under vacuum.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of N-substituted phthalimides, providing insights into optimizing the synthesis of this compound.
| Alkyl Halide | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| n-Octyl bromide | K-Phthalimide | Toluene | 18-crown-6 (10 mol%) | 100 | 6 | 94 |
| Benzyl bromide | K-Phthalimide | Toluene | 18-crown-6 (10 mol%) | 100 | 6 | 83 |
| n-Butyl bromide | K-Phthalimide | DMF | None | 80-90 | 2-4 | High (specific % not stated) |
| n-Butylamine | Phthalic Anhydride | Water | Tetrabutylammonium chloride | 135 | 5 | 90.6 |
This data is compiled from various sources and illustrates general trends. Actual yields may vary depending on the specific experimental setup.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: A decision-making workflow for troubleshooting byproduct formation.
References
Technical Support Center: The Critical Role of Solvent Purity in N-Butylphthalimide Synthesis
Welcome to the technical support center for N-Butylphthalimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis of this compound, with a particular focus on the significant impact of solvent purity on reaction outcomes. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative data to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical in the synthesis of this compound?
A1: Solvent purity is paramount as impurities can lead to undesirable side reactions, reduced product yield, and contamination of the final product. For instance, in non-aqueous synthesis routes, protic impurities like water can react with starting materials, such as phthalic anhydride (B1165640), converting them into less reactive species and thereby lowering the yield of this compound.[1][2][3]
Q2: What are the most common problematic impurities in solvents used for this compound synthesis?
A2: The most common and detrimental impurity is water, especially in polar aprotic solvents like DMF or acetonitrile (B52724), which are often used in Gabriel-type syntheses.[4][5] Other potential impurities include acidic or basic contaminants that can catalyze unwanted side reactions or neutralize reactants.[6][7]
Q3: Can I use a lower grade solvent and simply add more reagents to compensate for potential losses?
A3: While tempting, this is not a recommended strategy. Adding excess reagents can complicate the purification process and may not fully mitigate the negative effects of solvent impurities. The side products formed from the reaction of impurities will still be present, potentially making the isolation of pure this compound more challenging.
Q4: How can I determine if my solvent is pure enough for the synthesis?
A4: The required purity of the solvent depends on the specific synthetic route. For syntheses requiring anhydrous conditions, the water content of the solvent should be minimized. This can be verified using Karl Fischer titration. For general purity, techniques like gas chromatography (GC) can be employed to identify and quantify volatile impurities.
Q5: Are there synthesis methods for this compound that are less sensitive to solvent purity?
A5: Yes, methods that utilize water as the solvent are inherently less sensitive to the presence of water.[8] In fact, one patented method describes a high-yield synthesis of this compound using water as the solvent in the presence of a phase-transfer catalyst.[8] However, the purity of the starting materials remains crucial.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Solvent contains water. | For non-aqueous reactions, ensure your solvent is anhydrous. Dry the solvent using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves) before use.[7][9][10] |
| Degraded starting materials. | Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid over time.[1][2][3] Ensure you are using fresh or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some methods require heating to drive the reaction to completion. |
| Inefficient mixing. | In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants. |
Problem 2: Product is difficult to purify or contains unexpected byproducts.
| Potential Cause | Troubleshooting Step |
| Side reactions due to solvent impurities. | Water in the solvent can lead to the formation of phthalic acid, which may complicate purification.[1][2] Using high-purity, dry solvents will minimize this. |
| Decomposition of the solvent. | Some solvents, like DMF, can decompose at high temperatures or in the presence of strong acids or bases, introducing impurities into the reaction mixture.[6][7][9] Purify the solvent before use and avoid harsh conditions if possible. |
| Cross-reactivity of reagents with solvent. | Ensure the chosen solvent is inert under the reaction conditions and does not react with the starting materials or the product. |
Data Presentation
The following table illustrates the expected impact of water content in a polar aprotic solvent (e.g., DMF) on the yield of this compound in a Gabriel-type synthesis. This data is illustrative and based on established chemical principles, as specific experimental comparisons were not found in the literature. The primary reason for the decrease in yield is the hydrolysis of the phthalic anhydride or its corresponding phthalimide (B116566) salt by water, which reduces the amount of reactant available to form the desired product.
| Water Content in Solvent (v/v %) | Expected this compound Yield (%) | Rationale |
| < 0.01% (Anhydrous) | 90-95% | Minimal hydrolysis of reactants, maximizing product formation. |
| 0.1% | 75-85% | Minor hydrolysis of reactants leads to a noticeable decrease in yield. |
| 0.5% | 50-65% | Significant hydrolysis of reactants substantially reduces the yield. |
| 1.0% | < 40% | Extensive hydrolysis of reactants severely inhibits the desired reaction. |
Experimental Protocols
Synthesis of this compound via Aqueous Route
This protocol is adapted from patent CN102344405A.[8]
Materials:
-
Phthalic anhydride (0.2 mol)
-
n-Butylamine (0.21 mol)
-
Tetrabutylammonium (B224687) chloride (1.39 g)
-
Water (10 g)
Procedure:
-
In a reaction flask equipped with a stirrer and reflux condenser, add 10 g of water, 15.8 g (0.21 mol) of n-butylamine, 29.9 g (0.2 mol) of phthalic anhydride, and 1.39 g of tetrabutylammonium chloride.
-
Stir the mixture and heat until the phthalic anhydride is completely dissolved.
-
Continue heating to reflux at 135 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 60 °C.
-
Transfer the reaction solution to a separatory funnel and allow it to stand and separate as it cools to 40 °C.
-
Separate the lower oily layer, which is the crude this compound.
-
Wash the oily layer twice with 40 °C warm water.
-
Cool the washed product to induce solidification. The expected yield is approximately 90.6%.[8]
General Protocol for Solvent Purification (Distillation from a Drying Agent)
1. Drying of N,N-Dimethylformamide (DMF):
-
Pre-drying: Stir DMF over barium oxide or 4A molecular sieves overnight.[6][7][9]
-
Distillation: Decant the pre-dried DMF into a distillation flask. Distill under reduced pressure (e.g., ~20 mmHg) to lower the boiling point.[6][9]
-
Storage: Store the distilled anhydrous DMF over activated 4A molecular sieves under an inert atmosphere (e.g., nitrogen or argon).[9]
2. Drying of Acetonitrile:
-
Pre-drying: Stir acetonitrile over calcium hydride overnight.[7]
-
Distillation: Decant the pre-dried acetonitrile and distill from fresh calcium hydride.
-
Storage: Store the anhydrous acetonitrile over activated 3A molecular sieves.
3. Preparation of Anhydrous Ethanol (B145695):
-
Method 1 (Molecular Sieves): Add activated 3Å molecular sieves to 95% ethanol and allow it to stand for at least 24 hours. The ethanol can then be decanted or distilled.[10][11]
-
Method 2 (Magnesium Ethoxide): In a flask, react magnesium turnings with a small amount of iodine in a small volume of dry ethanol until the magnesium is consumed. Add the bulk of the ethanol to be dried and reflux for 2-3 hours. Distill the anhydrous ethanol.[7]
Mandatory Visualizations
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. xylemtech.com [xylemtech.com]
- 11. quora.com [quora.com]
How to handle moisture-sensitive reagents in phthalimide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of moisture-sensitive reagents during phthalimide (B116566) synthesis, particularly for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment, focusing on diagnosing and resolving problems related to moisture.
Q1: My Gabriel synthesis reaction has a very low yield or failed completely. What are the most likely causes related to moisture?
A: Complete or near-complete reaction failure is often due to inactive reagents or improper reaction conditions, with moisture being a primary culprit.
-
Degradation of Potassium Phthalimide: Potassium phthalimide is highly sensitive to moisture.[1][2] Over time, it can hydrolyze back to phthalimide or even phthalic acid and potassium hydroxide (B78521).[1] The presence of excess hydroxide can promote side reactions, such as the dehydrohalogenation of your alkyl halide, reducing its availability for the desired S\textsubscript{N}2 reaction.[1] One chemist noted that a 25-year-old bottle of potassium phthalimide was the cause of a complete reaction failure.[3]
-
Non-Anhydrous Solvent: The solvent quality is critical. Dimethylformamide (DMF) is a common and effective solvent for this reaction, but it must be anhydrous.[1][4][5] Water in the solvent will readily hydrolyze the potassium phthalimide.[1] Contaminants in DMF, such as dimethylamine (B145610) from degradation, can also interfere with the reaction.[6][7]
-
Inadequate Inert Atmosphere: Failure to properly exclude atmospheric moisture during the reaction setup and execution can introduce enough water to significantly impact the reagents. All glassware must be thoroughly dried, and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[8][9]
Q2: I'm observing significant impurity peaks in my final product analysis (NMR/LCMS). Could this be related to moisture?
A: Yes, moisture can lead to the formation of specific byproducts.
-
Phthalic Acid: If potassium phthalimide has hydrolyzed, you may see phthalic acid in your crude product.
-
Hydrolyzed Alkyl Halide: Moisture, especially under basic conditions, can lead to the hydrolysis of the alkyl halide starting material, creating a corresponding alcohol.
-
Elimination Products: As mentioned, if potassium phthalimide degrades to potassium hydroxide, this strong base can promote the elimination (E2) reaction of your alkyl halide, leading to alkene byproducts, particularly with secondary or sterically hindered primary halides.[1]
Q3: The reaction seems sluggish or stalls before completion, even though I used dry solvent. What else could be wrong?
A: Several factors beyond bulk solvent moisture can cause a sluggish reaction.
-
Poor Reagent Quality: Even if your potassium phthalimide hasn't fully hydrolyzed, partial degradation can reduce the concentration of the active nucleophile. Visually inspect the reagent; it should be a fluffy, pale-yellow crystalline solid.[1][10] Clumping can be an indicator of moisture absorption.[1]
-
Insufficiently Dried Glassware: Glassware contains a thin film of adsorbed moisture that must be removed.[9] Oven-drying all glassware (e.g., at 125°C overnight) and assembling it hot while purging with inert gas is crucial for removing this layer.[8][9]
-
"Dry" Solvent Isn't Dry Enough: Solvents from new, sealed bottles are not necessarily anhydrous. It is best practice to use a freshly dried and distilled solvent or a solvent from a bottle specifically designed for handling air-sensitive reagents.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about best practices for handling moisture-sensitive materials in phthalimide synthesis.
Q1: What are the most critical moisture-sensitive reagents in a typical Gabriel synthesis?
A: The most critical reagent is potassium phthalimide . It is the potassium salt of a weak acid and will react with water.[2][11] Additionally, if you are preparing the potassium salt in situ using a base like potassium carbonate , it is essential that the potassium carbonate is anhydrous.[12] Finally, the solvent (e.g., DMF) must be rigorously dried, as it is the largest potential source of moisture in the reaction.[5][13]
Q2: How can I effectively dry the solvents for my reaction?
A: Using a properly dried solvent is one of the most critical steps. Solvents should be dried over an appropriate drying agent and then distilled under an inert atmosphere. For highly sensitive reactions, it is best to distill the solvent immediately before use.
Table 1: Common Drying Methods for Solvents
| Solvent | Drying Agent | Typical Water Content After Drying (ppm) | Time/Method |
| Methanol | 3 Å Molecular Sieves (10% m/v) | <50 | 72 hours |
| Methanol | Magnesium/Iodine | 54 | Heating |
| N,N-Dimethylformamide (DMF) | 4 Å Molecular Sieves | <50 | 24-48 hours |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) | <50 | Distillation |
| Acetonitrile | Calcium Hydride (CaH₂) | <10 | Reflux and distillation |
Data adapted from reference[8] and general laboratory practices.
Q3: When is it necessary to use a glove box versus a Schlenk line?
A: A Schlenk line is sufficient for most standard Gabriel syntheses. It allows for the effective removal of air and moisture from the reaction vessel through vacuum/inert gas cycles and maintains a positive pressure of inert gas during the reaction.[8] A glove box provides a more rigorously controlled inert environment and is recommended when working with extremely sensitive reagents or when performing reactions that are intolerant to even trace amounts of moisture over long reaction times.[8]
Q4: How can I test the quality of my potassium phthalimide before starting?
A: You can perform a few simple checks:
-
Visual Inspection: The compound should be a fluffy, very pale yellow crystalline solid.[1][10] Significant clumping or discoloration may indicate decomposition or moisture absorption.[1]
-
pH Test: A solution of potassium phthalimide in water should be basic (pH 10-12 for a 10% solution), confirming the presence of the phthalimide anion.[1] A pH closer to neutral could suggest significant hydrolysis back to phthalimide.[1]
Q5: My alkyl halide starting material is a hydrate. How should I handle this?
A: The water of hydration will interfere with the reaction. You must remove it before proceeding. This can sometimes be achieved by heating the compound under vacuum, but care must be taken to avoid thermal decomposition.[8] Another strategy is to use a Dean-Stark apparatus during the reaction to azeotropically remove water if the solvent is appropriate (e.g., toluene), though this is less common for Gabriel reactions which typically use polar aprotic solvents.[8]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Phthalimide Synthesis (Gabriel Reaction)
This protocol outlines the use of a Schlenk line to establish an inert atmosphere.
-
Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, etc.) and a magnetic stir bar in an oven at >100°C for at least 4 hours, or preferably overnight.[8][9]
-
Assembly: While still hot, assemble the glassware (e.g., flask with condenser) and quickly connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask under vacuum until it cools to room temperature. Slowly backfill the flask with a dry inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric air and adsorbed moisture.[8]
-
Addition of Solids: Under a positive flow of inert gas, add the anhydrous potassium phthalimide to the reaction flask. If preparing it in situ, add the phthalimide and anhydrous potassium carbonate.[12]
-
Addition of Liquids: Add the anhydrous solvent (e.g., DMF) via a dry, inert-gas-flushed syringe through a rubber septum.[8]
-
Addition of Alkyl Halide: Add the alkyl halide via syringe. If it is a solid, it can be added with the other solids in Step 4.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to an oil or mercury bubbler.[8] Heat the reaction as required.
Protocol 2: Preparation of Potassium Phthalimide
This protocol can be used to synthesize fresh potassium phthalimide if the quality of a commercial batch is suspect.
-
Dissolve phthalimide in hot, absolute ethanol (B145695).
-
In a separate flask, dissolve one equivalent of potassium hydroxide (KOH) in a minimal amount of hot absolute ethanol.
-
Slowly add the hot ethanolic KOH solution to the hot phthalimide solution with stirring.
-
The potassium phthalimide will precipitate out of the solution as a pale-yellow solid.[10]
-
Allow the mixture to cool, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and then with ether to aid in drying.
-
Dry the product thoroughly under high vacuum to remove all residual solvent and moisture. Store in a desiccator.
Visualizations
Caption: Workflow for setting up a moisture-sensitive synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 13. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: TLC Monitoring of N-Butylphthalimide Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the formation of N-Butylphthalimide using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor the formation of this compound?
Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the this compound synthesis.[1] It allows for the qualitative analysis of the reaction mixture to determine the presence of starting materials (e.g., phthalimide (B116566) and n-butyl halide), the formation of the this compound product, and the potential presence of byproducts.[2][3] By observing the disappearance of reactant spots and the appearance of a new product spot over time, you can determine when the reaction is complete.[4]
Q2: How do I choose an appropriate solvent system (eluent) for the TLC analysis?
The ideal solvent system will provide good separation between the starting materials and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[2] this compound is less polar than phthalimide. Therefore, a common approach is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting point for developing a solvent system is a 4:1 or 3:1 mixture of hexanes:ethyl acetate. You can adjust the ratio to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
The spots of the reactants and product may not be visible to the naked eye.[5] The most common visualization techniques are:
-
UV Light (non-destructive): Phthalimide and this compound are UV-active due to their aromatic rings.[5] When viewed under a short-wave UV lamp (254 nm), they will appear as dark spots on a fluorescent green background.[6][7] It is good practice to circle the spots with a pencil while under the UV lamp, as they will disappear once the lamp is removed.[8]
-
Staining (destructive): If UV visualization is not sufficient, various chemical stains can be used.[6] For this reaction, common stains include:
-
Potassium Permanganate (KMnO₄) stain: This stain is good for visualizing compounds that can be oxidized.[9]
-
p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[9]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[6][7]
-
Q4: What are the expected Rf values for the starting materials and the product?
The exact Rf values will depend on the specific solvent system, the type of TLC plate, and other experimental conditions.[10] However, the relative order of the spots should be consistent. Phthalimide is more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the less polar this compound product, which will have a higher Rf value. The alkyl halide starting material (e.g., n-butyl bromide) is often volatile and may not be visible on the TLC plate.
Representative Rf Values in Hexane:Ethyl Acetate (3:1)
| Compound | Expected Rf Value (Approximate) |
| Phthalimide | 0.2 - 0.3 |
| This compound | 0.5 - 0.6 |
| n-Butyl Bromide | > 0.8 (or not visible) |
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of this compound formation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated).[10][11][12] | Dilute the sample solution before spotting it on the TLC plate.[10][12] |
| The sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent before application. | |
| The polarity of the solvent system is inappropriate.[11] | Adjust the polarity of the eluent. If streaking occurs for a polar compound, adding a small amount of a polar solvent like methanol (B129727) might help. | |
| No Spots are Visible on the Plate | The sample is too dilute.[10][11] | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[10][11] |
| The compound is not UV-active.[10] | Use a chemical stain for visualization.[10] | |
| The solvent level in the developing chamber was above the spotting line.[11] | Ensure the spotting line is always above the solvent level in the chamber.[11] | |
| The compound may have evaporated from the plate (if volatile).[10] | While difficult to avoid for highly volatile compounds, minimizing the time between spotting and developing can help. | |
| Spots are at the Baseline or Solvent Front | The eluent is not polar enough (spots at baseline).[10] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[10] |
| The eluent is too polar (spots at solvent front).[10] | Decrease the proportion of the polar solvent or choose a less polar solvent.[10] | |
| Overlapping or Poorly Resolved Spots | The solvent system is not optimal.[12] | Experiment with different solvent systems by varying the ratio of polar to non-polar solvents.[13] |
| The TLC plate was run in an unsaturated chamber. | Line the inside of the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere.[1] | |
| Unexpected Spots Appear | The reaction has produced byproducts. | Consider potential side reactions such as elimination if using secondary or tertiary butyl halides.[4][14] |
| The starting materials are impure. | Check the purity of your starting materials before beginning the reaction. | |
| Contamination of the TLC plate. | Handle the TLC plate only by the edges to avoid transferring oils from your fingers onto the surface.[11] | |
| Solvent Front Runs Unevenly | The TLC plate is touching the side of the chamber or the filter paper lining.[11] | Ensure the plate is placed centrally in the chamber and does not touch the sides. |
| The bottom edge of the TLC plate is not level. | Ensure the bottom of the plate is cut evenly and rests flat on the bottom of the chamber. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phthalimide
This protocol is based on the Gabriel synthesis, a common method for preparing primary amines.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalimide (1.0 eq), potassium carbonate (1.2 eq), and a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add n-butyl bromide (1.1 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC every 30-60 minutes (see Protocol 2). The reaction is complete when the phthalimide spot has disappeared.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: TLC Monitoring Procedure
-
Prepare the TLC Plate: Obtain a silica (B1680970) gel TLC plate. Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the plate. Mark evenly spaced points on this line for each sample you will spot.
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 3:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors and cover the chamber with a lid or watch glass.[1]
-
Spot the TLC Plate:
-
Co-spot Lane: On the first mark, spot a sample of your starting phthalimide.
-
Reaction Mixture Lane: On the second mark, use a capillary tube to withdraw a small aliquot of your reaction mixture and spot it on the plate.
-
Product Lane (Optional but Recommended): If you have a pure sample of this compound, spot it on the third mark.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Visualize the TLC Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate stain.[5][6]
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and product lanes. As the reaction progresses, the spot corresponding to phthalimide should diminish in intensity, while the spot for this compound should appear and intensify.
Visualizations
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of N-Butylphthalimide and N-Methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of N-Butylphthalimide and N-Methylphthalimide, focusing on their efficacy against various microbial strains. The information presented is collated from experimental data to assist researchers in the fields of microbiology and drug development in making informed decisions.
Quantitative Antimicrobial Performance
The antimicrobial activities of this compound and N-Methylphthalimide have been evaluated against fungal and bacterial pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antifungal Activity
A direct comparative study has demonstrated that this compound is a more potent antifungal agent than N-Methylphthalimide, particularly against Candida species.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida albicans (Fluconazole-resistant) | 100 | [1][2] |
| Candida albicans (Fluconazole-sensitive) | 100-200 | [1] | |
| Candida parapsilosis | 100-200 | [1] | |
| N-Methylphthalimide | Candida albicans | Less potent than this compound* | [1][2] |
*In a study comparing six N-substituted phthalimides, this compound was identified as the most potent derivative against Candida albicans. While a specific MIC value for N-Methylphthalimide was not provided in the primary text, its activity was shown to be lower than that of this compound.[1][2]
Antibacterial Activity
While comprehensive comparative data on the antibacterial activity of this compound and N-Methylphthalimide is limited in the available literature, studies on N-substituted phthalimides indicate a potential for antibacterial effects. This compound has been shown to inhibit the biofilm formation of several pathogenic bacteria.
| Compound | Microorganism | Activity | Reference |
| This compound | Uropathogenic Escherichia coli | Biofilm Inhibition | [1] |
| Staphylococcus aureus | Biofilm Inhibition | [1] | |
| Staphylococcus epidermidis | Biofilm Inhibition | [1] | |
| Vibrio parahaemolyticus | Biofilm Inhibition | [1] |
Further research is required to establish and compare the specific MIC values of this compound and N-Methylphthalimide against a broad spectrum of bacterial species.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing antimicrobial activity. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[3][4][5][6][7]
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the MIC of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Agent Stock Solution:
-
The antifungal compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high concentration.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized growth medium such as RPMI 1640.
2. Inoculum Preparation:
-
The yeast strain (e.g., Candida albicans) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The inoculum is further diluted in the growth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Incubation:
-
Each well of the microtiter plate, containing the diluted antifungal agent and the yeast inoculum, is incubated at 35-37°C for 24-48 hours.
-
A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included.
4. MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
The workflow for this experimental protocol can be visualized in the following diagram:
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which this compound and N-Methylphthalimide exert their antimicrobial effects are still under investigation. However, current research provides some insights into their potential modes of action.
Antifungal Mechanism of this compound
Studies on the antifungal activity of this compound against Candida albicans suggest that its efficacy is linked to the downregulation of genes essential for virulence, particularly those involved in biofilm formation and hyphal morphogenesis.[1][2] The expression of key genes such as ECE1, HWP1, and UME6 has been observed to be significantly reduced upon treatment with this compound.[1][2] These genes play crucial roles in cell adhesion, filamentation, and the overall structural integrity of biofilms.
A proposed signaling pathway for the antifungal action of this compound is depicted below:
Putative Antibacterial Mechanism of Action
The antibacterial mechanism of N-alkylphthalimides has not been fully elucidated. However, studies on related phthalaldehyde compounds suggest a potential mechanism involving the interaction with primary amines on the bacterial cell surface.[8] This interaction can lead to the cross-linking of proteins in the outer membrane and cell wall, disrupting their function and leading to cell death.[8] This disruption of the cell envelope could account for the observed activity against both Gram-positive and Gram-negative bacteria.
Conclusion
Based on the currently available experimental data, This compound demonstrates superior antifungal activity compared to N-Methylphthalimide , particularly against Candida albicans. Its mechanism of action appears to involve the suppression of key virulence genes. While both compounds may possess antibacterial properties, further quantitative studies are necessary to establish a clear comparative profile. The information and protocols provided in this guide are intended to support ongoing research and development of novel antimicrobial agents.
References
- 1. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. Studies on the mechanisms of the antibacterial action of ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Butylphthalimide and DEHP as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the development of a wide range of materials, including those used in sensitive applications such as medical devices and laboratory equipment. For decades, Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been a benchmark plasticizer due to its cost-effectiveness and performance.[1] However, mounting concerns over its potential health risks have spurred the search for safer alternatives.[2][3] This guide provides a comparative overview of N-Butylphthalimide and the widely used plasticizer DEHP, along with other common alternatives.
While DEHP is a well-characterized plasticizer, it is important to note that publicly available, peer-reviewed experimental data on the direct use of this compound as a primary plasticizer is limited. Much of the existing literature focuses on its role as a chemical intermediate.[4][5][6] This guide, therefore, presents available data for this compound alongside comprehensive data for DEHP and its common alternatives, and details the standard experimental protocols that would be employed for a direct comparison.
Quantitative Data Comparison
The following tables summarize the key properties of this compound, DEHP, and other common plasticizers.
Table 1: General and Physical Properties
| Property | This compound | DEHP (DOP) |
| Chemical Formula | C₁₂H₁₃NO₂[7] | C₂₄H₃₈O₄ |
| Molecular Weight | 203.24 g/mol [7] | 390.56 g/mol |
| Appearance | White to off-white crystalline solid or slight yellow liquid[5][8] | Colorless, oily liquid |
| Melting Point | 32 - 36 °C[9] | -50 °C |
| Boiling Point | 120-123 °C @ 5mm Hg[9] | 385 °C |
| Water Solubility | Sparingly soluble[10] | Insoluble |
Table 2: Plasticizer Performance Metrics (Illustrative)
| Parameter | This compound | DEHP (DOP) | Other Alternatives (e.g., TOTM, DOTP) |
| Plasticizer Efficiency Factor | Data not available | 1.00 (Reference standard)[1] | 0.85 - 1.03[1] |
| Migration Rate | Data not available | Higher potential for migration[2][3] | Generally lower migration rates[11] |
| Effect on Glass Transition Temp. (Tg) of PVC | Data not available | Significant reduction | Variable, can be comparable to or less than DEHP[12][13] |
Table 3: Toxicological Data
| Parameter | This compound | DEHP |
| Acute Oral LD50 (rat) | Data not available[9] | ~30,000 mg/kg[14] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[7] | H360: May damage fertility or the unborn child[15] |
| Regulatory Status | Not individually approved for use as a chemical in its own right in some jurisdictions, but may be used as a component.[7] | Use is restricted in many consumer products, especially those for children.[3] |
Experimental Protocols
To provide a framework for the evaluation of this compound as a plasticizer against DEHP, the following standard experimental methodologies are described.
Determination of Plasticizer Efficiency
The efficiency of a plasticizer is its ability to impart flexibility to a polymer. A common method to quantify this is by measuring the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength and elongation at break.
Protocol: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions
While the title of ASTM D2284 might seem unrelated, the principles of evaluating material properties under controlled conditions are relevant. A more direct standard would be ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting .
-
Sample Preparation:
-
Prepare sheets of PVC compounded with varying concentrations of the plasticizer (e.g., this compound and DEHP) in a standard formulation.
-
The plasticizer concentration is typically expressed in parts per hundred of resin (phr).
-
Ensure thorough mixing and processing (e.g., via two-roll milling and compression molding) to create homogenous sheets of a specified thickness.
-
-
Conditioning:
-
Condition the prepared PVC sheets at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period (e.g., 40 hours) as per ASTM D618.
-
-
Tensile Testing:
-
Cut dumbbell-shaped specimens from the conditioned sheets according to the dimensions specified in the standard.
-
Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity.
-
The plasticizer that achieves the desired flexibility (e.g., a specific elongation at break) at the lowest concentration is considered the most efficient.
-
Measurement of Plasticizer Migration
Plasticizer migration refers to the loss of the plasticizer from the polymer matrix. This can occur through volatilization, extraction into liquids, or exudation onto a contacting surface.
Protocol: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon
This method is suitable for determining the loss of plasticizer due to volatilization at elevated temperatures.
-
Sample Preparation:
-
Cut circular specimens of the plasticized PVC of a specified diameter.
-
Measure the initial weight of the specimens.
-
-
Test Procedure:
-
Place the specimens in a container with activated carbon, ensuring the carbon surrounds the specimen but is not in direct contact.
-
Place the container in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).
-
-
Data Analysis:
-
After the test period, remove the specimens, cool them to room temperature in a desiccator, and reweigh them.
-
The percentage of weight loss is calculated, which represents the volatile loss of the plasticizer.
-
Protocol: ISO 177:2016(E) - Plastics — Determination of migration of plasticizers
This standard specifies a method to determine the exudation of plasticizers from a plastic material into a solid material in contact with it.
-
Sample Preparation:
-
Prepare discs of the plasticized PVC material.
-
Use a standardized absorbent material (e.g., absorbent paper or another polymer sheet) as the receiving medium.
-
-
Test Assembly:
-
Create a sandwich of the PVC specimen between two pieces of the absorbent material.
-
Apply a specified pressure to the assembly.
-
-
Accelerated Aging:
-
Place the assembly in an oven at an elevated temperature for a defined period.
-
-
Analysis:
-
The amount of migrated plasticizer can be determined gravimetrically (by the weight gain of the absorbent material) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after extraction of the plasticizer from the absorbent material.
-
Mandatory Visualization
Experimental Workflow for Plasticizer Comparison
The following diagram illustrates a typical workflow for comparing the performance of different plasticizers.
Caption: Workflow for comparative evaluation of plasticizers.
Signaling Pathway: Potential Endocrine Disruption by Phthalates
The following diagram illustrates a simplified signaling pathway related to the potential endocrine-disrupting effects of certain phthalates like DEHP.
Caption: Simplified signaling pathway of phthalate endocrine disruption.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Buy this compound | 1515-72-6 [smolecule.com]
- 5. N-Butyl Phthalimide | CAS 1515-72-6 | International B2B Manufacturer and Supplier Europe and Asia [papchemlifesciences.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1515-72-6: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of N-Butylphthalimide and N-Phenylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of N-Butylphthalimide and N-Phenylphthalimide, focusing on their antimicrobial, anticonvulsant, and anti-inflammatory activities. The information presented is collated from various experimental studies to aid in research and development decisions.
At a Glance: Key Efficacy Differences
| Biological Activity | This compound | N-Phenylphthalimide & Derivatives |
| Antimicrobial | Potent activity, particularly against Candida albicans and Staphylococcus aureus.[1][2][3][4] | Moderate activity reported for some derivatives. |
| Anticonvulsant | Data not readily available in standard models. | Derivatives show significant activity in MES seizure models.[5][6] |
| Anti-inflammatory | Exhibits anti-inflammatory properties through modulation of Nrf2 and TLR4/MyD88/NF-κB signaling pathways. | Derivatives act as COX inhibitors and may modulate adenylyl-cyclase. |
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the biological activities of this compound and N-Phenylphthalimide derivatives. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from different sources.
Antimicrobial Activity
| Compound | Microorganism | Assay | Efficacy Metric (MIC) | Reference |
| This compound | Candida albicans | Broth Microdilution | 100 µg/mL | [1][2][3] |
| Staphylococcus aureus | Broth Microdilution | 200 µg/mL | [1] | |
| Phthalimide (B116566) Aryl Ester (N-Phenylphthalimide derivative) | Candida albicans | Broth Microdilution | 128 µg/mL | [7][8] |
| Staphylococcus aureus | Broth Microdilution | 128 µg/mL | [7][8] |
MIC: Minimum Inhibitory Concentration
Anticonvulsant Activity (Maximal Electroshock Seizure Model)
| Compound | Animal Model | Administration | Efficacy Metric (ED50) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | Mice | Intraperitoneal | 47.61 µmol/kg | [5] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Rats | Oral | 25.2 µmol/kg | [5][6] |
ED50: Median Effective Dose
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model for assessing the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male mice or rats are used for the experiment. The animals are acclimatized to the laboratory conditions before testing.
-
Compound Administration: The test compound is administered intraperitoneally or orally at various doses. A vehicle control group is also included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can raise the threshold for seizures and is considered a model for myoclonic and absence seizures.
-
Animal Preparation: Adult male mice are used for the experiment.
-
Compound Administration: The test compound is administered intraperitoneally at various doses.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from clonic seizures, is calculated.
Signaling Pathways and Mechanisms of Action
This compound: Anti-inflammatory and Pro-angiogenic Pathways
This compound has been shown to exert its biological effects through multiple signaling pathways. Its anti-inflammatory action is mediated by the activation of the Nrf2 pathway and the inhibition of the TLR4/MyD88/NF-κB signaling cascade. Furthermore, it promotes angiogenesis through the upregulation of the Sonic Hedgehog (Shh) signaling pathway.
Caption: Signaling pathways modulated by this compound.
N-Phenylphthalimide: Anti-inflammatory Mechanism
Derivatives of N-Phenylphthalimide have been shown to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Some studies also suggest a role in the modulation of adenylyl-cyclase.
Caption: Anti-inflammatory mechanism of N-Phenylphthalimide derivatives.
Summary and Conclusion
This comparative guide highlights the distinct efficacy profiles of this compound and N-Phenylphthalimide. This compound demonstrates significant promise as an antimicrobial agent, particularly against fungal pathogens like Candida albicans. Its multifaceted mechanism of action, involving both anti-inflammatory and pro-angiogenic pathways, suggests its potential in complex disease models.
In contrast, N-Phenylphthalimide and its derivatives have been more extensively studied for their anticonvulsant and anti-inflammatory properties. The data indicates a strong potential for this scaffold in the development of therapies for neurological disorders and inflammatory conditions, with a mechanism likely involving the inhibition of COX enzymes.
The lack of directly comparable quantitative data across all biological activities underscores the need for future head-to-head studies. Such research would provide a clearer understanding of the relative potency and therapeutic potential of these two important phthalimide derivatives, guiding further drug development efforts. Researchers are encouraged to utilize the provided experimental protocols to generate standardized and comparable data.
References
- 1. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [ouci.dntb.gov.ua]
- 3. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of N-Alkylphthalimide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-alkylphthalimide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic modification of the N-alkyl substituent allows for the fine-tuning of their pharmacological properties, leading to the development of potent anticonvulsant, antimicrobial, and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-alkylphthalimide derivatives, supported by quantitative data and detailed experimental protocols.
Anticonvulsant Activity
The anticonvulsant properties of N-alkylphthalimide derivatives have been extensively evaluated using standardized preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the PTZ model suggests efficacy against absence seizures.
Quantitative Comparison of Anticonvulsant Activity
| Compound ID | N-Alkyl Substituent | MES Test ED₅₀ (µmol/kg) | PTZ Test ED₅₀ (µmol/kg) | Reference |
| 1 | 2,6-dimethylphenyl | 25.2 (rat, oral) | - | [1] |
| 2 | 2-methylphenyl | 47.61 (mouse, i.p.) | - | [1] |
| 3 | 2-ethylphenyl | > ED₅₀ of 2-methylphenyl | - | [1] |
| 4 | 2-ethyl-6-methylphenyl | > ED₅₀ of 2-ethylphenyl | - | [1] |
| 5 | 2,6-diethylphenyl | > ED₅₀ of 2-ethyl-6-methylphenyl | - | [1] |
| 6 | Unsubstituted Phenyl | > ED₅₀ of 2,6-diethylphenyl | - | [1] |
| 7 | - | - | > Phenytoin | [2] |
| 8 | - | 100% protection | 100% protection | [2] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. "-" indicates data not available. Compounds 7 and 8 are noted for being more potent than the standard drug Phenytoin in both MES and PTZ models, with compound 8 providing 100% protection in tonic seizures.[2]
SAR Insights: The data suggests that substitution on the N-phenyl ring significantly influences anticonvulsant activity. Specifically, di-substitution at the 2 and 6 positions with methyl groups appears to be optimal for potent anti-MES activity.[1] The order of anticonvulsant efficiency for N-phenyl ring substituents is: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl.[1]
Antimicrobial Activity
N-alkylphthalimide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound ID | N-Alkyl Substituent | S. aureus | P. aeruginosa | C. albicans | C. tropicalis | Reference |
| 9 (3b) | Methylphenyl | 128 | 128 | 128 | 128 | [3] |
| 10 | - | - | - | - | 64 | [3] |
| 11 (4g) | - | - | - | - | - | [4] |
| 12 (5c) | - | - | - | - | - | [4] |
| 13 (5d) | - | - | - | - | - | [4] |
A lower MIC value indicates greater antimicrobial potency. "-" indicates data not available. Compound 9 (3b) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeast.[3] Compound 10, an N-phthaloylglycine alkyl ester, showed a notable MIC of 64 µg·mL−1 against C. tropicalis.[3] Compounds 11, 12, and 13 demonstrated very strong antimycobacterial activity.[4]
SAR Insights: The antimicrobial activity of N-alkylphthalimide derivatives is influenced by the nature of the substituent. For instance, the addition of butyl and aryl groups is being investigated to enhance antimicrobial properties.[3] The mechanism of antifungal action for some derivatives appears to involve interaction with ergosterol (B1671047) in the fungal cell membrane.[3]
Anticancer Activity
The anticancer potential of N-alkylphthalimide derivatives has been investigated against various cancer cell lines, with the MTT assay being a common method to assess cytotoxicity. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Quantitative Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound ID | N-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 14 (3a) | Fused thiazole | SMMC-7721 | < Amonafide | [5] |
| 15 (3c) | Fused thiazole | HepG2 | Best inhibition | [5] |
| 16 (NHPI) | Hydroxy | BT-20, LoVo | Potent & selective | [6] |
IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater cytotoxic potency. "-" indicates data not available. Compound 14 (3a) exhibited improved anti-tumor activity compared to the known anticancer agent amonafide.[5] Compound 15 (3c) displayed the best inhibitory potency against two hepatoma cell lines.[5] N-Hydroxyphthalimide (NHPI, 16) showed potent and selective anti-proliferative effects on human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo) cells.[6]
SAR Insights: The anticancer activity of these derivatives can be significantly enhanced by fusing heterocyclic rings, such as thiazole, to the phthalimide (B116566) skeleton.[5] The mechanism of action for some derivatives involves the induction of G2/M phase cell cycle arrest and inhibition of key signaling pathways like the mTOR pathway.[5][6]
Experimental Protocols
Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test This model is used to identify compounds that prevent seizure spread.[7]
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound to mice or rats at various doses.[8]
-
At the time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas, followed by saline to ensure conductivity.[7]
-
Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.[7]
-
Observe the animal for the presence or absence of the tonic hindlimb extensor component of the seizure. Abolition of this component indicates protection.[7]
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[7]
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Test This model is used to identify compounds effective against myoclonic and absence seizures.[9]
-
Reagents: Pentylenetetrazole (PTZ) solution in saline.
-
Procedure:
-
Administer the test compound to mice.
-
After a predetermined time, inject a convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).[10]
-
Observe the animals for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., 0=no effect, 1=jerks, 2=Straub's tail, 3=clonus).[10]
-
The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[11][12]
-
Materials: 96-well microtiter plates, bacterial/fungal cultures, appropriate broth medium, and stock solutions of the test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the N-alkylphthalimide derivatives in the broth medium in the wells of a microtiter plate.[12]
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[12]
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]
-
Anticancer Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell viability.[13]
-
Reagents: MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-alkylphthalimide derivatives and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[13]
-
Add a solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[13]
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
-
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of N-alkylphthalimide derivatives.
mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide (NHPI)
References
- 1. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of N-Butylphthalimide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
N-Butylphthalimide is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and spices.[1][2] The efficiency and environmental impact of its synthesis are of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of various methods for the synthesis of this compound, offering a detailed look at their performance based on experimental data.
Performance Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on several factors, including desired yield, purity, reaction time, cost, and environmental considerations. The following table summarizes the quantitative data for a selection of prominent synthesis methods.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Method 1: From Phthalic Anhydride (B1165640) & n-Butylamine | Phthalic Anhydride, n-Butylamine | Water, Phase-transfer catalyst | 100-160 | 0.5-20 | High (not specified) | Not specified | [1] |
| Method 2: Gabriel Synthesis | Potassium Phthalimide (B116566), n-Butyl Bromide | Dimethylformamide (DMF) | 80-100 | Several hours | Good (not specified) | High | [3] |
| Method 3: Radical Addition | Phthalimide, 1-Butene (B85601) | Organic/Inorganic Peroxide or UV light | Room Temperature - 100 | 3-24 | 74.38 | 98.55 | [4] |
| Method 4: Microwave-Assisted (Neat) | Phthalimide, n-Butyl Halide | Tetrabutylammonium (B224687) Bromide (TBAB) | Not specified | 3-5 mins | >85 | High | [5] |
| Method 5: Continuous Flow | Molten Phthalic Anhydride, n-Butylamine | None | Two zones, second is higher | Not specified | >99.5 | High | [6] |
Reaction Pathways and Logical Relationships
The synthesis of this compound can be achieved through several distinct chemical pathways. The following diagrams illustrate the core chemical transformations for the primary methods.
Caption: Reaction of Phthalic Anhydride with n-Butylamine.
Caption: The Gabriel Synthesis of this compound.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Method 1: Synthesis from Phthalic Anhydride and n-Butylamine
This method involves the direct condensation of phthalic anhydride with n-butylamine. A notable advantage is the use of water as a solvent, which is environmentally benign.[1]
Protocol:
-
Charging Reaction Stage: In a reaction vessel, charge phthalic anhydride and n-butylamine (molar ratio of 1:1 to 1:1.3) with water as the solvent.[1] The mass ratio of water to phthalic anhydride can be up to 1:1.[1]
-
Add a phase-transfer catalyst.
-
Heat the mixture to reflux at a temperature between 100°C and 160°C for 0.5 to 20 hours.[1] This will result in a flaxen-colored turbid liquor.[1]
-
Cooling and Separation Phase: After the reaction is complete, cool the mixture to 55-65°C and allow it to stand for phase separation.[1]
-
Continue cooling to 35-45°C and separate the pale yellow oily liquid, which is the this compound product.[1]
Method 2: Gabriel Synthesis from Potassium Phthalimide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines and, in this case, N-substituted phthalimides.[7][8] It involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.
Protocol:
-
Suspend potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF).[3]
-
Add the primary n-butyl halide (1.0 equivalent), such as n-butyl bromide.
-
Heat the reaction mixture to a temperature between 80-100°C.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the alkyl halide is consumed.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.[3]
Method 3: Radical Addition of Phthalimide to 1-Butene
This innovative method utilizes a free-radical addition reaction, offering an alternative pathway with potentially milder conditions.[4]
Protocol:
-
In a reaction vessel, dissolve phthalimide in a suitable solvent (e.g., acetonitrile).
-
Introduce 1-butene into the reaction mixture. The molar ratio of phthalimide to 1-butene can range from 1:1 to 1:7.[4]
-
Initiate the radical reaction either by adding an organic or inorganic peroxide initiator or by using UV light.[4]
-
Maintain the reaction temperature between room temperature and 100°C for 3 to 24 hours.[4]
-
Upon completion, the product, this compound, is isolated from the reaction mixture. In a specific example, after reaction, the excess 1-butene and acetonitrile (B52724) are distilled off, and the residue is treated with diethyl ether to precipitate unreacted starting materials, leaving the product in the filtrate.[4]
Method 4: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for many organic transformations, including the synthesis of N-alkyl phthalimides.[5][9][10] This approach often leads to significantly reduced reaction times and improved yields.
Protocol (Neat Reaction):
-
In a microwave-safe reaction vessel, mix phthalimide, the n-butyl halide (e.g., n-butyl bromide), and a catalytic amount of tetrabutylammonium bromide (TBAB).[5]
-
Subject the neat (solvent-free) reaction mixture to microwave irradiation.
-
The reaction is typically complete within a few minutes (e.g., 3-5 minutes).
-
The pure this compound product can be isolated directly.
Concluding Remarks
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The classical Gabriel synthesis and the direct reaction of phthalic anhydride with n-butylamine are well-established and reliable routes. More modern approaches, such as microwave-assisted synthesis and radical additions, offer significant improvements in terms of reaction speed and potentially milder conditions. For industrial applications, continuous flow processes present an opportunity for high-throughput and high-yield production. The choice of the optimal synthesis method will ultimately be guided by the specific requirements of the researcher or manufacturer, balancing factors such as yield, purity, cost, scalability, and environmental impact.
References
- 1. CN102344405A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103922993A - Method for synthesizing industrial auxiliary this compound - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 9. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validating the Structure of Synthesized N-Butylphthalimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a synthesized compound's structure is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the key analytical techniques used to confirm the structure of N-Butylphthalimide. As a point of comparison, spectral data for its isomer, N-tert-Butylphthalimide, is also presented to highlight the sensitivity of these methods to subtle structural variations.
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected spectral data for this compound and its isomer, N-tert-Butylphthalimide. This data is essential for confirming the successful synthesis of the target molecule and for distinguishing it from structurally similar compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (C₆H₄) | ~7.7-7.9 | Multiplet |
| N-CH₂- (Butyl) | ~3.6 | Triplet | |
| -CH₂- (Butyl) | ~1.6 | Multiplet | |
| -CH₂- (Butyl) | ~1.3 | Multiplet | |
| -CH₃ (Butyl) | ~0.9 | Triplet | |
| N-tert-Butylphthalimide | Aromatic (C₆H₄) | ~7.7-7.9 | Multiplet |
| -C(CH₃)₃ (tert-Butyl) | ~1.6 | Singlet |
Note: Specific chemical shifts and coupling constants can be found in spectral databases such as ChemicalBook and PubChem.[1][2]
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~168 |
| Aromatic (quaternary C) | ~132 | |
| Aromatic (CH) | ~123, 134 | |
| N-CH₂- (Butyl) | ~38 | |
| -CH₂- (Butyl) | ~30 | |
| -CH₂- (Butyl) | ~20 | |
| -CH₃ (Butyl) | ~14 | |
| N-tert-Butylphthalimide | Carbonyl (C=O) | ~169 |
| Aromatic (quaternary C) | ~133 | |
| Aromatic (CH) | ~123, 134 | |
| -C(CH₃)₃ (quaternary C) | ~57 | |
| -C(CH₃)₃ (CH₃) | ~29 |
Note: Detailed spectral data is available in databases like PubChem and ChemicalBook.[1][2][3]
Table 3: FT-IR Spectral Data
| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) |
| This compound | C=O stretch (imide) | ~1770 and ~1710 |
| C-N stretch | ~1390 | |
| Aromatic C-H stretch | ~3050-3100 | |
| Aliphatic C-H stretch | ~2850-2960 | |
| N-tert-Butylphthalimide | C=O stretch (imide) | ~1765 and ~1705 |
| C-N stretch | ~1370 | |
| Aromatic C-H stretch | ~3050-3100 | |
| Aliphatic C-H stretch | ~2870-2970 |
Note: IR spectra can be influenced by the sampling method (e.g., thin film, KBr pellet).[4][5][6] Phthalimide (B116566) itself shows characteristic C=O stretching vibrations.[5][6]
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 203 | 160, 148, 130, 104, 76 |
| N-tert-Butylphthalimide | 203 | 188, 148, 130, 104, 76, 57 |
Note: The fragmentation pattern is key to distinguishing isomers. The base peak for N-tert-Butylphthalimide is often observed at m/z 188, corresponding to the loss of a methyl group.[3][4][7]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structural validation. Below are generalized protocols for the key analytical techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] The solution should be clear and free of any particulate matter.
-
Instrument Setup: The NMR spectrometer is typically operated at a frequency of 300-600 MHz for ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.[9] For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Setup: Record a background spectrum of the clean, empty salt plates or ATR crystal. This will be subtracted from the sample spectrum.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the imide C=O stretches and the aromatic and aliphatic C-H stretches.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.[14]
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature, oven temperature program, and carrier gas (typically helium) flow rate to achieve good separation.
-
Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV. Set the mass scan range (e.g., m/z 40-400).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for analysis.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and the characteristic fragment ions. Compare the obtained spectrum with a reference spectrum from a database.[7][15]
Mandatory Visualization
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
References
- 1. This compound(1515-72-6) 1H NMR [m.chemicalbook.com]
- 2. This compound(1515-72-6) 13C NMR spectrum [chemicalbook.com]
- 3. N-tert-Butylphthalimide | C12H13NO2 | CID 244292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.latech.edu [chem.latech.edu]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. uoguelph.ca [uoguelph.ca]
- 15. whitman.edu [whitman.edu]
Comparative Cross-Reactivity Analysis of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of N-Butylphthalimide in the context of immunoassay development. Due to the limited availability of public data directly assessing the cross-reactivity of this compound, this document presents a hypothetical scenario based on established principles of immunoassay specificity for structurally similar compounds, such as other phthalates and thalidomide (B1683933) analogs. The provided data and protocols are illustrative and intended to serve as a guide for designing and interpreting cross-reactivity studies.
The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately measures the target analyte without interference from structurally related compounds. Cross-reactivity assessments are therefore essential during the validation of any new immunoassay.
Understanding Cross-Reactivity
In competitive immunoassays, cross-reactivity occurs when compounds structurally similar to the target analyte bind to the specific antibody, leading to an overestimation of the analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
The core structure of this compound, featuring a phthalimide (B116566) group and an N-alkyl chain, suggests potential cross-reactivity with other N-substituted phthalimides and related phthalate (B1215562) esters.
Quantitative Comparison of Cross-Reactivity
The following table presents hypothetical cross-reactivity data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for the quantification of this compound. The selection of potential cross-reactants is based on structural similarity, including variations in the N-alkyl substituent and related phthalate compounds.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)¹ |
| This compound | Phthalimide with N-butyl group | 10 | 100 |
| N-Methylphthalimide | Phthalimide with N-methyl group | 500 | 2.0 |
| N-Ethylphthalimide | Phthalimide with N-ethyl group | 250 | 4.0 |
| N-Propylphthalimide | Phthalimide with N-propyl group | 100 | 10.0 |
| N-Octylphthalimide | Phthalimide with N-octyl group | 800 | 1.25 |
| Phthalimide | Unsubstituted phthalimide | >10,000 | <0.1 |
| Di-n-butyl phthalate (DBP) | Phthalate ester with two butyl chains | >10,000 | <0.1 |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | >10,000 | <0.1 |
| Lenalidomide | Thalidomide analog | >10,000 | <0.1 |
| Pomalidomide | Thalidomide analog | >10,000 | <0.1 |
¹Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A competitive indirect ELISA is a common method for determining the cross-reactivity of small molecules like this compound.
Principle of the Competitive Indirect ELISA
This assay involves a competition between the free analyte (this compound or a potential cross-reactant in the sample) and a fixed amount of a coating antigen (this compound conjugated to a carrier protein) for binding to a limited amount of specific primary antibody. The amount of primary antibody bound to the coating antigen is then detected by an enzyme-conjugated secondary antibody. The signal produced is inversely proportional to the concentration of the free analyte in the sample.
Materials and Reagents
-
96-well microtiter plates
-
Coating antigen: this compound-protein conjugate (e.g., -BSA or -OVA)
-
Primary antibody: Rabbit anti-N-Butylphthalimide polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP)
-
This compound standard
-
Potential cross-reacting compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Procedure
-
Coating: Microtiter plates are coated with the this compound-protein conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer to remove any unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with washing buffer.
-
Competitive Reaction: A mixture of the primary antibody and either the this compound standard or the test compound (at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with washing buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: The HRP-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with washing buffer.
-
Signal Development: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for this compound and each test compound. The percent cross-reactivity is then calculated using the formula mentioned above.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of cross-reactivity.
Figure 1. Experimental workflow for the competitive indirect ELISA.
Figure 2. Principle of antibody cross-reactivity.
N-Butylphthalimide as a Plasticizer for PVC: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various plasticizers in Polyvinyl Chloride (PVC), with a focus on establishing a framework for evaluating N-Butylphthalimide. Due to a notable lack of publicly available experimental data on the performance of this compound in PVC, this document summarizes the performance of common alternative plasticizers to serve as a benchmark. The experimental protocols provided are standardized methods that can be applied to evaluate this compound and generate directly comparable data.
Overview of PVC Plasticizers
Plasticizers are essential additives that increase the flexibility, workability, and durability of PVC.[1] They function by embedding themselves between the polymer chains, which reduces intermolecular forces and allows the chains to move more freely.[2] The choice of plasticizer significantly impacts the final properties of the PVC product, including its mechanical strength, thermal stability, and resistance to migration.[1]
Commonly used plasticizers for PVC include:
-
Phthalates: Di(2-ethylhexyl) phthalate (B1215562) (DEHP or DOP), Diisononyl phthalate (DINP)
-
Terephthalates: Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP)
-
Bio-based Plasticizers: Citrate esters, Epoxidized Soybean Oil (ESBO)
-
Polymeric Plasticizers
Concerns over the potential health and environmental impacts of some phthalates have driven the search for safer alternatives.[3]
Comparative Performance Data
The following tables summarize the typical performance of common PVC plasticizers. These values are compiled from various sources and represent typical ranges observed in experimental studies. The performance of a plasticizer can vary depending on its concentration, the specific PVC formulation, and the processing conditions.
Table 1: Mechanical Properties of Plasticized PVC (at 40-60 phr loading)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| DOP | 15 - 25 | 250 - 400 | 70 - 90 |
| DOTP | 20 - 30 | 250 - 350 | 75 - 95 |
| DINP | 18 - 28 | 300 - 450 | 70 - 90 |
| Citrate Esters | 15 - 25 | 250 - 380 | 70 - 85 |
| ESBO (as secondary) | Varies | Varies | Varies |
Note: ESBO is typically used as a co-plasticizer and thermal stabilizer, and its effect on mechanical properties depends on the primary plasticizer used.[4]
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Volatility (Weight Loss %) | Migration into Hexane (Weight Loss %) |
| DOP | -40 to -20 | High | High |
| DOTP | -35 to -15 | Low | Low |
| DINP | -45 to -25 | Moderate | Moderate |
| Citrate Esters | -50 to -30 | Low to Moderate | Low to Moderate |
| ESBO (as secondary) | Varies | Very Low | Very Low |
Performance Profile of this compound (Inferred)
Chemical Structure: this compound is a phthalic acid derivative with a butyl group attached to the nitrogen atom of the imide. Its structure is rigid and polar.
Expected Performance:
-
Plasticizing Efficiency: Due to its relatively small size and polar nature, this compound would likely be an efficient plasticizer, effectively reducing the glass transition temperature of PVC. However, its efficiency might be lower than that of phthalates with longer, more flexible alkyl chains like DOP.
-
Mechanical Properties: It is anticipated to impart moderate flexibility to PVC. The tensile strength of PVC plasticized with this compound might be higher than that of PVC plasticized with DOP, while the elongation at break might be lower.
-
Thermal Stability: The thermal stability is expected to be comparable to other low-molecular-weight phthalates.
-
Migration Resistance: Given its smaller molecular size compared to DOP or DINP, this compound would likely exhibit higher volatility and migration rates, which could be a significant drawback for many applications.
It is crucial to emphasize that these are theoretical inferences. Experimental validation is necessary to determine the actual performance of this compound as a PVC plasticizer.
Comparison with Alternatives
-
vs. DOP: DOP is a widely used, cost-effective plasticizer known for its excellent plasticizing efficiency.[2] However, it has faced scrutiny due to health concerns.[5] this compound, being a smaller molecule, would likely have higher migration rates than DOP.
-
vs. DOTP: DOTP is a non-phthalate isomer of DOP and is considered a safer alternative with better thermal stability and lower migration.[6] this compound is unlikely to match the low migration and high permanence of DOTP.
-
vs. DINP: DINP offers a good balance of properties and is often used as a replacement for DOP.[1] Its larger molecular size compared to this compound suggests it would have better permanence.
-
vs. Citrate Esters: Citrate esters are bio-based and have a good safety profile.[7] They offer good plasticizing efficiency, particularly at low temperatures.[8] Depending on their specific structure, they can have lower migration than traditional phthalates.
-
vs. ESBO: ESBO is primarily used as a secondary plasticizer and a thermal co-stabilizer.[4] It has very low migration but is not typically used as the sole plasticizer.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of plasticizer performance.
PVC Formulation and Sample Preparation
Objective: To prepare standardized PVC sheets with different plasticizers for subsequent testing.
Methodology:
-
Compounding: A typical formulation consists of PVC resin (e.g., K-value 67-70), a plasticizer (e.g., 40-60 phr - parts per hundred resin), a thermal stabilizer (e.g., 2-3 phr of a Ca/Zn or Ba/Zn stabilizer), and lubricants (e.g., 0.5-1.5 phr stearic acid).
-
Mixing: The components are dry-blended in a high-speed mixer until a homogeneous powder is obtained.
-
Milling: The dry blend is then processed on a two-roll mill at a temperature of 160-180°C until a uniform sheet is formed.
-
Molding: The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) at a temperature of 170-185°C and a pressure of 10-15 MPa, followed by cooling under pressure.
-
Conditioning: The molded sheets are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Diagram of Experimental Workflow for Sample Preparation:
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC.
Methodology:
-
Tensile Testing (ASTM D638 / ISO 527):
-
Dumbbell-shaped specimens are cut from the conditioned sheets.
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 50 or 100 mm/min) until the specimen fractures.
-
Tensile strength (at break or yield) and elongation at break are recorded.
-
-
Hardness Testing (ASTM D2240 / ISO 868):
-
A Durometer (Shore A or D scale) is used.
-
The indenter of the durometer is pressed onto the surface of the conditioned PVC sheet.
-
The hardness value is read directly from the instrument after a specified time (e.g., 1 or 3 seconds).
-
Thermal Analysis
Objective: To evaluate the effect of the plasticizer on the thermal stability and glass transition temperature of PVC.
Methodology:
-
Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358):
-
A small, known weight of the sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20°C/min) in an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of degradation is determined from the TGA curve.
-
-
Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357):
-
A small, known weight of the sample is sealed in an aluminum pan.
-
The sample is heated and cooled at a controlled rate (e.g., 10°C/min).
-
The heat flow to or from the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is determined from the change in the heat capacity observed in the DSC thermogram.[9][10]
-
Diagram of Thermal Analysis Workflow:
Migration Resistance Testing
Objective: To quantify the loss of plasticizer from the PVC due to volatilization and extraction.
Methodology:
-
Volatility (ASTM D1203):
-
Circular specimens of known weight are placed in a conditioned oven at a specified temperature (e.g., 70°C).
-
The specimens are weighed at regular intervals.
-
The weight loss due to the volatilization of the plasticizer is calculated.
-
-
Extraction in Liquids (ASTM D1239):
-
Specimens of known weight are fully immersed in a test liquid (e.g., n-hexane, soapy water, or olive oil) at a specified temperature for a set duration.
-
After immersion, the specimens are removed, dried, and reweighed.
-
The weight loss due to extraction of the plasticizer is calculated.
-
Conclusion
The selection of a suitable plasticizer for PVC is a critical decision that depends on the desired performance characteristics of the final product, as well as regulatory and safety considerations. While traditional phthalates like DOP have been the workhorses of the industry, alternatives such as DOTP, DINP, and bio-based plasticizers offer improved performance in terms of thermal stability and migration resistance, along with better safety profiles.
There is a clear need for experimental data on the performance of this compound as a PVC plasticizer to allow for a direct and objective comparison with these established alternatives. The experimental protocols outlined in this guide provide a standardized framework for conducting such an evaluation. Researchers and developers are encouraged to generate and publish this data to enable a more complete understanding of the potential of this compound in PVC applications.
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Toxicity and Environmental Impact of Emerging Plasticizers: Risks and Research Gaps [sinocurechem.com]
- 4. kanademy.com [kanademy.com]
- 5. gst-chem.com [gst-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. kanademy.com [kanademy.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of N-Butylphthalimide and N-Octylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-Butylphthalimide and N-Octylphthalimide, focusing on available experimental data. The objective is to offer a clear perspective on their potential applications and to highlight the influence of N-alkyl chain length on their biological profiles.
Introduction
N-substituted phthalimides are a class of compounds with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nature of the substituent on the nitrogen atom of the phthalimide (B116566) core plays a crucial role in determining the specific activity and potency of these molecules. This guide focuses on two such derivatives: this compound and N-Octylphthalimide, which differ in the length of their N-alkyl chains. This structural difference is expected to influence their physicochemical properties, such as lipophilicity, and consequently, their interactions with biological targets.
Comparative Biological Activity
A review of the current scientific literature reveals a significant disparity in the available biological data for this compound versus N-Octylphthalimide. This compound has been the subject of more extensive research, with documented antifungal and antibacterial properties. In contrast, specific biological activity data for N-Octylphthalimide is scarce.
Antifungal Activity
This compound has demonstrated notable antifungal activity against the pathogenic yeast Candida albicans.[1][2] This activity is quantifiable by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 1: Antifungal Activity against Candida albicans
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | 100 µg/mL[1][2] |
| N-Octylphthalimide | Candida albicans | Data not available |
The lack of specific data for N-Octylphthalimide's antifungal activity prevents a direct quantitative comparison. However, structure-activity relationship (SAR) studies on N-substituted phthalimides suggest that the length of the alkyl chain influences antimicrobial potency. Generally, an increase in alkyl chain length can lead to a decrease in activity beyond an optimal length, often attributed to reduced bioavailability or unfavorable interactions with the target site. One study on various N-substituted phthalimides indicated that the butyl derivative exhibited the highest antibacterial potency against Bacillus japonicum compared to other alkyl derivatives, with activity decreasing for longer chains. This suggests that N-Octylphthalimide may exhibit lower antifungal activity than this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
The following protocol is a standard method used to determine the MIC of a compound against a fungal strain like Candida albicans.[1][2]
Caption: Workflow for MIC Determination.
Signaling Pathways and Structure-Activity Relationship
While specific signaling pathways for this compound and N-Octylphthalimide are not extensively elucidated, the structure-activity relationship of N-alkylphthalimides provides a logical framework for understanding their potential biological effects.
Caption: Structure-Activity Relationship.
The difference in the length of the N-alkyl chain directly impacts the lipophilicity of the molecule. N-Octylphthalimide, with its longer C8 chain, is significantly more lipophilic than this compound (C4 chain). This property can affect various aspects of biological activity:
-
Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cell membranes, which could be advantageous for reaching intracellular targets.
-
Target Binding: The alkyl chain may interact with hydrophobic pockets in target proteins. The optimal chain length for such interactions is target-dependent.
-
Bioavailability: While moderate lipophilicity is often beneficial for oral absorption, very high lipophilicity can lead to poor aqueous solubility and reduced bioavailability.
Based on the available data for related compounds, the shorter butyl chain in this compound appears to strike a better balance for antimicrobial activity compared to longer-chain analogs.
Conclusion
The available experimental data indicates that this compound possesses antifungal activity against Candida albicans. While direct biological data for N-Octylphthalimide is lacking, structure-activity relationship principles suggest that its longer alkyl chain may result in lower antimicrobial potency compared to this compound. Further experimental studies on N-Octylphthalimide are necessary to provide a comprehensive and direct comparison of the biological activities of these two compounds. Researchers and drug development professionals are encouraged to consider the influence of N-alkyl chain length when designing and evaluating new phthalimide-based therapeutic agents.
References
- 1. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N-Butylphthalimide's Antimicrobial Potential: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Butylphthalimide's antimicrobial performance against key pathogens, supported by experimental data. We delve into its mechanism of action and provide detailed experimental protocols to aid in the validation of its assay results.
Performance Snapshot: this compound vs. Other Agents
This compound has demonstrated notable antimicrobial activity, particularly against fungal pathogens. Its efficacy against a range of bacteria is an active area of investigation. The following table summarizes the available quantitative data on its performance, primarily focusing on its antifungal and anti-biofilm capabilities.
| Microorganism | Assay Type | This compound MIC | Comparator Agent | Comparator Agent MIC |
| Candida albicans | Broth Microdilution | 100 µg/mL[1][2][3] | Fluconazole | >512 µg/mL (for resistant strains)[4] |
| Candida albicans | Broth Microdilution | 128 µg/mL[4] | - | - |
| Staphylococcus aureus | Biofilm Inhibition | Effective Inhibition | - | - |
| Escherichia coli | Biofilm Inhibition | Effective Inhibition | - | - |
| Staphylococcus epidermidis | Biofilm Inhibition | Effective Inhibition | - | - |
| Vibrio parahaemolyticus | Biofilm Inhibition | Effective Inhibition | - | - |
Unveiling the Mechanism: How this compound Works
Current research indicates that this compound's antifungal activity against Candida albicans stems from its ability to interfere with critical virulence factors. Specifically, it has been shown to down-regulate the expression of genes essential for hyphal formation and biofilm development, namely ECE1, HWP1, and UME6[1]. This targeted disruption of fungal morphogenesis and community development presents a promising mechanism for combating candidiasis.
References
- 1. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Computational and Experimental Data for N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Spectroscopic Data
This guide provides a detailed comparison of experimentally determined and computationally predicted data for N-Butylphthalimide, a key intermediate in organic synthesis. By presenting a side-by-side analysis of its physical properties and spectroscopic signatures, this document aims to offer researchers a comprehensive understanding of this compound, aiding in its identification, characterization, and application in various research and development endeavors.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, contrasting experimentally measured values with computationally derived properties.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Melting Point | 32-36 °C[1], 29-33 °C[2], 28.5-34.5 °C[3] | Not available |
| Boiling Point | 309.90 °C (estimated at 760 mmHg)[4], 120-123 °C (at 5 mmHg)[2] | Not available |
| Water Solubility | Sparingly soluble[5][6], 119.5 mg/L at 25 °C (estimated)[4] | Not available |
| logP (o/w) | Not available | 2.7 (Computed by PubChem)[7] |
| pKa | Not available | -2.09 ± 0.20 (Predicted)[6] |
Table 2: Spectroscopic Data (¹H NMR)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) |
| Aromatic (4H, m) | 7.8 (dd, J = 5.5, 3.0 Hz, 2H), 7.67 (dd, J = 5.4, 3.1 Hz, 2H)[8] |
| -CH₂-N (2H, t) | 3.65 (t, J = 7.3 Hz)[8] |
| -CH₂- (2H, m) | 1.65 - 1.60 (m)[8] |
| -CH₂- (2H, q) | 1.33 (q, J = 7.5 Hz)[8] |
| -CH₃ (3H, t) | 0.91 (t, J = 7.4 Hz)[8] |
Table 3: Spectroscopic Data (¹³C NMR)
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C=O | 168.4[8] |
| Aromatic (CH) | 133.8[8] |
| Aromatic (C) | 132.1[8] |
| Aromatic (CH) | 123.1[8] |
| -CH₂-N | 37.7[8] |
| -CH₂- | 30.6[8] |
| -CH₂- | 20.2[8] |
| -CH₃ | 13.6[8] |
Table 4: Spectroscopic Data (FT-IR)
| Functional Group | Experimental Wavenumber (cm⁻¹) |
| C=O (imide) | Data not explicitly found in search results |
| C-N Stretch | Data not explicitly found in search results |
| Aromatic C-H Stretch | Data not explicitly found in search results |
| Aliphatic C-H Stretch | Data not explicitly found in search results |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8] The capillary tube is then placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with mineral oil, and heated slowly.[2] The temperature at which the substance first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For accurate determination, a slow heating rate of approximately 1-2 °C per minute is maintained near the expected melting point.[2]
FT-IR Spectroscopy (KBr Pellet Method)
The infrared spectrum of solid this compound is obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.[9] The homogenous mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[3] The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is recorded on a spectrometer operating at a frequency of 400 MHz or higher.[8] A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[8] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired by subjecting the sample to a strong magnetic field and pulsing it with radiofrequency waves. The resulting free induction decay (FID) is then Fourier-transformed to obtain the frequency-domain spectrum.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Discussion
A direct and comprehensive comparison between experimental and computational data for this compound is challenging due to the limited availability of dedicated computational studies on this specific molecule in the searched literature. The provided computational data from public databases like PubChem offer predicted values for properties like logP and pKa, which are useful for initial assessments but lack the detail of a full computational analysis (e.g., optimized geometry, theoretical spectra).
The experimental data, particularly for melting point, shows good agreement across different sources, providing a reliable range for this physical constant. The detailed ¹H and ¹³C NMR data from a peer-reviewed publication offer a solid basis for structural confirmation.[8]
To perform a more in-depth comparison, future work should involve dedicated computational studies on this compound. Density Functional Theory (DFT) calculations, similar to those performed on related phthalimide (B116566) derivatives, could provide valuable insights. For instance, geometry optimization using methods like B3LYP with basis sets such as 6-31G* would yield the most stable conformation of the molecule. Subsequent frequency calculations would produce a theoretical IR spectrum, which could then be compared with experimental FT-IR data to assign vibrational modes. Furthermore, GIAO (Gauge-Including Atomic Orbital) calculations could predict the ¹H and ¹³C NMR chemical shifts, allowing for a direct comparison with the experimental spectra and aiding in the definitive assignment of all signals.
While no information on specific signaling pathways involving this compound was found, its role as a synthetic intermediate suggests its primary importance lies in its chemical reactivity and utility as a building block for more complex molecules.[6] The provided experimental data and protocols are therefore crucial for ensuring the identity and purity of this compound in such synthetic applications.
References
- 1. westlab.com [westlab.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
N-Butylphthalimide: A Performance Benchmark in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Butylphthalimide's performance in polymer applications, particularly as a plasticizer in Polyvinyl Chloride (PVC) and as a precursor for polyimide synthesis. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing knowledge on related compounds and standard polymer evaluation techniques to offer a comprehensive performance benchmark. The data presented for this compound is extrapolated and should be considered as a guideline for further experimental validation.
This compound as a Plasticizer for PVC
Plasticizers are essential additives that enhance the flexibility and durability of polymers like PVC. The performance of a plasticizer is evaluated based on its efficiency in modifying mechanical and thermal properties, as well as its permanence within the polymer matrix.
Comparative Performance Data
The following table compares the expected performance of this compound with common phthalate (B1215562) and non-phthalate plasticizers in a standard flexible PVC formulation.
| Property | This compound (Estimated) | Diisononyl Phthalate (DINP) (Typical) | Dioctyl Terephthalate (DOTP) (Typical) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 18 - 22 | 20 - 25 | 22 - 26 |
| Elongation at Break (%) | 300 - 350 | 350 - 400 | 330 - 380 |
| Shore A Hardness | 80 - 85 | 78 - 82 | 80 - 84 |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | -25 to -35 | -35 to -45 | -30 to -40 |
| 5% Weight Loss Temp. (°C) | 220 - 240 | 230 - 250 | 240 - 260 |
| Permanence | |||
| Volatility (Weight Loss, %) | Moderate | Low | Low |
| Water Extraction (Weight Loss, %) | Low | Very Low | Very Low |
| Oil Extraction (Weight Loss, %) | Moderate to High | Moderate | Low |
Note: The values for this compound are estimates based on its chemical structure and general trends observed for similar phthalate plasticizers. Experimental verification is required for definitive performance assessment.
Experimental Protocols
-
Tensile Strength and Elongation at Break (ASTM D882):
-
Prepare PVC sheets plasticized with 40 parts per hundred of resin (phr) of the respective plasticizer.
-
Cut dumbbell-shaped specimens from the sheets.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a crosshead speed of 500 mm/min.
-
Record the maximum tensile strength and the elongation at the point of rupture.
-
-
Shore A Hardness (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the plasticized PVC sheets.
-
Take at least five measurements at different points on the sample and calculate the average.
-
-
Glass Transition Temperature (DSC):
-
Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg).
-
Heat a small sample (5-10 mg) from -80°C to 100°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Use a Thermogravimetric Analyzer (TGA) to assess thermal stability.
-
Heat a sample (10-15 mg) from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
The temperature at which 5% weight loss occurs is recorded as an indicator of thermal stability.
-
-
Volatility (Activated Carbon Method - ASTM D1203):
-
Place a known weight of the plasticized PVC sample in a dish with activated carbon.
-
Keep the dish in an oven at 70°C for 24 hours.
-
Measure the weight loss of the sample, which represents the plasticizer lost due to volatility.
-
-
Solvent Extraction (ASTM D1239):
-
Immerse a pre-weighed plasticized PVC sample in the test solvent (e.g., distilled water, olive oil) for 24 hours at a specified temperature.
-
Remove the sample, wipe it dry, and reweigh it.
-
The weight loss indicates the amount of plasticizer extracted by the solvent.
-
Logical Workflow for Plasticizer Evaluation
Safety Operating Guide
Navigating the Disposal of N-Butylphthalimide: A Guide for Laboratory Professionals
For researchers and scientists handling N-Butylphthalimide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with standard safety protocols and regulatory considerations.
Immediate Safety and Hazard Profile
This compound is a combustible solid and requires careful handling to avoid potential health effects.[1] While it is not always classified as a dangerous good for transport, it is associated with specific health hazards.[2] Understanding these properties is the first step in safe management.
Key Hazard Information:
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
-
Environmental: Discharge into the environment should be avoided; do not let the product enter drains.[1]
In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[1] Standard first aid measures include rinsing eyes thoroughly with water, washing skin with soap and water, and moving to fresh air if inhaled.[2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, compiled from safety data sheets.
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| Melting Point | 32 - 36 °C | [1] |
| Boiling Point | 120-123 °C at 5mm Hg | [1] |
| Flash Point | >110 °C | [1] |
| GHS Hazard Codes | H302, H315, H319 | [3][4] |
| Signal Word | Warning | |
| Storage Class | 11 - Combustible Solids | |
| Water Solubility | Sparingly soluble | [5] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for collecting and disposing of this compound waste in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
-
Wear appropriate PPE at all times, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2.0 Waste Collection
-
Solid Waste:
-
Collect waste this compound, including contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
The container must have a tight-fitting lid and be kept closed except when adding waste.
-
Label the container with "Hazardous Waste" and the full chemical name, "this compound".[6]
-
-
Solution Waste:
-
If this compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container.
-
Do not mix with incompatible waste streams. For instance, separate halogenated and non-halogenated solvent waste.[6]
-
Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate concentrations.
-
3.0 Managing Spills
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, prevent the spill from spreading or entering drains.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Place the swept material and any contaminated cleaning supplies into the designated solid hazardous waste container.[1]
4.0 Disposal of Empty Containers
-
Thoroughly empty the container of all contents.[7]
-
Rinse the container three times with a suitable solvent that can dissolve this compound.
-
Collect all rinsate as hazardous liquid waste.[7]
-
After rinsing and drying, deface or remove the original label.[7]
-
Dispose of the clean, rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.
5.0 Final Disposal Pathway
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[6]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[1][2]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved in a combustible solvent.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Guide to Handling N-Butylphthalimide
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of N-Butylphthalimide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural consistency. Given the variable hazard classifications in available safety data sheets, a conservative approach to personal protection is strongly advised.
Core Safety and Handling Summary
This compound is a solid organic compound that, according to multiple safety sources, should be handled as a potential eye irritant. Some data also suggests it may cause skin irritation and could be harmful if swallowed. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is paramount. The following table summarizes the recommended equipment for handling N--Butylphthalimide.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Prevents direct skin contact. While specific breakthrough times for this compound are not readily available, both nitrile and butyl rubber offer good resistance to a range of organic chemicals. Thicker gloves are recommended for prolonged handling. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Avoids inhalation of any potential dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this compound. Following these steps will minimize exposure and mitigate potential hazards.
-
Preparation and Area Setup :
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Verify that an emergency shower and eyewash station are readily accessible and operational.
-
Assemble all necessary equipment and reagents.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves (Nitrile or Butyl rubber). Inspect gloves for any tears or perforations before use.
-
-
Handling the Compound :
-
Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust or aerosols during weighing and transfer.
-
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water.
-
Clean the work area and any contaminated equipment.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Response Plan
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management
-
Chemical Waste :
-
Collect all waste materials containing this compound, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The primary and recommended method of disposal is to contact a licensed professional waste disposal service to arrange for collection and incineration.[1]
-
-
Container Management :
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated secondary containment area.
-
-
Potential for Hydrolysis (for consideration by qualified personnel only) :
-
Phthalimides can be hydrolyzed to phthalic acid and the corresponding amine under acidic or basic conditions. While a specific protocol for this compound is not provided, general procedures for phthalimide (B116566) hydrolysis exist. This method should only be considered by trained chemists after a thorough risk assessment, as the reaction products may also require specific disposal procedures.
-
Visual Safety Protocols
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an emergency situation.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
